molecular formula C11H10N2O2 B1585752 3-Amino-2-methylquinoline-4-carboxylic acid CAS No. 71881-80-6

3-Amino-2-methylquinoline-4-carboxylic acid

Cat. No.: B1585752
CAS No.: 71881-80-6
M. Wt: 202.21 g/mol
InChI Key: UOHNIVJCDQGCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-10(12)9(11(14)15)7-4-2-3-5-8(7)13-6/h2-5H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHNIVJCDQGCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380887
Record name 3-amino-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71881-80-6
Record name 3-amino-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and this particular derivative serves as a crucial intermediate for various pharmacologically active agents.[1][2] This document emphasizes the most prevalent and efficient synthetic routes, focusing on the mechanistic underpinnings and practical experimental considerations necessary for successful laboratory execution. It is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products, pharmaceuticals, and functional materials.[3][4] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in compounds with a wide array of biological activities, including antibacterial, antitumor, antimalarial, and anti-inflammatory properties.[2][5] 3-Amino-2-methylquinoline-4-carboxylic acid (C₁₁H₁₀N₂O₂) is a valuable building block, offering multiple reaction sites for further molecular elaboration in the development of novel therapeutic agents.[6] Its synthesis is a critical step in the discovery pipeline for new drugs, such as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][7]

Primary Synthetic Strategy: The Pfitzinger Reaction

The most direct and widely employed method for synthesizing substituted quinoline-4-carboxylic acids, including the target molecule, is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[5][8] This classical name reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10] This approach is highly valued for its versatility and efficiency in constructing the quinoline core.[11]

Principle and Mechanism

The Pfitzinger reaction is a robust, base-catalyzed cascade process. The generally accepted mechanism proceeds through several key steps:

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH), to form a salt of 2-aminophenylglyoxylic acid (isatinate).[5][8]

  • Condensation & Imine Formation: The aniline moiety of the opened intermediate then condenses with the carbonyl group of the active methylene compound (in this case, a compound that can generate an enolate equivalent to acetone or pyruvic acid) to form an imine, or Schiff base.[9]

  • Tautomerization: The imine can then tautomerize to the more reactive enamine form.[8]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, an aldol-type or Claisen-like condensation, followed by a dehydration step to form the aromatic quinoline ring system, yielding the final product.[5][8]

The overall transformation results in the formation of a substituted quinoline-4-carboxylic acid.

Mechanistic Pathway Diagram

The following diagram illustrates the step-wise mechanism of the Pfitzinger reaction for the synthesis of a generic quinoline-4-carboxylic acid.

Pfitzinger_Mechanism cluster_start Step 1: Ring Opening cluster_condensation Step 2: Condensation cluster_cyclization Step 3 & 4: Cyclization & Dehydration Isatin Isatin Intermediate1 Keto-acid Intermediate (Isatinate) Isatin->Intermediate1 Hydrolysis Base Base (e.g., KOH) Intermediate2 Imine (Schiff Base) Intermediate1->Intermediate2 + Carbonyl - H₂O Carbonyl α-Methylene Carbonyl Compound Intermediate3 Enamine Tautomer Intermediate2->Intermediate3 Tautomerization Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Intermediate4->Product Dehydration (- H₂O)

Caption: Mechanism of the Pfitzinger Quinoline Synthesis.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid, adapted from established Pfitzinger reaction methodologies.

Materials and Reagents
  • Isatin

  • Aminoacetone hydrochloride (or a suitable precursor)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

Step-by-Step Procedure
  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Caution: The dissolution is highly exothermic.[5]

  • Isatin Ring Opening: To the vigorously stirred KOH solution, add 5.0 g of isatin. The color of the suspension will typically change from orange to a pale yellow as the isatinate intermediate forms. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[5]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of aminoacetone hydrochloride to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-14 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for at least 30 minutes to maximize the precipitation of the product salt.[5]

  • Neutralization: Slowly and carefully add concentrated HCl to the cold mixture with continuous stirring until the solution is acidic (pH ~2-3). This will protonate the carboxylate and precipitate the free carboxylic acid.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Drying and Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or acetic acid, to yield the final 3-Amino-2-methylquinoline-4-carboxylic acid.[5]

Overall Experimental Workflow

Workflow Start Starting Materials: Isatin, Aminoacetone HCl, KOH, Ethanol Step1 1. Prepare KOH solution 2. Add Isatin (Ring Opening) (RT, 30-45 min) Start->Step1 Step2 3. Add Aminoacetone HCl 4. Reflux (12-14 h) Step1->Step2 Step3 5. Cool in Ice Bath (Precipitation) Step2->Step3 Step4 6. Acidify with HCl (pH 2-3) Step3->Step4 Step5 7. Vacuum Filtration (Wash with H₂O, EtOH) Step4->Step5 Step6 8. Drying & Recrystallization Step5->Step6 End Final Product: 3-Amino-2-methylquinoline-4-carboxylic acid Step6->End

Caption: Experimental workflow for the synthesis of the target compound.

Reaction Parameters and Optimization

The success of the Pfitzinger synthesis is contingent on several critical parameters. Optimization of these factors is key to achieving high yields and purity.

ParameterTypical ConditionRationale & Expert Insight
Base KOH or NaOH (33% w/v in EtOH)A strong base is required to efficiently hydrolyze the amide bond of isatin. Ethanolic KOH is commonly used to maintain homogeneity.[5][10]
Solvent Ethanol/WaterActs as a solvent for the reactants and facilitates the reflux temperature. The presence of water is necessary for the initial hydrolysis step.[7]
Temperature Reflux (~80-100 °C)The condensation and subsequent cyclodehydration steps require thermal energy to proceed at a reasonable rate.[12]
Reaction Time 12-48 hoursThe reaction is typically slow, and extended reflux times are often necessary for the reaction to reach completion. Monitoring by TLC is crucial.[7]
pH of Workup Acidic (pH 2-3)Neutralization must be carried out carefully to fully protonate the carboxylate salt and precipitate the final acid product without causing degradation.

Alternative Synthetic Approaches

While the Pfitzinger reaction is dominant, other classical methods for quinoline synthesis can be considered as variations or alternatives.

  • Friedländer Synthesis: This is a more general method involving the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[13][14] It can be catalyzed by acids or bases.[15] The Pfitzinger reaction is often considered a variation of the Friedländer synthesis where the 2-aminoketone is generated in situ from isatin.[11][16]

  • Doebner-von Miller Reaction: This reaction typically uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid. While versatile, it may offer less regiocontrol for highly substituted quinolines compared to the Pfitzinger approach.

  • Combes Quinoline Synthesis: This acid-catalyzed method involves the reaction of an aniline with a β-diketone.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring. For 4-carboxyquinolines, the Pfitzinger remains the most direct and historically significant method.[4]

Conclusion

The synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid is most reliably achieved through the Pfitzinger reaction, a time-tested and versatile method for constructing the quinoline-4-carboxylic acid core. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as base concentration, temperature, and reaction time, researchers can efficiently produce this valuable intermediate. This guide provides the foundational knowledge and practical steps required for the successful synthesis and purification of this compound, enabling its use in the broader context of medicinal chemistry and the development of novel therapeutics.[17][18]

References

Sources

chemical properties of 3-Amino-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-2-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Within this class, quinoline-4-carboxylic acids are particularly noteworthy for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[2][4][5][6][7] This guide focuses on a specific derivative, 3-Amino-2-methylquinoline-4-carboxylic acid, providing an in-depth exploration of its chemical properties, synthesis, reactivity, and characterization. Understanding these core attributes is essential for its effective utilization as a versatile building block in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

3-Amino-2-methylquinoline-4-carboxylic acid is a polysubstituted quinoline featuring an amino group at position 3, a methyl group at position 2, and a carboxylic acid at position 4. This specific arrangement of functional groups imparts a unique combination of acidic and basic properties, influencing its solubility, reactivity, and potential for intermolecular interactions.

Caption: Chemical structure of 3-Amino-2-methylquinoline-4-carboxylic acid.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and handling.

PropertyValueSource
CAS Number 71881-80-6[8][9][10]
Molecular Formula C₁₁H₁₀N₂O₂[8][9][11]
Molecular Weight 202.21 g/mol [8][9][10]
Melting Point 204 °C[8][10]
Boiling Point 379 °C (Predicted)[8][10]
Density 1.4±0.1 g/cm³ (Predicted)[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 4[8]
XLogP3 2.0[8]

Synthesis: The Pfitzinger Reaction

The most direct and widely recognized method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[4][12][13] This reaction provides a powerful one-pot entry to the quinoline core by condensing isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]

Mechanistic Rationale

The choice of the Pfitzinger reaction is dictated by its efficiency in constructing the bicyclic quinoline system from acyclic precursors. The mechanism proceeds through several well-defined steps, each driven by fundamental organic principles:

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of 2-aminophenylglyoxylate (an isatinate).[13][14] This step is crucial as it unmasks the aniline and keto-acid functionalities required for subsequent condensations.

  • Imine/Enamine Formation: The aniline nitrogen of the opened isatin intermediate reacts with the carbonyl group of the α-methylene ketone (in this case, an acetone equivalent that would lead to the 2-methyl group) to form an imine. This imine exists in equilibrium with its more stable enamine tautomer.[4][13]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the nucleophilic enamine carbon attacks the keto group. This is followed by a dehydration step, which aromatizes the newly formed ring to yield the final substituted quinoline-4-carboxylic acid.[12][13]

pfitzinger_workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Isatin Isatin Reflux Reflux in Ethanol (e.g., 24 hours) Isatin->Reflux Carbonyl α-Methylene Carbonyl (e.g., Pyruvic Acid Derivative) Carbonyl->Reflux Base Strong Base (e.g., KOH) Base->Reflux SolventRemoval Solvent Removal (Rotary Evaporation) Reflux->SolventRemoval Dissolve Dissolve in Water SolventRemoval->Dissolve Extract Extract with Ether (Remove Impurities) Dissolve->Extract Acidify Acidify with Acetic Acid (to pH 4-5) Extract->Acidify Filter Vacuum Filtration Acidify->Filter Dry Dry in Vacuum Oven Filter->Dry Product 3-Amino-2-methylquinoline- 4-carboxylic acid Dry->Product

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Pfitzinger Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of quinoline-4-carboxylic acid derivatives.[4][5][14]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

  • Addition of Reactants: To the stirred basic solution, add isatin (0.07 mol) and the appropriate carbonyl compound (e.g., an amino-substituted acetone or pyruvic acid derivative) (0.07 mol).

  • Reaction: Heat the mixture to reflux and maintain for approximately 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.

  • Workup: Add water to the residue to dissolve the potassium salt of the product. Perform a liquid-liquid extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute HCl until the product precipitates completely (typically around pH 4-5).[4]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Characterization

The structural elucidation of 3-Amino-2-methylquinoline-4-carboxylic acid relies on a combination of standard spectroscopic techniques. The following data represents the expected spectral characteristics based on the compound's functional groups and the known spectra of related quinoline derivatives.[15][16][17]

TechniqueFeatureExpected Wavenumber / Chemical Shift / m/z
IR Spectroscopy O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)[18][19]
N-H stretch (Amine)3300-3500 cm⁻¹ (two bands possible for -NH₂)
C=O stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong, sharp)[18]
C=C & C=N stretch (Aromatic)1500-1600 cm⁻¹
¹H NMR Aromatic Protons (H5-H8)δ 7.5 - 8.5 ppm
-NH₂ Protons (Amine)δ 4.0 - 5.5 ppm (broad, exchangeable with D₂O)
-CH₃ Protons (Methyl)δ 2.5 - 2.7 ppm (singlet)
-COOH Proton (Carboxylic Acid)δ 11.0 - 13.0 ppm (very broad singlet)
¹³C NMR C=O (Carboxylic Acid)δ 165 - 175 ppm
Aromatic Carbonsδ 115 - 150 ppm
-CH₃ Carbon (Methyl)δ 15 - 25 ppm
Mass Spectrometry Molecular Ion [M]⁺m/z 202
[M-H₂O]⁺m/z 184
[M-COOH]⁺m/z 157 (Loss of carboxyl radical)[15]

Chemical Reactivity

The molecule possesses three distinct reactive centers: the carboxylic acid, the aromatic amino group, and the quinoline ring system. This trifunctional nature makes it a highly versatile synthon.

  • Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (via activation with coupling agents followed by reaction with amines), and reduction to the corresponding primary alcohol.

  • Amino Group: The primary amino group at the C3 position is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions, allowing for extensive derivatization.

  • Quinoline Ring: The quinoline ring itself can participate in electrophilic aromatic substitution. The electron-donating nature of the amino and methyl groups generally activates the ring, although the precise regioselectivity would depend on reaction conditions.

reactivity cluster_cooh Carboxyl Group Reactions cluster_nh2 Amino Group Reactions cluster_ring Ring Reactions center 3-Amino-2-methylquinoline- 4-carboxylic acid Ester Esterification (R-OH, H⁺) center->Ester -COOH Amide Amidation (R-NH₂, Coupling Agent) center->Amide -COOH Acylation Acylation (Acyl Halide) center->Acylation -NH₂ Diazotization Diazotization (NaNO₂, HCl) center->Diazotization -NH₂ EAS Electrophilic Aromatic Substitution (e.g., Halogenation) center->EAS Quinoline Ring

Caption: Key reactivity sites on 3-Amino-2-methylquinoline-4-carboxylic acid.

Applications and Biological Significance

While specific studies on 3-Amino-2-methylquinoline-4-carboxylic acid itself are limited, the broader class of quinoline carboxylic acid derivatives is of immense interest in drug development.[2] They have been investigated for a wide range of therapeutic applications:

  • Antimicrobial Agents: The quinoline core is central to many antibacterial and antifungal drugs.[2][3]

  • Anticancer Activity: Numerous quinoline derivatives exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms like DNA intercalation or kinase inhibition.[5][6][20]

  • Anti-inflammatory Properties: Certain derivatives have shown significant anti-inflammatory effects.[6]

  • Protein Kinase Inhibition: The structural features of substituted quinolines make them suitable candidates for designing inhibitors of specific protein kinases, a major target in modern oncology.[20][21]

This compound serves as a valuable starting material for generating libraries of novel derivatives for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

3-Amino-2-methylquinoline-4-carboxylic acid is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Pfitzinger reaction, combined with the versatile reactivity of its constituent functional groups, makes it an attractive scaffold for the development of new therapeutics and functional materials. The comprehensive chemical and spectroscopic data provided in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this molecule.

References

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Pfitzinger reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Kryštof, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-128. Retrieved from [Link]

  • Application of pfitzinger reaction in. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 128-134. Retrieved from [Link]

  • Yoshimura, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12845-12854. Retrieved from [Link]

  • Yoshimura, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12845-12854. Retrieved from [Link]

  • Gany, A. A., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(4), 244-247. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. Retrieved from [Link]

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. (2009). ResearchGate. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3381-3389. Retrieved from [Link]

  • Kryštof, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-128. Retrieved from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2002). ResearchGate. Retrieved from [Link]

  • Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry. Retrieved from [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. (n.d.). JETIR. Retrieved from [Link]

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. (2016). ResearchGate. Retrieved from [Link]

  • 3-amino-2-methylquinoline-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID. (n.d.). Two Chongqing Chemdad Co.. Retrieved from [Link]

  • 3-Aminoquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved from [Link]

Sources

3-Amino-2-methylquinoline-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Amino-2-methylquinoline-4-carboxylic acid

Abstract

While 3-Amino-2-methylquinoline-4-carboxylic acid is not extensively characterized in scientific literature as a bioactive agent, its core structure, the quinoline-4-carboxylic acid scaffold, is a well-established pharmacophore in medicinal chemistry. This guide synthesizes the known biological activities and mechanisms of action of structurally related quinoline derivatives to build a scientifically-grounded, albeit putative, understanding of how 3-Amino-2-methylquinoline-4-carboxylic acid may function at a molecular level. We will explore potential enzymatic targets, signaling pathways, and the influence of its specific substitutions on these activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic drugs, bestowing upon it the status of a "privileged structure." Derivatives of quinoline have been shown to possess a wide array of biological activities, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer properties[1][2][3]. The versatility of the quinoline scaffold allows for a diverse range of chemical modifications, enabling the fine-tuning of its pharmacological profile.

The 4-carboxylic acid moiety is a particularly important feature, as it can participate in crucial binding interactions with biological targets, such as forming salt bridges or hydrogen bonds[4]. The specific substitutions at the 2 and 3 positions of the quinoline ring, in this case, a methyl and an amino group respectively, would further modulate the electronic and steric properties of the molecule, influencing its target affinity and specificity.

Putative Mechanisms of Action

Based on the known activities of structurally similar quinoline-4-carboxylic acids, we can hypothesize several potential mechanisms of action for 3-Amino-2-methylquinoline-4-carboxylic acid.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prominent mechanism of action for several quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH)[4][5]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis. This ultimately results in the cessation of cell cycle progression and proliferation[5].

The quinoline-4-carboxylic acid core is known to mimic the carboxylate of brequinar, a well-known DHODH inhibitor, by forming key interactions within the enzyme's active site[4][5]. The carboxylate group can form a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the DHODH binding pocket[4]. The remainder of the quinoline structure interacts with a hydrophobic channel in the enzyme[4].

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Synthesis Pyrimidine_Synthesis DHODH->Pyrimidine_Synthesis Orotate->Pyrimidine_Synthesis Leads to 3-Amino-2-methylquinoline-4-carboxylic_acid 3-Amino-2-methylquinoline-4-carboxylic_acid 3-Amino-2-methylquinoline-4-carboxylic_acid->DHODH Inhibition DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Essential for

Caption: Putative inhibition of the DHODH pathway.

Modulation of Protein Kinase Activity

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase involved in a vast number of cellular processes, including cell growth, proliferation, and apoptosis[6]. Overexpression of CK2 is linked to various diseases, including cancer[6]. The most active inhibitors in these studies were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, suggesting that the amino group at a position adjacent to the carboxylic acid could be a key feature for activity[6].

Induction of Apoptosis via p53 Pathway

Certain quinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis. One study demonstrated that a specific quinoline derivative triggered p53/Bax-dependent apoptosis in colorectal cancer cells by activating the transcriptional activity of p53[7]. The tumor suppressor protein p53 plays a central role in regulating the cell cycle and apoptosis in response to cellular stress.

p53_Apoptosis_Pathway 3-Amino-2-methylquinoline-4-carboxylic_acid 3-Amino-2-methylquinoline-4-carboxylic_acid p53 p53 3-Amino-2-methylquinoline-4-carboxylic_acid->p53 Activates Bax Bax p53->Bax Upregulates Apoptosis Apoptosis Bax->Apoptosis Induces Experimental_Workflow Compound_Synthesis Compound_Synthesis Initial_Screening Initial Screening (e.g., Antiproliferative Assay) Compound_Synthesis->Initial_Screening Target_Identification Target Identification (e.g., Kinase Panel, DHODH Assay) Initial_Screening->Target_Identification Pathway_Analysis Pathway Analysis (e.g., Western Blot for p53, Bax) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Pathway_Analysis->In_Vivo_Studies

Caption: A general workflow for mechanistic studies.

Step-by-Step Methodologies

4.2.1. Antiproliferative Activity (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Amino-2-methylquinoline-4-carboxylic acid for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

4.2.2. DHODH Inhibition Assay

  • Enzyme Preparation: Purify recombinant human DHODH.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrates (dihydroorotate and a suitable electron acceptor like decylubiquinone), and varying concentrations of the test compound in a suitable buffer.

  • Initiation and Monitoring: Initiate the reaction and monitor the reduction of the electron acceptor spectrophotometrically over time.

  • Data Analysis: Determine the rate of the reaction at each compound concentration and calculate the IC50 value for DHODH inhibition.

Quantitative Data from Related Compounds

The following table summarizes the reported biological activities of some quinoline derivatives.

Compound ClassTarget/AssayIC50 ValueReference
Quinoline DerivativesAntiproliferative (Human Tumor Cell Lines)< 1.0 µM[7]
3-Quinoline Carboxylic Acid DerivativesProtein Kinase CK20.65 - 18.2 µM[6]
Quinolone Carboxylic AcidsDHODH9.71 nM - 26.2 nM[4]
2-Aryl-quinoline-4-carboxylic acid derivativesAntimicrobial (Gram +/- bacteria)62.50–250 µg/ml (MIC)[1]

Conclusion and Future Directions

While direct evidence for the mechanism of action of 3-Amino-2-methylquinoline-4-carboxylic acid is currently lacking, the rich pharmacology of the quinoline-4-carboxylic acid scaffold provides a strong basis for hypothesizing its potential biological activities. The most promising putative mechanisms include the inhibition of DHODH and protein kinases, as well as the induction of apoptosis. The specific substitutions of an amino group at the 3-position and a methyl group at the 2-position are likely to play a significant role in modulating these activities.

Future research should focus on the systematic evaluation of 3-Amino-2-methylquinoline-4-carboxylic acid in a battery of biological assays to confirm these hypotheses and to potentially uncover novel mechanisms of action. Such studies would not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of the versatile quinoline scaffold.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

Sources

The Multifaceted Biological Activities of 3-Amino-2-methylquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered significant attention for their therapeutic potential. This guide focuses specifically on the 3-amino-2-methylquinoline-4-carboxylic acid core and its derivatives, providing an in-depth exploration of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

The Quinoline Core: A Foundation for Diverse Biological Functions

The versatility of the quinoline scaffold stems from its bicyclic aromatic structure, which allows for diverse substitutions, leading to a broad spectrum of pharmacological effects.[3][4] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The presence of the carboxylic acid group is often crucial for activity, potentially acting as a key binding motif to biological targets.[5][6]

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of quinoline carboxylic acids have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[7][8][9] The substitution pattern on the quinoline ring plays a critical role in determining the potency and selectivity of these compounds.[9]

Mechanism of Action: Inhibition of Key Cellular Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms involves the inhibition of protein kinases, such as Protein Kinase CK2.[10][11] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 by quinoline derivatives can lead to the induction of apoptosis in cancer cells.

Another important target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression.[5] The quinoline-4-carboxylic acid moiety can mimic the binding of the natural substrate to the enzyme's active site.[5][6]

Diagram: Proposed Mechanism of Anticancer Activity

anticancer_mechanism Quinoline Derivative Quinoline Derivative Protein Kinase CK2 Protein Kinase CK2 Quinoline Derivative->Protein Kinase CK2 Inhibition DHODH DHODH Quinoline Derivative->DHODH Inhibition Cell Proliferation Cell Proliferation Protein Kinase CK2->Cell Proliferation Promotes Inhibition leads to Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Apoptosis Apoptosis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis DNA/RNA Synthesis->Cell Proliferation Inhibition->Apoptosis

Caption: Inhibition of Protein Kinase CK2 and DHODH by quinoline derivatives, leading to reduced cell proliferation and induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-amino-2-methylquinoline-4-carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[7][8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting the activation and nuclear translocation of NF-κB, quinoline derivatives can effectively suppress the inflammatory response.[12]

Diagram: Experimental Workflow for Anti-inflammatory Screening

anti_inflammatory_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell Culture Macrophage Cell Line (e.g., RAW 264.7) LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment NO Measurement Nitric Oxide (NO) Measurement (Griess Assay) Compound Treatment->NO Measurement Hit Identification Hit Identification NO Measurement->Hit Identification Animal Model Rodent Model (e.g., Rat) Inflammation Induction Carrageenan-induced Paw Edema Animal Model->Inflammation Induction Compound Administration Compound Administration Inflammation Induction->Compound Administration Edema Measurement Paw Volume Measurement Compound Administration->Edema Measurement Edema Measurement->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization synthesis_pathway Starting Materials Substituted Aniline + Pyruvic Acid + Aldehyde Doebner Reaction Doebner Reaction Starting Materials->Doebner Reaction Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Doebner Reaction->Quinoline-4-carboxylic Acid Further Modifications Further Modifications Quinoline-4-carboxylic Acid->Further Modifications Target Derivatives 3-Amino-2-methylquinoline- 4-carboxylic Acid Derivatives Further Modifications->Target Derivatives

Caption: A generalized synthetic scheme for quinoline-4-carboxylic acid derivatives, often starting with a Doebner reaction followed by further chemical modifications.

A plausible synthetic route could involve the Pfitzinger reaction between an appropriate isatin derivative and a compound containing an active methylene group, followed by further functional group transformations to introduce the amino group at the 3-position. [5]Alternatively, a three-component reaction based on the Doebner hydrogen-transfer reaction can be employed to construct the quinoline-4-carboxylic acid core. [1]

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 3-amino-2-methylquinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. [3]For instance, the presence of specific functional groups can influence the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR studies: To identify the key structural features required for potent and selective activity.

  • Elucidation of precise mechanisms of action: To better understand how these compounds exert their biological effects.

  • In vivo efficacy and safety profiling: To evaluate the therapeutic potential of promising candidates in animal models.

The 3-amino-2-methylquinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with diverse applications. Through a combination of rational drug design, robust biological evaluation, and a thorough understanding of their mechanisms of action, the full therapeutic potential of these compounds can be realized.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Synthesis and characterization of 3-aminoquinoline derivatives and studies of photophysicochemical behaviour and antimicrobial activities. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic potential of any new chemical entity is, however, intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Poor aqueous solubility can severely limit oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide provides a comprehensive technical overview of the critical aspects of solubility and stability for 3-Amino-2-methylquinoline-4-carboxylic acid, offering field-proven insights and detailed experimental protocols to aid researchers in its development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 3-Amino-2-methylquinoline-4-carboxylic acid is the foundation for any rational formulation development and stability assessment. While comprehensive experimental data for this specific molecule is not extensively published, we can compile its basic attributes and predict key parameters based on its structure.

Table 1: Physicochemical Properties of 3-Amino-2-methylquinoline-4-carboxylic acid

PropertyValueSource
Chemical Name 3-Amino-2-methylquinoline-4-carboxylic acid-
CAS Number 71881-80-6[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[1][2][3][4]
Molecular Weight 202.21 g/mol [1][2][3][4]
Melting Point 204 °C[1][5]
Boiling Point 379 °C (predicted)[1][5]
Density 1.4 ± 0.1 g/cm³ (predicted)[1][4]
pKa (predicted) Acidic (COOH): ~3.5-4.5, Basic (NH₂): ~3-4, Basic (quinoline N): ~5-6[6][7][8][9]
logP (predicted) ~2.0-3.0[10]

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed experimentally.

The presence of both a carboxylic acid and an amino group, in addition to the quinoline nitrogen, makes 3-Amino-2-methylquinoline-4-carboxylic acid an amphoteric molecule. Its solubility is therefore expected to be highly pH-dependent. The predicted partition coefficient (logP) suggests a moderate lipophilicity, which may contribute to low aqueous solubility.

Solubility Analysis

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. For 3-Amino-2-methylquinoline-4-carboxylic acid, its poor aqueous solubility presents a significant challenge. A comprehensive analysis of its solubility profile is therefore essential.

Thermodynamic and Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid and solution phases are in equilibrium. In contrast, kinetic solubility is determined by the ability of a compound to remain in solution after being rapidly dissolved, often from a high-concentration stock solution in an organic solvent like DMSO. Kinetic solubility is a high-throughput screening parameter, while thermodynamic solubility is the gold standard for lead optimization and formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11][12][13][14]

Objective: To determine the equilibrium solubility of 3-Amino-2-methylquinoline-4-carboxylic acid in various aqueous and organic solvents.

Materials:

  • 3-Amino-2-methylquinoline-4-carboxylic acid (solid)

  • Selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid 3-Amino-2-methylquinoline-4-carboxylic acid to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The experiment should be performed in triplicate for each solvent.

pH-Dependent Solubility

Given the presence of ionizable groups, the solubility of 3-Amino-2-methylquinoline-4-carboxylic acid is expected to be significantly influenced by pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the solubility of 3-Amino-2-methylquinoline-4-carboxylic acid over a range of pH values.

Procedure:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Perform the shake-flask solubility determination as described above in each of these buffers.

  • Plot the measured solubility (on a logarithmic scale) against the pH.

The resulting pH-solubility profile will reveal the pH at which the compound has its minimum and maximum solubility, which is critical information for formulation design.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 incubate Shake at constant temperature (24-48 hours) prep2->incubate separate1 Centrifuge or let settle incubate->separate1 separate2 Filter supernatant (0.22 µm) separate1->separate2 analysis1 Dilute filtrate separate2->analysis1 analysis2 Analyze by HPLC-UV or UV-Vis analysis1->analysis2 result Thermodynamic Solubility analysis2->result Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Stability Analysis

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[12][13][14][15]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.[11]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 3-Amino-2-methylquinoline-4-carboxylic acid under various stress conditions as per ICH guidelines.

Materials:

  • 3-Amino-2-methylquinoline-4-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[15][16][17][18] A control sample should be protected from light.

After each stress condition, the samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outputs acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) base->hplc oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->hplc thermal Thermal (e.g., 100°C, solid) thermal->hplc photo Photolytic (ICH Q1B guidelines) photo->hplc pathway Degradation Pathway Elucidation hplc->pathway method Method Validation hplc->method formulation Formulation & Packaging Guidance hplc->formulation compound 3-Amino-2-methylquinoline-4-carboxylic acid compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation pathways for 3-Amino-2-methylquinoline-4-carboxylic acid need to be experimentally determined, some potential degradation routes can be hypothesized based on its structure:

  • Hydrolysis: The carboxylic acid and amino groups are generally stable to hydrolysis. However, under harsh acidic or basic conditions, reactions involving the quinoline ring system could occur.

  • Oxidation: The amino group and the electron-rich quinoline ring are susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Aromatic systems like quinoline can be susceptible to photolytic degradation, which may involve complex radical-mediated reactions.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of 3-Amino-2-methylquinoline-4-carboxylic acid and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

HPLC Method Development

Objective: To develop a stability-indicating RP-HPLC method for the analysis of 3-Amino-2-methylquinoline-4-carboxylic acid.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and its potential degradants have significant absorbance (a UV scan of the compound should be performed to determine the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Method development will involve optimizing the mobile phase composition, pH, and gradient to achieve adequate separation of the parent peak from all degradation products and any potential impurities.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Formulation Strategies to Enhance Solubility and Stability

Given the predicted poor aqueous solubility of 3-Amino-2-methylquinoline-4-carboxylic acid, various formulation strategies can be employed to enhance its dissolution and bioavailability.[6][19]

  • pH Adjustment: As an amphoteric molecule, its solubility can be significantly increased by formulating it at a pH where it is in its ionized, more soluble form.

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of hydrophobic compounds.

  • Surfactants: The addition of surfactants above their critical micelle concentration can lead to the formation of micelles that can encapsulate the drug and increase its apparent solubility.

  • Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its aqueous solubility.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance its dissolution rate by reducing particle size and increasing the surface area.

The choice of formulation strategy will depend on the intended route of administration, the required dose, and the specific physicochemical properties of the drug.

Conclusion

The successful development of 3-Amino-2-methylquinoline-4-carboxylic acid as a potential therapeutic agent is contingent upon a thorough understanding and management of its solubility and stability characteristics. This guide has provided a comprehensive framework for the systematic investigation of these critical properties, from fundamental physicochemical characterization to detailed experimental protocols for solubility and stability assessment. By employing the methodologies outlined herein, researchers can generate the necessary data to support rational formulation design, ensure product quality and performance, and ultimately advance the development of this promising compound.

References

  • MedCrave. Forced Degradation Studies. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel, Switzerland), 12(4), 555. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(10), x221003. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube. [Link]

  • Slideshare. PHOTOSTABILITY TESTING SEM I SEMINAR. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

  • Sahoo, S. K., & Sahu, P. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein journal of organic chemistry, 4, 46. [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Vasava, D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Kaysheva, A. L., Kopylov, A. T., Stepanov, A. A., Malsagova, K. A., Izotov, A. A., Shurubor, Y. I., ... & Krasnikov, B. F. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C... [Link]

  • Srivastava, B. K., Kushwah, D. K., Kolhe, P. Y., & Patel, N. (2010). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology, 3(4), 1058-1060. [Link]

  • Chemdad. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID. [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids. [Link]

  • ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). [Link]

  • Amerigo Scientific. 3-amino-2-methylquinoline-4-carboxylic acid. [Link]

  • Chemcd. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID_IS Chemical Technology Ltd._Chemical Cloud Database. [Link]

  • PubChem. 2-Aminoquinoline-4-carboxylic acid. [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Soud, Y. A., & Al-Sha'er, M. A. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules (Basel, Switzerland), 28(24), 8089. [Link]

  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2007). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology mechanisms and methods, 17(4), 209–215. [Link]

  • PubChem. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (2016). Symbiosis Online Publishing. [Link]

Sources

A Technical Guide to 3-Amino-2-methylquinoline-4-carboxylic Acid: A Versatile Pharmacophore for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this class, the 3-amino-2-methylquinoline-4-carboxylic acid core has emerged as a particularly valuable pharmacophore. This guide provides an in-depth technical analysis of this scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its key structural features, explore its diverse therapeutic applications, detail robust synthetic protocols, and analyze structure-activity relationships. This document serves as a comprehensive resource for leveraging the 3-amino-2-methylquinoline-4-carboxylic acid core in the design and development of next-generation therapeutic agents.

The Pharmacophore: A Blueprint for Biological Activity

In drug discovery, a pharmacophore is an abstract concept representing the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target and elicit a response.[3][4] It is not a real molecule but a three-dimensional arrangement of crucial features, including:

  • Hydrogen Bond Acceptors & Donors

  • Aromatic Rings

  • Hydrophobic Centers

  • Charged (Anionic/Cationic) Groups

Pharmacophore modeling is a cornerstone of modern drug design, used to screen vast chemical libraries for new active compounds, guide the optimization of lead molecules, and design novel drugs from scratch (de novo design).[5][6][7] By focusing on these critical interaction points rather than the entire chemical structure, researchers can identify structurally diverse molecules that bind to a common target.[4]

The 3-Amino-2-methylquinoline-4-carboxylic Acid Core: Dissecting the Pharmacophoric Features

The title compound is a prime example of a privileged scaffold, possessing a rich combination of features that enable it to interact with a multitude of biological targets. Its structure (C₁₁H₁₀N₂O₂) provides a rigid framework with strategically positioned functional groups.[8]

Key Pharmacophoric Features:

  • Hydrogen Bond Donor (HBD): The primary amine (-NH₂) at the C3 position and the hydroxyl group of the carboxylic acid are potent hydrogen bond donors.

  • Hydrogen Bond Acceptor (HBA): The quinoline nitrogen atom and the carbonyl oxygen of the carboxylic acid serve as key hydrogen bond acceptors.

  • Aromatic/Hydrophobic Region: The fused bicyclic quinoline ring system provides a large, planar hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with target proteins.

  • Anionic Center: At physiological pH, the carboxylic acid group is deprotonated, creating a negatively charged center that can form critical ionic bonds or salt bridges.

These features, presented in a well-defined spatial arrangement, allow for high-affinity binding to various enzymatic active sites and receptors.

Caption: Key pharmacophoric features of the core scaffold.

Synthesis of the Quinoline-4-Carboxylic Acid Scaffold

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being common methods.[1][9] A highly efficient, three-component approach modeled on the Doebner reaction is particularly effective for generating a diverse library of derivatives, even accommodating anilines with electron-withdrawing groups that are often low-yielding in conventional methods.[1][2]

Protocol: Three-Component Doebner-Type Synthesis

This protocol describes a general procedure for synthesizing a quinoline-4-carboxylic acid derivative from an aniline, an aldehyde, and pyruvic acid.

Rationale: This one-pot reaction offers high atom economy and operational simplicity. The use of a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) facilitates the initial imine formation and subsequent cyclization steps, improving yields, especially for less reactive anilines.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted aniline (1.0 mmol) and the substituted aldehyde (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add BF₃·OEt₂ (1.2 mmol) at room temperature.

  • Initial Stirring: Stir the reaction mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Pyruvic Acid Addition: Add a solution of pyruvic acid (1.2 mmol) in MeCN (5 mL) dropwise to the reaction mixture.

  • Reaction Progression: Continue stirring the mixture at 65 °C for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Precipitation & Filtration: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline-4-carboxylic acid derivative.

Therapeutic Applications and Mechanisms of Action

The versatility of the 3-amino-2-methylquinoline-4-carboxylic acid pharmacophore allows it to target a wide range of diseases. Derivatives have shown significant potential as anticancer, anti-inflammatory, and antimalarial agents.[1][10][11]

Anticancer Activity

This scaffold is a prolific source of anticancer agents, acting through multiple mechanisms.[10]

  • Enzyme Inhibition: Derivatives have been developed as potent inhibitors of crucial cancer-related enzymes like protein kinase CK2, histone deacetylases (HDACs), and sirtuins (SIRTs).[10][12][13]

  • STAT3 Inhibition: Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation and survival.[1]

  • DHODH Inhibition: The quinoline-4-carboxylic acid core is an excellent mimic of the carboxylate of brequinar, a known inhibitor of dihydroorotate dehydrogenase (DHODH).[14] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition starves cancer cells of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest.[14]

DHODH_Pathway Molecule Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Enzyme Molecule->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Arrest Cell Cycle Arrest & Apoptosis DHODH->Arrest Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Synthesis Orotate->UMP Pyrimidine Pyrimidine Pool (dUMP, dCTP, dTTP) UMP->Pyrimidine Replication DNA/RNA Synthesis & Cell Proliferation Pyrimidine->Replication

Caption: Mechanism of DHODH inhibition by quinoline derivatives.

Anti-inflammatory and Antioxidant Activity

Selected quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties, with efficacy comparable to classical NSAIDs like indomethacin in cellular assays.[11] While many derivatives lack direct radical scavenging capacity, some have shown modest antioxidant activity in DPPH assays, particularly after modification of the core isatin structure via the Pfitzinger reaction.[9][11] For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed better antioxidant activity than 2-methylquinoline-4-carboxylic acid, suggesting that substitution at the 2-position can modulate this effect.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-amino-2-methylquinoline-4-carboxylic acid scaffold is key to optimizing potency and selectivity for a given target. SAR studies have yielded crucial insights for rational drug design.

  • Position 2: Substitutions at the C2 position significantly impact activity. Introducing aryl groups can enhance anticancer and antioxidant properties.[9]

  • Position 3: The amino group at C3 is a key interaction point. Its modification or replacement can tune binding affinity. For instance, converting 2-chloroquinoline-3-carboxylic acids into 2-aminoquinoline-3-carboxylic acids or tetrazolo[1,5-a]quinoline-4-carboxylic acids has led to potent inhibitors of protein kinase CK2.[12][13]

  • Position 4: The carboxylic acid is often essential for activity, particularly in enzyme inhibition where it can mimic a natural substrate or form a critical salt bridge in the active site, as seen in DHODH inhibitors.[14] Esterification or conversion to an amide can drastically alter the pharmacological profile, sometimes leading to compounds with different therapeutic applications, such as antimalarial quinoline-4-carboxamides.[15]

  • Quinoline Ring Substituents: Adding electron-withdrawing or electron-donating groups to the benzo portion of the quinoline ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, fine-tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15]

Table 1: SAR of Quinoline-4-Carboxylic Acid Derivatives as Anticancer Agents

Compound IDModification from CoreTarget/Cell LineActivity (IC₅₀)Reference
YHO-1701 Substituted 2-phenylSTAT3 InhibitorPotent[1]
Compound 7c 2-Aryl substitutedMCF-7 (Breast Cancer)1.73 µg/mL[10]
Compound 41 2-Aryl, 6,7-difluoroDHODH Inhibition9.71 nM[10]
P6 2-Aryl, 7-hydroxySIRT3 Inhibition7.2 µM[10]
KYNA 2-H, 3-H, 1-oxoMCF-7 (Breast Cancer)Remarkable Inhibition[11]

Integrated Experimental Workflow

Leveraging this pharmacophore in a drug discovery campaign involves a systematic, multi-step process from initial design to biological validation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation Target 1. Target Identification (e.g., DHODH, STAT3) Library 2. Library Design (SAR-guided) Target->Library Synthesis 3. Chemical Synthesis (Doebner Reaction) Library->Synthesis Purification 4. Purification & Characterization (HPLC, NMR) Synthesis->Purification Primary 5. Primary Screening (e.g., MTT Assay) Purification->Primary Compound Library Secondary 6. Secondary Assay (Enzyme Inhibition) Primary->Secondary ADME 7. In Vitro ADME/Tox Secondary->ADME Lead 8. Lead Optimization ADME->Lead Lead->Library Iterative Redesign

Caption: Integrated workflow for drug discovery.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

Rationale: The MTT assay is a reliable, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[10] It is a standard primary screen to evaluate the anticancer potential of newly synthesized compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The 3-amino-2-methylquinoline-4-carboxylic acid core represents a highly versatile and synthetically accessible pharmacophore with proven success in generating bioactive molecules.[10][14] Its rich chemical features allow for interaction with a diverse range of biological targets, making it a valuable starting point for drug discovery campaigns against cancer, inflammation, and infectious diseases.

Future research should focus on expanding the chemical space around this core. The application of advanced synthetic methodologies, such as flow chemistry and nanoparticle-catalyzed reactions, could accelerate the generation of novel derivatives.[14] Furthermore, integrating computational approaches like molecular docking and machine learning with traditional synthesis can guide more rational library design, leading to compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[13][16] The continued exploration of this privileged scaffold holds immense promise for the development of innovative therapeutics.

References

  • What is the role of pharmacophore in drug design? - Patsnap Synapse. (2025-05-21).
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences.
  • PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences - BABRONE.
  • Pharmacophore - Wikipedia.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025-05-15).
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23).
  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. (2016-09-02).
  • 3-Methylquinoline-4-Carboxylic Acid|Research Compound - Benchchem.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023-06-02).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017-03-19).
  • 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID - Echemi.
  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies | Request PDF - ResearchGate. (2025-11-21).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2025-08-08).

Sources

Unveiling the Therapeutic Potential of 3-Amino-2-methylquinoline-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This structural motif is integral to numerous approved drugs and continues to be a fertile ground for the discovery of novel therapeutic agents. The compound of interest, 3-Amino-2-methylquinoline-4-carboxylic acid, belongs to this versatile class of molecules. Its unique substitution pattern suggests a distinct chemical space that warrants a thorough investigation into its potential biological targets. This guide will provide an in-depth exploration of the most probable therapeutic targets for this compound, grounded in the established bioactivity of structurally related quinoline derivatives, and will furnish detailed protocols for the experimental validation of these targets.

Chapter 1: Dihydroorotate Dehydrogenase (DHODH) - A Prime Target for Antiproliferative and Immunomodulatory Activity

The Rationale for DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2] The quinoline-4-carboxylic acid core is a well-established pharmacophore for DHODH inhibitors, mimicking the binding of the natural substrate.[1] Notably, 3-methylquinoline-4-carboxylic acid, a close structural analog of the topic compound, has been identified as a key component in the development of novel DHODH inhibitors.[1] This provides a strong rationale for investigating 3-Amino-2-methylquinoline-4-carboxylic acid as a potential inhibitor of DHODH.

Signaling Pathway and Point of Intervention

The inhibition of DHODH by 3-Amino-2-methylquinoline-4-carboxylic acid would lead to a depletion of the intracellular pyrimidine pool, thereby arresting cell cycle progression and inhibiting cell proliferation.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Biosynthesis DHODH DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH UMP UMP Synthesis Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor 3-Amino-2-methylquinoline -4-carboxylic acid Inhibitor->DHODH Inhibition

DHODH Inhibition Pathway
Experimental Validation of DHODH Inhibition

A multi-tiered approach is essential to validate the inhibition of DHODH by 3-Amino-2-methylquinoline-4-carboxylic acid, progressing from biochemical assays to cell-based functional studies.

This assay directly quantifies the enzymatic activity of purified DHODH and its inhibition by the test compound.

Principle: The activity of DHODH is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[3]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH (e.g., N-terminal His-tagged, transmembrane domain deleted).

    • Substrate solution: L-Dihydroorotic acid (DHO) in assay buffer.

    • Electron acceptor solution: 2,6-dichloroindophenol (DCIP) in assay buffer.

    • Coenzyme Q10 solution in a suitable solvent (e.g., DMSO).

    • Test Compound: Serial dilutions of 3-Amino-2-methylquinoline-4-carboxylic acid in DMSO.

    • Positive Control: A known DHODH inhibitor (e.g., Brequinar).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions or controls to each well.

    • Add 178 µL of a pre-mixture of assay buffer and recombinant DHODH to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a reaction mixture containing DHO, DCIP, and Coenzyme Q10.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay evaluates the functional consequence of DHODH inhibition on the proliferation of cancer cells.

Principle: Inhibition of DHODH depletes the pyrimidine pool, leading to the arrest of cell growth in rapidly dividing cells.[4]

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60, A549).

    • Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure (96-well plate format):

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 3-Amino-2-methylquinoline-4-carboxylic acid.

    • Include a vehicle control (DMSO) and a positive control (e.g., Brequinar).

    • To confirm on-target activity, include a set of wells co-treated with the inhibitor and a high concentration of uridine (uridine rescue).

    • Incubate the plates for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

    • A significant rightward shift in the GI₅₀ curve in the presence of uridine confirms that the antiproliferative effect is due to DHODH inhibition.

DHODH_Validation_Workflow Start Hypothesis: 3-Amino-2-methylquinoline-4-carboxylic acid inhibits DHODH Biochemical_Assay Biochemical Assay: Direct DHODH Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Antiproliferative Effect (GI50) Biochemical_Assay->Cell_Based_Assay Positive Result Uridine_Rescue Uridine Rescue Experiment Cell_Based_Assay->Uridine_Rescue Conclusion Conclusion: DHODH is a validated target Uridine_Rescue->Conclusion Successful Rescue

Experimental Workflow for DHODH Target Validation

Chapter 2: Protein Kinase CK2 - A Target in Cancer and Inflammatory Pathways

The Rationale for CK2 Inhibition

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[5][6] CK2 is frequently overexpressed in various human cancers and is considered a key node in oncogenic signaling.[7] The development of CK2 inhibitors is an active area of cancer research.[8] Studies have shown that derivatives of 3-quinoline carboxylic acid can act as potent inhibitors of CK2, suggesting that 3-Amino-2-methylquinoline-4-carboxylic acid may also target this kinase.[9]

Signaling Pathway and Point of Intervention

CK2 phosphorylates a wide array of substrates, including transcription factors and signaling molecules, leading to the activation of pro-survival and anti-apoptotic pathways. Inhibition of CK2 can disrupt these pathways and promote apoptosis in cancer cells.

CK2_Pathway CK2 Protein Kinase CK2 Substrates Various Substrates (e.g., Akt, NF-κB) CK2->Substrates Phosphorylation Signaling Pro-survival & Anti-apoptotic Signaling Substrates->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor 3-Amino-2-methylquinoline -4-carboxylic acid Inhibitor->CK2 Inhibition

CK2 Signaling Pathway and Inhibition
Experimental Validation of CK2 Inhibition

Validation of CK2 as a target for 3-Amino-2-methylquinoline-4-carboxylic acid requires both direct enzymatic assays and cellular assays to demonstrate target engagement and functional consequences.

This assay measures the ability of the test compound to inhibit the phosphotransferase activity of purified CK2.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by CK2.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: e.g., 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.

    • Recombinant human CK2 (holoenzyme or catalytic subunit).

    • Peptide Substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

    • [γ-³²P]ATP or a fluorescently labeled ATP analog.

    • Test Compound: Serial dilutions of 3-Amino-2-methylquinoline-4-carboxylic acid in DMSO.

    • Positive Control: A known CK2 inhibitor (e.g., CX-4945).

  • Assay Procedure (e.g., filter-binding assay):

    • In a reaction tube, combine the kinase buffer, recombinant CK2, and the test compound or controls.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the peptide substrate and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding an equal volume of phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Determine the IC₅₀ value from the dose-response curve.

This assay provides evidence of target engagement in a cellular context by measuring the phosphorylation status of a known CK2 substrate.

Principle: Inhibition of CK2 in cells will lead to a decrease in the phosphorylation of its downstream substrates.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293) to 70-80% confluency.

    • Treat the cells with increasing concentrations of 3-Amino-2-methylquinoline-4-carboxylic acid for a defined period (e.g., 2-4 hours).

    • Include vehicle and positive controls.

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CK2 substrate (e.g., phospho-Akt Ser129).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against the total protein of the CK2 substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • A dose-dependent decrease in the phosphorylation of the CK2 substrate indicates cellular target engagement.

CK2_Validation_Workflow Start Hypothesis: 3-Amino-2-methylquinoline-4-carboxylic acid inhibits CK2 Biochemical_Assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) Start->Biochemical_Assay Cellular_Assay Cellular Assay: Western Blot for p-Substrate Biochemical_Assay->Cellular_Assay Positive Result Functional_Assay Functional Cellular Assay: Apoptosis or Cell Cycle Analysis Cellular_Assay->Functional_Assay Target Engagement Confirmed Conclusion Conclusion: CK2 is a validated target Functional_Assay->Conclusion Functional Effect Observed

Sources

The Serendipitous Journey of Quinolone-4-Carboxylic Acids: From Coal Tar to Clinical Supremacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a remarkable narrative in the history of medicinal chemistry. Its journey, from an incidental discovery in coal tar to the cornerstone of a multi-generational class of potent antibacterial agents, is a testament to scientific curiosity, serendipitous observation, and rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of quinoline-4-carboxylic acids, detailing their synthesis, mechanism of action, and the evolutionary trajectory that led to the development of the highly successful fluoroquinolone antibiotics. This document is intended to serve as an authoritative resource, grounded in scientific literature, to inform and inspire researchers in the ongoing quest for novel therapeutic agents.

The Genesis: From Aniline to the Quinoline Core

The story of quinoline-4-carboxylic acids begins not with a targeted therapeutic endeavor, but with the foundational discoveries in organic chemistry in the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a complex mixture of organic compounds.[1][2] This discovery laid the groundwork for future investigations into the chemical properties and potential applications of this novel heterocyclic scaffold.[3]

The latter half of the 19th century witnessed the development of several seminal synthetic methods that provided access to the quinoline core, long before its therapeutic potential was realized. These classical name reactions, including the Skraup, Doebner-von Miller, and Combes syntheses, were pivotal in enabling chemists to construct the fundamental bicyclic structure of quinoline from simpler aromatic amines like aniline.[2][4][5]

The Dawn of a Therapeutic Era: Foundational Syntheses of Quinolone-4-Carboxylic Acids

While the initial syntheses focused on the broader quinoline family, the specific introduction of a carboxylic acid moiety at the 4-position proved to be a critical step towards biological activity. Two classical reactions were instrumental in this development: the Pfitzinger reaction and the Doebner reaction.[3][6]

The Pfitzinger Reaction: A Gateway to Substituted Quinolone-4-Carboxylic Acids

The Pfitzinger reaction, first described by Wilhelm Pfitzinger, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[7][8] This method has remained a valuable tool for generating a diverse array of quinoline-4-carboxylic acid analogs.[3]

  • Ring Opening of Isatin: In a round-bottom flask, dissolve 10 g of potassium hydroxide in 30 mL of 95% ethanol with stirring. To this basic solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the base-catalyzed hydrolysis of the amide bond in isatin to form a potassium isatinate intermediate.[7] Continue stirring at room temperature for 30-45 minutes.

  • Condensation with Carbonyl Compound: To the stirred solution, add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise.

  • Cyclization and Dehydration: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation. Dissolve the residue in water and extract with diethyl ether to remove any unreacted acetophenone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid until the precipitation of 2-phenylquinoline-4-carboxylic acid is complete.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

G Isatin Isatin Intermediate Isatinate Intermediate Isatin->Intermediate Ring Opening Base Base (e.g., KOH) Base->Intermediate Carbonyl Carbonyl Compound (with α-methylene group) Imine Imine (Schiff Base) Carbonyl->Imine Intermediate->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Pfitzinger Reaction Workflow
The Doebner Reaction: A Three-Component Approach

The Doebner reaction offers an alternative and versatile route, synthesizing quinoline-4-carboxylic acid derivatives from the three-component reaction of an aniline, an aldehyde, and pyruvic acid.[6][9]

  • Reaction Setup: In a suitable reaction vessel, combine one equivalent of aniline, one equivalent of acetaldehyde, and one equivalent of pyruvic acid in a solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product, 2-methylquinoline-4-carboxylic acid, will often precipitate from the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the purified product.

G Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid Adduct Adduct Pyruvic_Acid->Adduct Schiff_Base->Adduct Addition Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Doebner Reaction Workflow

A Serendipitous Breakthrough: The Discovery of Nalidixic Acid

The transition of quinoline-4-carboxylic acids from chemical curiosities to therapeutic agents was not the result of a targeted drug discovery program but rather a stroke of serendipity. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct that demonstrated unexpected antibacterial activity.[10] This compound was identified as nalidixic acid, a naphthyridine derivative, which is structurally related to the quinolones.[11]

The discovery of nalidixic acid marked a pivotal moment, establishing the 4-quinolone-3-carboxylic acid core as a viable pharmacophore for antibacterial agents. Although its spectrum of activity was primarily limited to Gram-negative bacteria and it was mainly used for urinary tract infections, nalidixic acid laid the foundation for the development of all subsequent quinolone antibiotics.[10][11]

The Gould-Jacobs Reaction: A Versatile Synthetic Tool

Another significant contribution to the synthesis of the quinolone scaffold was the Gould-Jacobs reaction, reported in 1939.[12][13] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form a 4-hydroxyquinoline-3-carboxylate.[13][14] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[12][13]

  • Condensation: In a reaction flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Addition of a non-polar solvent like hexane can aid in precipitation.

  • Hydrolysis (Saponification): Suspend the isolated product in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Decarboxylation: Collect the solid by filtration, wash with cold water, and dry. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield 4-hydroxyquinoline.

G Aniline Aniline Intermediate Anilidomethylenemalonate Aniline->Intermediate Condensation Malonate_Ester Alkoxymethylenemalonate Ester Malonate_Ester->Intermediate Cyclized_Product 4-Hydroxyquinoline- 3-carboxylate Intermediate->Cyclized_Product Thermal Cyclization Hydrolyzed_Product 4-Hydroxyquinoline- 3-carboxylic Acid Cyclized_Product->Hydrolyzed_Product Saponification Final_Product 4-Hydroxyquinoline Hydrolyzed_Product->Final_Product Decarboxylation

Gould-Jacobs Reaction Workflow

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinolone-4-carboxylic acids stems from their ability to inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[15] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[15]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process that is vital for the initiation of DNA replication and the relief of torsional stress.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it. This leads to the accumulation of double-stranded DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.

G Quinolone Quinolone-4-carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Topo_IV->DNA_Replication Enables Topo_IV->DNA_Breaks Leads to SOS_Response SOS Response DNA_Breaks->SOS_Response Triggers Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

Mechanism of Action of Quinolone-4-Carboxylic Acids

The Evolution of an Antibacterial Powerhouse: The Fluoroquinolones

The discovery of nalidixic acid spurred intensive research efforts to modify the quinolone scaffold to improve its potency, broaden its antibacterial spectrum, and enhance its pharmacokinetic properties. This led to the development of successive generations of quinolone antibiotics, most notably the fluoroquinolones, which are characterized by the presence of a fluorine atom at the C-6 position.[11]

Generation Representative Drug Key Structural Features General Spectrum of Activity Year of Introduction (Approx.)
First Nalidixic AcidNaphthyridine coreNarrow spectrum, primarily against Gram-negative enteric bacteria.[11]1962
Second CiprofloxacinFluorine at C-6, piperazine at C-7Broadened spectrum, including improved activity against Gram-negative bacteria (including P. aeruginosa) and some Gram-positive bacteria.[11]Early 1980s
Third LevofloxacinSimilar to second-generation with modificationsFurther enhanced activity against Gram-positive bacteria (especially S. pneumoniae) and atypical pathogens.[16]Early 1990s
Fourth MoxifloxacinMethoxy group at C-8Broad-spectrum activity, including Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[16]Late 1990s

Table 1: The Generations of Quinolone Antibiotics

The introduction of the fluorine atom at the C-6 position dramatically increased the antibacterial potency by enhancing the binding to DNA gyrase. The addition of a piperazine ring at the C-7 position further broadened the spectrum of activity to include Gram-positive bacteria and improved the pharmacokinetic profile of the drugs. Subsequent modifications, such as the addition of a methoxy group at C-8 in the fourth-generation quinolones, conferred activity against anaerobic bacteria.[16]

Comparative Antibacterial Activity

The evolution of the quinolone-4-carboxylic acids is clearly demonstrated by the progressive decrease in the Minimum Inhibitory Concentration (MIC) values against key bacterial pathogens.

Drug Generation MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus
Nalidixic AcidFirst4-16>128
CiprofloxacinSecond0.004-0.0150.12-0.5
LevofloxacinThird0.015-0.060.12-1.0
MoxifloxacinFourth0.03-0.120.03-0.25

Table 2: Comparative in vitro Activity (MIC) of Representative Quinolones. (Data synthesized from multiple sources[17][18][19][20])

Conclusion: A Legacy of Discovery and a Future of Possibilities

The history of quinoline-4-carboxylic acids is a compelling illustration of how fundamental chemical discoveries, coupled with serendipitous biological observations and subsequent rational drug design, can lead to the development of a profoundly impactful class of therapeutic agents. From their humble origins in coal tar to their current status as broad-spectrum antibacterial drugs, the quinolones have saved countless lives and remain a critical tool in the fight against infectious diseases. The journey of this remarkable scaffold continues to inspire medicinal chemists and drug discovery professionals to explore the vast chemical space for the next generation of life-saving medicines.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • discovery and history of quinoline-4-carboxylic acid deriv
  • Doebner reaction. Wikipedia.
  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.
  • Pfitzinger reaction. Wikipedia.
  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube.
  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger...
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Gould–Jacobs reaction. Wikipedia.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. PMC.
  • Pfitzinger Quinoline Synthesis.
  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.
  • Gould–Jacobs reaction. Wikiwand.
  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model...
  • Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Deriv
  • Quinolones: Past, Present, and Future. Clinical Infectious Diseases.
  • Quinoline. Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • First-generation quinolones.
  • Quinolone antibiotic. Wikipedia.
  • Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters.
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.
  • (PDF) Quinolones:Synthesis and antibacterial activity.
  • Geometric mean MICs of nalidixic acid (a), ciprofloxacin (b) and...
  • Generations apart: Making sense of the new fluoroquinolones. Healio.
  • MIC comparison of quinolones. The potency of each drug presented in the...
  • Four gener
  • Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today. Inverse.
  • MIC values of levofloxacin and moxifloxacin for the investigated strains.
  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed.
  • In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and. Sign in.
  • Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentr

Sources

A Comprehensive Guide to the Structural Elucidation of 3-Amino-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of 3-Amino-2-methylquinoline-4-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the strategic application of modern spectroscopic methods, emphasizing the synergy between different analytical tools to build an unassailable structural hypothesis. We will navigate the process from initial molecular formula determination to the fine-grained details of proton and carbon environments, culminating in a definitive structural assignment.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. The specific substitution pattern on the quinoline ring system dramatically influences the molecule's pharmacological profile. 3-Amino-2-methylquinoline-4-carboxylic acid, with its amino, methyl, and carboxylic acid functionalities, presents a unique electronic and steric landscape, making a thorough structural verification paramount for any further development or biological screening. This guide will use a multi-pronged spectroscopic approach to unequivocally confirm its structure.

Part 1: Foundational Analysis - Unveiling the Molecular Blueprint

The first step in any structural elucidation is to determine the molecular formula and gain initial insights into the functional groups present. High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy are the primary tools for this foundational analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of 3-Amino-2-methylquinoline-4-carboxylic acid is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds, which will readily protonate the basic nitrogen atoms.

  • Data Acquisition: The instrument is calibrated, and the spectrum is acquired over a relevant mass range.

Data Interpretation

The molecular formula of 3-Amino-2-methylquinoline-4-carboxylic acid is C₁₁H₁₀N₂O₂[3][4]. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is calculated and compared with the experimentally observed mass.

ParameterExpected ValueObserved Value (Predicted)
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂
Monoisotopic Mass 202.0742 g/mol -
[M+H]⁺ (Calculated) 203.0815 m/z203.0817 m/z

The extremely close correlation between the calculated and observed mass for the protonated molecule confirms the elemental composition.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can provide further structural information. The molecular ion is fragmented, and the masses of the resulting fragments are analyzed. A common fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group[5].

  • Loss of COOH (45 Da): A significant fragment at m/z 158.0454 would correspond to the loss of the carboxylic acid radical.

  • Loss of CO₂ (44 Da): Subsequent to the loss of a proton, the molecule can lose carbon dioxide, also leading to a fragment that can provide structural clues.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum.

  • Data Processing: The absorbance spectrum is generated by the instrument's software.

Data Interpretation

The FT-IR spectrum of 3-Amino-2-methylquinoline-4-carboxylic acid is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amino group)
3300-2500Strong, Very BroadO-H stretching (carboxylic acid, H-bonded)
~1700StrongC=O stretching (carboxylic acid)
~1620, ~1580, ~1470Medium to StrongC=C stretching (aromatic ring)
~1300MediumC-O stretching (carboxylic acid)
~1250MediumC-N stretching (aromatic amine)

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid[6]. The presence of N-H stretches confirms the amino group.

Part 2: Detailed Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed to assemble the complete structure.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the compound and to avoid exchange of the amine and carboxylic acid protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

  • Data Acquisition: A standard one-dimensional proton spectrum is acquired.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d1HH-5
~7.80d1HH-8
~7.65t1HH-7
~7.40t1HH-6
~5.50br s2H-NH₂
~2.60s3H-CH₃
~13.0br s1H-COOH

Interpretation

  • The four aromatic protons in the 7.40-8.05 ppm range are characteristic of the unsubstituted benzene ring portion of the quinoline. Their splitting patterns (doublets and triplets) will indicate their relative positions.

  • The broad singlet around 5.50 ppm is indicative of the two protons of the primary amino group.

  • The singlet at approximately 2.60 ppm corresponds to the three protons of the methyl group.

  • The very broad singlet at a downfield shift of ~13.0 ppm is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number and chemical environment of the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR is used.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0C-4 (COOH)
~148.0C-2
~147.5C-8a
~138.0C-4a
~130.0C-7
~128.5C-5
~125.0C-6
~122.0C-8
~118.0C-3
~115.0C-4 (quinoline ring)
~20.0-CH₃

Interpretation

  • The signal at ~168.0 ppm is characteristic of a carboxylic acid carbon.

  • The downfield signals in the aromatic region correspond to the carbons of the quinoline ring system. The carbons attached to nitrogen (C-2, C-8a) are typically found at a lower field.

  • The signal at ~20.0 ppm is in the expected range for a methyl group attached to an aromatic ring.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.

Expected COSY Correlations:

  • Correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, H-7 with H-8). This will confirm the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlations).

Expected HSQC Correlations:

  • H-5 will correlate with its corresponding carbon atom.

  • H-6 will correlate with its corresponding carbon atom.

  • H-7 will correlate with its corresponding carbon atom.

  • H-8 will correlate with its corresponding carbon atom.

  • The methyl protons (~2.60 ppm) will correlate with the methyl carbon (~20.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most informative, showing correlations between protons and carbons over two or three bonds. This is key for connecting different fragments of the molecule.

Expected Key HMBC Correlations:

  • The methyl protons (~2.60 ppm) will show correlations to C-2 and C-3, confirming the position of the methyl group.

  • The amino protons (~5.50 ppm) will show correlations to C-3 and C-4, confirming the position of the amino group.

  • The aromatic proton H-5 will show correlations to C-4, C-4a, and C-7, helping to assign the aromatic signals and confirm the quinoline ring fusion.

Part 3: Visualizing the Elucidation Workflow and Structure

Visual diagrams are essential for conceptualizing the workflow and the structural information derived from the spectroscopic data.

Structural Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Structural Confirmation HRMS High-Resolution Mass Spectrometry H1_NMR 1H NMR HRMS->H1_NMR Provides Molecular Formula FTIR FT-IR Spectroscopy FTIR->H1_NMR Identifies Functional Groups C13_NMR 13C NMR H1_NMR->C13_NMR Proton Environments COSY 2D COSY H1_NMR->COSY H-H Connectivity HSQC 2D HSQC C13_NMR->HSQC Carbon Skeleton HMBC 2D HMBC COSY->HMBC HSQC->HMBC Direct C-H Bonds Structure Final Structure of 3-Amino-2-methylquinoline- 4-carboxylic acid HMBC->Structure Long-Range C-H Connectivity (Final Assembly)

Caption: Structure of 3-Amino-2-methylquinoline-4-carboxylic acid.

Key HMBC Correlations

Caption: Predicted key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of 3-Amino-2-methylquinoline-4-carboxylic acid is a systematic process that relies on the integrated interpretation of data from multiple spectroscopic techniques. High-resolution mass spectrometry and FT-IR spectroscopy provide the molecular formula and identify the key functional groups. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of the proton and carbon skeletons and confirms the precise arrangement of the amino, methyl, and carboxylic acid substituents on the quinoline core. This rigorous analytical approach ensures the definitive structural characterization necessary for advancing this compound in research and development pipelines.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]

  • Meléndez, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285-12296.
  • ResearchGate. (n.d.). Correlation graph of experimental and calculated 13 C NMR data for compound 4e. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester. Retrieved from [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • Pihlaja, K., & Oksman, P. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(2), 223-229.
  • JETIR. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • Patel, V. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Szymański, P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 894-908.
  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemdad. (n.d.). 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Amino-2-methylquinoline-4-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Amino-2-methylquinoline-4-carboxylic acid as a versatile scaffold in drug design and discovery. This document outlines the compound's key attributes, protocols for its synthesis and derivatization, and methodologies for evaluating the biological activity of its derivatives.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties[1][2]. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of the pharmacological profiles of derivative compounds[1]. 3-Amino-2-methylquinoline-4-carboxylic acid is a particularly interesting starting material for drug discovery due to the presence of three key functional groups amenable to chemical modification: the quinoline nitrogen, the 3-amino group, and the 4-carboxylic acid.

Physicochemical Properties of 3-Amino-2-methylquinoline-4-carboxylic acid

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and drug design.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₂[3]
Molecular Weight 202.21 g/mol [3]
Melting Point 204 °C[3]
Boiling Point 379 °C[3]
Density 1.4±0.1 g/cm³[3]
XLogP3 2.46[3]

Synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid

Conceptual Synthetic Workflow:

Aniline_derivative Aniline Derivative Doebner_von_Miller Doebner-von Miller Reaction Aniline_derivative->Doebner_von_Miller alpha_beta_carbonyl α,β-Unsaturated Carbonyl alpha_beta_carbonyl->Doebner_von_Miller Quinoline_scaffold 2-Methylquinoline-4-carboxylic acid Doebner_von_Miller->Quinoline_scaffold Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger alpha_methylene_carbonyl α-Methylene Carbonyl alpha_methylene_carbonyl->Pfitzinger Pfitzinger->Quinoline_scaffold Nitration Nitration Quinoline_scaffold->Nitration Nitro_quinoline 3-Nitro-2-methylquinoline-4-carboxylic acid Nitration->Nitro_quinoline Reduction Reduction Nitro_quinoline->Reduction Final_product 3-Amino-2-methylquinoline-4-carboxylic acid Reduction->Final_product

Caption: Conceptual synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid.

Application in Drug Design: A Scaffold for Library Synthesis

The true utility of 3-Amino-2-methylquinoline-4-carboxylic acid lies in its potential as a versatile scaffold for the creation of compound libraries. The carboxylic acid and amino groups provide convenient handles for derivatization, allowing for the exploration of a wide chemical space.

Protocol for Amide Library Synthesis via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of an amide library from 3-Amino-2-methylquinoline-4-carboxylic acid and a diverse set of primary and secondary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents[6].

Materials:

  • 3-Amino-2-methylquinoline-4-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vials or a parallel synthesizer

Procedure:

  • Reaction Setup: In a reaction vial, dissolve 3-Amino-2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Coupling Agent Addition: In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF. Add this solution to the reaction mixture.

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final amide derivatives using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Start 3-Amino-2-methylquinoline-4-carboxylic acid + Amine Reagents EDC, HOBt, DIPEA in DMF Start->Reagents Add Reaction Stir at RT, 12-24h Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Amide Derivative Library Characterization->Final_Product

Caption: Workflow for amide library synthesis.

Biological Evaluation of Derivatives

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known activities of quinoline-4-carboxylic acid derivatives, initial screening should focus on anticancer and anti-inflammatory properties[7].

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates[7].

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Synthesized quinoline derivatives

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same concentration as in the compound wells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Seed_Cells Seed Cancer Cells in 96-well plate Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Add_Compounds Add Serial Dilutions of Compounds Incubate_1->Add_Compounds Incubate_2 Incubate 48-72h Add_Compounds->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate 4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan with DMSO Incubate_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-Amino-2-methylquinoline-4-carboxylic acid derivatives is limited, general trends for quinoline-based compounds can guide the design of new analogs.

  • Substituents on the Benzo Ring: The electronic nature and position of substituents on the benzo portion of the quinoline ring can significantly impact activity. Electron-withdrawing groups can influence the overall electronic properties of the scaffold.

  • The 2-Methyl Group: The methyl group at the C2 position can provide a point for steric interactions within a binding pocket and may influence the overall conformation of the molecule.

  • The 3-Amino Group: The amino group at the C3 position offers a key point for derivatization and can act as a hydrogen bond donor, potentially forming crucial interactions with biological targets[8].

  • The 4-Carboxylic Acid Group: The carboxylic acid at the C4 position is a strong hydrogen bond donor and acceptor and can participate in ionic interactions, making it a critical pharmacophoric element for binding to many enzymes.

Conclusion

3-Amino-2-methylquinoline-4-carboxylic acid represents a promising and versatile starting point for the development of novel therapeutic agents. Its tri-functional nature allows for the facile generation of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds based on this privileged scaffold. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.

References

  • Ito, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678.
  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01).
  • Wu, Y., et al. (2004). The synthesis and structure-activity relationships of 3-amino-4-benzylquinolin-2-ones; discovery of novel KCNQ2 channel openers. Bioorganic & Medicinal Chemistry Letters, 14(12), 3131-3135.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Kumar, A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. RSC Advances, 12(30), 19373-19391.
  • El-Gohary, S. M., & Shaaban, M. (2012). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 66(1), 54-60.
  • Orozco-rangel, F., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • El-Sayed, M. A. A., et al. (2023). 2-(3-Bromophenyl)
  • Kumar, P., & Kumar, V. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17855-17873.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936306.
  • ResearchGate. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Ismaili, L., et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(11), 2946.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863391.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Gonda, Z., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7846-7864.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Barlaam, B., et al. (1999). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 40(29), 5379-5382.
  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]

  • Vasin, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. The Journal of Organic Chemistry, 86(19), 13549-13560.
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21376.
  • ResearchGate. (n.d.). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

Sources

applications of 3-Amino-2-methylquinoline-4-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-Amino-2-methylquinoline-4-carboxylic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-Amino-2-methylquinoline-4-carboxylic acid. We will delve into its synthesis, established and potential therapeutic applications, and detailed protocols for its biological evaluation. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a wide array of therapeutic agents targeting diseases from cancer to inflammation.[1][2]

The 3-Amino-2-methylquinoline-4-carboxylic Acid Scaffold: An Overview

The core structure, 3-Amino-2-methylquinoline-4-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[3] Its strategic placement of a carboxylic acid, an amino group, and a methyl group on the quinoline ring system provides a versatile platform for designing novel therapeutic agents. The carboxylic acid moiety is often crucial for target engagement, mimicking endogenous ligands or forming key electrostatic interactions within enzyme active sites.[2][4] The amino group offers a vector for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂[3]
Molecular Weight202.21 g/mol [3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors4[3]
XLogP32.0[3]

PART I: SYNTHESIS AND WORKFLOWS

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with classical methods like the Doebner and Pfitzinger reactions providing robust routes to this scaffold.[1][5] The Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is particularly efficient for generating substituted quinoline-4-carboxylic acids.[6][7]

Protocol 1: Synthesis of 3-Amino-2-methylquinoline-4-carboxylic Acid via a Modified Doebner-von Miller Reaction

This protocol describes a plausible synthetic route. The key is the cyclization reaction between an appropriately substituted aniline and an α,β-unsaturated carbonyl compound precursor.

Rationale: This approach is chosen for its convergence and ability to install the required substituents in a controlled manner. Using 2-aminobenzonitrile as the starting aniline derivative allows for the eventual hydrolysis of the nitrile to the carboxylic acid and subsequent reduction to the amine.

Materials:

  • 2-aminobenzonitrile

  • Crotonaldehyde

  • Polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Cyclization: In a round-bottom flask, combine 1 equivalent of 2-aminobenzonitrile with 1.2 equivalents of crotonaldehyde.

  • Add polyphosphoric acid (PPA) as a catalyst and solvent (approximately 10 times the weight of the aniline).

  • Heat the mixture to 120-130 °C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium hydroxide (NaOH) until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry under vacuum. This intermediate is 4-cyano-2-methyl-3-aminoquinoline.

  • Hydrolysis of Nitrile: Reflux the crude intermediate in concentrated hydrochloric acid for 12-24 hours. This step hydrolyzes the cyano group at the 4-position to a carboxylic acid.

  • Purification: Cool the reaction mixture. The product, 3-Amino-2-methylquinoline-4-carboxylic acid, should precipitate. Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start: 2-aminobenzonitrile + Crotonaldehyde reaction1 Cyclization (Polyphosphoric Acid, 120°C) start->reaction1 workup Work-up & Isolation (Ice, NaOH) reaction1->workup intermediate Intermediate: 4-cyano-2-methyl-3-aminoquinoline workup->intermediate reaction2 Hydrolysis (Conc. HCl, Reflux) intermediate->reaction2 purification Purification (Recrystallization) reaction2->purification product Final Product: 3-Amino-2-methylquinoline-4-carboxylic Acid purification->product

Caption: Workflow for the synthesis of the target compound.

PART II: APPLICATIONS IN MEDICINAL CHEMISTRY

The 3-Amino-2-methylquinoline-4-carboxylic acid scaffold is a promising starting point for developing inhibitors of various enzymes and pathways implicated in human diseases.

Anticancer Activity

Quinoline derivatives are extensively investigated for their anticancer properties, acting through diverse mechanisms such as the inhibition of kinases, topoisomerases, and metabolic enzymes.[8][9]

A. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Biological Rationale: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2] Inhibition of DHODH leads to pyrimidine starvation, arresting the cell cycle and inducing apoptosis. The quinoline-4-carboxylic acid core is a known pharmacophore for DHODH inhibitors, exemplified by the drug candidate brequinar.[2] The carboxylic acid group is essential for binding to the enzyme's active site.[2]

G cluster_pathway DHODH Inhibition Pathway carbamoyl_aspartate Carbamoyl Aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP -> Pyrimidines orotate->ump dhodh->orotate inhibitor 3-Amino-2-methylquinoline- 4-carboxylic Acid Derivative inhibition Inhibition inhibitor->inhibition inhibition->dhodh

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

B. Inhibition of Histone Deacetylases (HDACs)

Biological Rationale: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[10] Their overexpression is linked to various cancers. Introducing a zinc-binding group (ZBG) like hydroxamic acid, often connected via a linker to a cap group, is a common strategy for designing HDAC inhibitors. The 2-substituted quinoline-4-carboxylic acid scaffold can serve as an effective cap group.[10] Derivatives of 3-Amino-2-methylquinoline-4-carboxylic acid could be synthesized to incorporate appropriate linkers and ZBGs to target specific HDAC isoforms.

C. Other Anticancer Mechanisms Derivatives of the quinoline scaffold have also shown potential as:

  • SIRT3 Inhibitors: Selective inhibition of Sirtuin 3 (SIRT3) is a promising strategy for cancers with abnormal SIRT3 function.[11]

  • Topoisomerase IIα Inhibitors: Docking studies suggest that certain quinoline-4-carboxylic acid derivatives can bind to the ATPase domain of human topoisomerase IIα, inducing apoptosis.[12]

Compound ClassTargetIC₅₀ RangeCell LinesReference
2-Phenylquinoline-4-carboxylic Acid DerivativesHDAC3Sub-micromolarK562 (Leukemia)[10]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid DerivativesSIRT37.2 µMMLLr (Leukemia)[11]
4-Quinoline Carboxylic AcidsDHODH9.71 nM-[13]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have demonstrated significant anti-inflammatory potential, often with mechanisms distinct from traditional NSAIDs.[14][15]

Biological Rationale: The anti-inflammatory effects of some quinoline carboxylic acids are mediated by the down-regulation of T-cell function and modulation of key inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[14][16] These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in response to stimuli like lipopolysaccharide (LPS).[15]

Compound ClassIn Vivo ModelEffective DoseMechanismReference
Substituted Quinoline Carboxylic Acid ( CL 306 ,293)Adjuvant Arthritis (Rat)1.5 - 3.0 mg/kg/dayT-cell down-regulation[14]
Quinoline-4-carboxylic AcidLPS-induced inflammation (Macrophage)-Suppression of inflammatory mediators[15]
Antimicrobial Activity

The quinoline core is famously a part of the fluoroquinolone class of antibiotics.[5] Novel derivatives continue to be explored to combat growing antimicrobial resistance.

Biological Rationale: Quinoline-based compounds can exert antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV. The substitution pattern on the quinoline ring is critical for activity against different strains of bacteria (Gram-positive and Gram-negative) and fungi.[17][18] Derivatives of 3-Amino-2-methylquinoline-4-carboxylic acid could be synthesized and tested for their efficacy against a panel of pathogenic microbes.

PART III: PROTOCOLS FOR BIOLOGICAL EVALUATION

The following are standardized protocols for assessing the therapeutic potential of 3-Amino-2-methylquinoline-4-carboxylic acid derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for screening the antiproliferative activity of novel compounds.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)[15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_assay SRB Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat fix Fix Cells (TCA) treat->fix wash1 Wash & Dry fix->wash1 stain Stain (SRB) wash1->stain wash2 Wash & Dry stain->wash2 solubilize Solubilize Dye (Tris) wash2->solubilize read Read Absorbance (510 nm) solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Experimental workflow for the SRB cytotoxicity assay.

Protocol 3: In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is quantified using the Griess reagent.[15]

Materials:

  • RAW 264.7 macrophage cell line[15]

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration and determine the IC₅₀ value.

PART IV: CONCLUSION AND FUTURE PERSPECTIVES

3-Amino-2-methylquinoline-4-carboxylic acid represents a highly versatile and promising scaffold in medicinal chemistry. Its synthetic tractability and the proven therapeutic potential of the broader quinoline-4-carboxylic acid class make it an attractive starting point for drug discovery programs.[1][2] The applications highlighted in this guide—spanning oncology, inflammation, and infectious diseases—underscore its significance.

Future research should focus on creating diverse chemical libraries based on this core structure. Key areas for exploration include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino and methyl groups, as well as substitution on the benzo ring, will be crucial to optimize potency and selectivity for specific biological targets.[18]

  • Bioisosteric Replacement: The carboxylic acid is critical for activity but can sometimes lead to poor pharmacokinetic properties.[4][19] Exploring bioisosteres such as tetrazoles could improve drug-like properties while maintaining target engagement.[20][21]

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to fully elucidate their mode of action and identify novel therapeutic targets.

By leveraging the foundational knowledge presented in this guide, researchers can effectively harness the potential of 3-Amino-2-methylquinoline-4-carboxylic acid to develop the next generation of innovative therapeutics.

References

  • BenchChem. Discovery and history of quinoline-4-carboxylic acid derivatives.
  • Vasava, A. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Carlson, R. P., et al. (1995). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 275(1), 237-244.
  • Jiang, T., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 934385.
  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856637.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4962-4975.
  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4995.
  • Bauer, V., et al. (1993). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 38(1), 45-50.
  • Domagala, J. M., et al. (1986). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 29(3), 394-404.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Horiguchi, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13071-13082.
  • Bhatt, H., et al. (2015). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. Medicinal Chemistry Research, 24, 2374-2390.
  • Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2663-2685.
  • BenchChem. 3-Methylquinoline-4-carboxylic Acid | Research Compound.
  • Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-217.
  • Horiguchi, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 8(35), 31951-31962.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Al-Ostath, O. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5437.
  • Bauer, V., et al. (1993). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 38, 45-50.
  • Echemi. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID.
  • Kikelj, D., et al. (2017). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 22(11), 1938.
  • Al-Suaily, M. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6524.
  • de Oliveira, R. S., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4848-4854.
  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • BenchChem. The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide.
  • Sadek, M. M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21.
  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 365-373.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880.

Sources

Application Notes and Protocols for the Evaluation of 3-Amino-2-methylquinoline-4-carboxylic acid as a DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 3-Amino-2-methylquinoline-4-carboxylic acid as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in oncology, autoimmune disorders, and virology.[1][2] This guide details the scientific rationale, step-by-step protocols for enzymatic and cell-based assays, data analysis, and troubleshooting, designed to equip researchers with the necessary tools to rigorously evaluate the inhibitory potential of this quinoline-based compound.

Introduction: Targeting Pyrimidine Biosynthesis

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA and RNA synthesis.[3] The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of these essential building blocks. Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[4][5] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cellular proliferation.[6] This makes DHODH a validated and attractive target for drug discovery.[2]

The quinoline-4-carboxylic acid scaffold has been identified as a promising pharmacophore for DHODH inhibition, with compounds like brequinar demonstrating potent activity.[7] These inhibitors typically bind to the ubiquinone-binding site of the enzyme, blocking its catalytic activity.[6] 3-Amino-2-methylquinoline-4-carboxylic acid belongs to this class of compounds, and this guide provides the framework for its characterization as a DHODH inhibitor.

Mechanism of DHODH Catalysis and Inhibition

DHODH facilitates the transfer of electrons from dihydroorotate to a flavin mononucleotide (FMN) cofactor, which is subsequently re-oxidized by ubiquinone (Coenzyme Q) in the mitochondrial electron transport chain.[8]

DHODH_Mechanism DHO Dihydroorotate DHODH_FMN DHODH-FMN DHO->DHODH_FMN Oxidation ORO Orotate DHODH_FMN->ORO DHODH_FMNH2 DHODH-FMNH2 CoQ Ubiquinone (CoQ) DHODH_FMNH2->CoQ Reduction CoQ->DHODH_FMN Regeneration CoQH2 Uliquinol (CoQH2) CoQ->CoQH2 Inhibitor 3-Amino-2-methyl- quinoline-4-carboxylic acid Inhibitor->CoQ Competitive Inhibition

Figure 1: Simplified schematic of the DHODH catalytic cycle and the point of competitive inhibition.

Competitive inhibitors, such as those with a quinoline-4-carboxylic acid core, are thought to occupy the binding site of Coenzyme Q, thereby preventing the re-oxidation of the FMN cofactor and halting the catalytic cycle.

Physicochemical Properties of 3-Amino-2-methylquinoline-4-carboxylic acid

A summary of the computed physicochemical properties for 3-Amino-2-methylquinoline-4-carboxylic acid is provided below. These properties are important for understanding its solubility, permeability, and potential for forming interactions with the target protein.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂[9]
Molecular Weight202.21 g/mol [9]
XLogP32.0[9]
Hydrogen Bond Donor Count2[9]
Hydrogen Bond Acceptor Count4[9]

Experimental Protocols

The following protocols are foundational for the in vitro and cell-based evaluation of 3-Amino-2-methylquinoline-4-carboxylic acid as a DHODH inhibitor.

Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay

This spectrophotometric assay directly measures the enzymatic activity of purified DHODH and its inhibition by the test compound. The principle of this assay is based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm due to the reduction of DCIP is proportional to DHODH activity.[10]

Materials and Reagents:

  • Recombinant human DHODH (truncated, soluble form)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • 3-Amino-2-methylquinoline-4-carboxylic acid

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHO (e.g., 100 mM) in an appropriate buffer.

    • Prepare a stock solution of DCIP (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of CoQ10 (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of 3-Amino-2-methylquinoline-4-carboxylic acid in DMSO (e.g., 10 mM).

  • Compound Dilution:

    • Perform serial dilutions of the 3-Amino-2-methylquinoline-4-carboxylic acid stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 178 µL of a solution containing the recombinant DHODH enzyme in assay buffer to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. The final concentrations in the 200 µL reaction volume should be optimized (e.g., 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10).[11]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes using a microplate reader.

Data Analysis:

  • Calculate the initial reaction rate (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Reagents (DHO, DCIP, CoQ10, Enzyme) Plate Add Compound/DMSO to 96-well Plate Reagents->Plate Compound Prepare Serial Dilutions of 3-Amino-2-methylquinoline-4-carboxylic acid Compound->Plate Enzyme Add DHODH Enzyme Solution Plate->Enzyme Incubate Pre-incubate for 15-30 min Enzyme->Incubate React Initiate Reaction with DHO/DCIP/CoQ10 Mix Incubate->React Measure Measure Absorbance at 600 nm (Kinetic Mode) React->Measure Calculate Calculate Initial Reaction Rates Measure->Calculate Analyze Normalize Data and Determine IC50 Calculate->Analyze

Figure 2: Workflow for the in vitro DHODH enzymatic inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the effect of 3-Amino-2-methylquinoline-4-carboxylic acid on the proliferation of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.

Materials and Reagents:

  • Cancer cell line (e.g., HL-60, A549)

  • Complete cell culture medium

  • 3-Amino-2-methylquinoline-4-carboxylic acid

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., CCK-8, MTT, or CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amino-2-methylquinoline-4-carboxylic acid in cell culture medium.

    • For the uridine rescue experiment, prepare an identical set of dilutions in medium supplemented with a high concentration of uridine (e.g., 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Compare the EC50 values in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's antiproliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.[12]

Cellular_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Incubate_attach Incubate Overnight for Attachment Seed->Incubate_attach Treat Treat Cells with Compound Incubate_attach->Treat Compound_prep Prepare Compound Dilutions (with and without Uridine) Compound_prep->Treat Incubate_treat Incubate for 48-72 hours Treat->Incubate_treat Add_reagent Add Cell Viability Reagent Incubate_treat->Add_reagent Incubate_reagent Incubate as per Protocol Add_reagent->Incubate_reagent Measure Measure Absorbance/Luminescence Incubate_reagent->Measure Calculate Calculate Percent Inhibition Measure->Calculate Analyze Determine EC50 and Evaluate Uridine Rescue Calculate->Analyze

Figure 3: Workflow for the cell-based proliferation and uridine rescue assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in enzymatic assay Inaccurate pipetting, reagent instabilityUse calibrated pipettes, prepare fresh reagents, and ensure proper mixing.
No inhibition observed in enzymatic assay Compound insolubility, inactive compoundEnsure the compound is fully dissolved in DMSO. Test a known DHODH inhibitor as a positive control.
Weak or no effect in cellular assay Cell line is not dependent on de novo pyrimidine synthesis, compound degradationUse a cell line known to be sensitive to DHODH inhibitors. Prepare fresh compound dilutions for each experiment.
Incomplete uridine rescue Insufficient uridine concentration, off-target effects of the compoundIncrease the concentration of uridine. If rescue is still incomplete, investigate potential off-target mechanisms.[12]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of 3-Amino-2-methylquinoline-4-carboxylic acid as a DHODH inhibitor. By following these methodologies, researchers can obtain reliable data on its enzymatic potency and cellular activity, thereby contributing to the development of novel therapeutics targeting pyrimidine biosynthesis.

References

  • M-CSA. (n.d.). Dihydroorotate dehydrogenase (fumarate). Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?. Retrieved from [Link]

  • PMC. (n.d.). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Retrieved from [Link]

  • Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]

  • NIH. (n.d.). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Retrieved from [Link]

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Retrieved from [Link]

  • Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. Retrieved from [Link]

  • Graphviz documentation. (n.d.). User Guide. Retrieved from [Link]

  • Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

  • Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging the Quinoline Scaffold for Potent and Selective Protein Kinase CK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of protein kinase CK2 inhibitors using quinoline scaffolds, designed for researchers, scientists, and drug development professionals.

Introduction: Protein Kinase CK2 - A Consequential Target

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and constitutively active serine/threonine kinase that is fundamental to a vast array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] It is a tetrameric holoenzyme, typically composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[2] The dysregulation and overexpression of CK2 are strongly implicated in the pathogenesis of numerous human diseases, most notably cancer, where it supports multiple oncogenic signaling pathways by phosphorylating over 300 substrates.[1][3] This central role in maintaining the cancer phenotype makes CK2 an attractive and compelling target for therapeutic intervention.[1][4]

The development of small molecule inhibitors against CK2 has been a major focus of drug discovery. Most inhibitors are ATP-competitive, designed to bind within the ATP-binding pocket of the CK2α subunit to block the phosphotransfer reaction.[4][5] Among the various chemical scaffolds explored, the quinoline core has emerged as a "privileged structure," forming the basis of highly potent inhibitors, including the clinical candidate CX-4945 (Silmitasertib).[6][7]

Section 1: The Quinoline Scaffold and Structure-Activity Relationships (SAR)

The quinoline ring system is a versatile and effective scaffold for designing ATP-competitive kinase inhibitors. Its rigid, bicyclic structure provides an excellent anchor within the ATP-binding site, while allowing for substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties.[8]

Key interactions for quinoline-based inhibitors with the CK2 active site often involve:

  • Hinge Region Interaction: Hydrogen bonding with the backbone of the hinge region residues (e.g., Val116) is critical for anchoring the inhibitor.[9]

  • Hydrophobic Pockets: The scaffold and its substituents must achieve excellent shape complementarity with unique hydrophobic pockets within the active site.[9]

  • Acidic Group Interaction: A carboxylate group, as seen in CX-4945, can form crucial interactions with key residues like Lys68 and Glu81 via a water molecule, significantly enhancing potency.[7][9]

Quinoline Scaffold: Key Modification Points for CK2 Inhibitors cluster_scaffold cluster_labels Scaffold R1 Position 4: - Critical for hinge region interaction. - Often substituted with amino groups. Scaffold->R1 R2 Position 3: - Carboxylic acid enhances potency (e.g., CX-4945). Scaffold->R2 R3 Positions 5-8: - Modulate solubility, cell permeability, and selectivity. Scaffold->R3

Caption: General structure of the quinoline scaffold highlighting key positions for chemical modification to optimize CK2 inhibition.

Data Presentation: Comparative Activity of Quinoline-Based CK2 Inhibitors

The following table summarizes the inhibitory activity of several quinoline-based compounds, illustrating key SAR trends.

Compound IDCore Scaffold ModificationCK2 IC₅₀Key Cellular EffectsReference(s)
CX-4945 (Silmitasertib) 5-(3-chlorophenylamino)benzo[c][10][11]naphthyridine-8-carboxylic acid~1 nMInduces apoptosis, inhibits proliferation[4][12]
Compound 7e Pyrimido[4,5-c]quinoline derivative3 nMReduces pain in murine models[13]
Compound 14k Pyrimido[4,5-c]quinoline derivative9 nMAnti-viral activity against HIV-1[13]
3-quinoline carboxylic acid derivative 2-aminoquinoline-3-carboxylic acid0.65 µMInhibits CK2 activity[10][14]

Section 2: Synthesis of Quinoline Scaffolds

A common and flexible approach to synthesizing diverse quinoline libraries involves metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the modular installation of various substituents onto a pre-formed quinoline core.

Protocol 2.1: General Procedure for Suzuki Coupling

Rationale: This protocol provides a representative method for coupling a boronic acid or ester to a halo-quinoline (e.g., a bromo- or chloro-quinoline). Palladium catalysts are highly efficient for forming carbon-carbon bonds, offering a versatile route to a wide range of analogs.[15]

Materials:

  • 6-Bromo-4-chloroquinoline (or other halo-quinoline starting material)

  • Desired Aryl/Heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate, ethyl acetate, hexane, silica gel

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-quinoline, boronic acid/ester, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane to water).

  • Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: In Vitro Biochemical Assays for Inhibitor Screening

The initial evaluation of newly synthesized compounds requires a robust and reliable biochemical assay to determine their direct inhibitory effect on CK2 kinase activity and to calculate the half-maximal inhibitory concentration (IC₅₀).

Workflow: From Synthesis to Cellular Validation A Synthesis of Quinoline Analogs B Primary Screening: In Vitro Kinase Assay (e.g., ADP-Glo) A->B C Determine IC₅₀ Values B->C D Cellular Target Engagement: Western Blot for p-Substrates (e.g., p-Akt S129) C->D Potent Hits F Lead Candidate Identification C->F SAR Analysis E Cellular Efficacy Assays: - Viability (MTT/CCK-8) - Apoptosis (Caspase Glo) D->E E->F

Caption: A streamlined workflow for the development and evaluation of CK2 inhibitors.

Protocol 3.1: CK2 Inhibition Assay using ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[16] It is a highly sensitive, non-radioactive alternative suitable for high-throughput screening.[16] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • ATP (at a concentration near its Kₘ for the enzyme)[5]

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense test compounds across a range of concentrations (e.g., 10-point serial dilution) into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the CK2 enzyme to all wells except the "no enzyme" control. Allow for a brief pre-incubation (e.g., 10-15 minutes) at room temperature.

  • Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction. Incubate for the desired time (e.g., 60 minutes) at 30 °C.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Section 4: Cellular Assays for Target Validation and Efficacy

While a low biochemical IC₅₀ is essential, a successful inhibitor must also be cell-permeable and engage its target in a complex cellular environment to exert a biological effect.[5]

Protocol 4.1: Western Blot Analysis of CK2 Substrate Phosphorylation

Rationale: This is a cornerstone technique to confirm target engagement.[4] By measuring the phosphorylation status of a known and specific CK2 substrate, such as Akt at serine 129 (p-Akt S129), a dose-dependent decrease upon inhibitor treatment provides direct evidence of CK2 inhibition in cells.[4]

Materials:

  • Cancer cell line with high CK2 activity (e.g., 786-O renal cancer cells)[17]

  • Cell culture medium, FBS, and antibiotics

  • Test inhibitor and vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-Akt (S129), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a dose-range of the quinoline inhibitor (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[4]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with the primary antibody for p-Akt (S129) overnight at 4 °C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and the loading control (GAPDH) to ensure equal protein loading and to allow for normalization.

  • Analysis: Quantify the band intensities. A significant decrease in the ratio of phosphorylated to total protein upon inhibitor treatment indicates successful target engagement.[4]

Protocol 4.2: Cell Viability Assay (MTT or CCK-8)

Rationale: These assays assess the functional downstream consequence of CK2 inhibition, namely the impact on cell proliferation and viability.[4][16] A dose-dependent decrease in cell viability suggests the inhibitor has an anti-proliferative or cytotoxic effect.[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • Assay Performance: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The quinoline scaffold represents a highly validated and promising starting point for the development of potent and selective CK2 inhibitors. By following a systematic workflow—from rational design and synthesis to rigorous biochemical and cellular evaluation—researchers can effectively identify and optimize novel drug candidates. The protocols and insights provided in this guide offer a robust framework for advancing these efforts. Future work will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric modulators, to achieve even greater selectivity and overcome potential resistance.[9][12]

References

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2010). In vitro and in vivo assays of protein kinase CK2 activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Gouhar, R. S., et al. (2023). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. Retrieved from [Link]

  • Gouhar, R. S., et al. (2023). Recent Advances in the Discovery of CK2 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ASCO Publications. (2011). Findings from the phase I clinical trials of CX-4945, an orally available inhibitor of CK2. American Society of Clinical Oncology. Retrieved from [Link]

  • Various Authors. (n.d.). Composite reference from multiple sources on CX-4945 clinical trials.
  • PubMed. (2011). Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work?. Retrieved from [Link]

  • MBL Life Science. (n.d.). CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • Creative BioMart. (n.d.). CK2 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Cozza, G., et al. (2017). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. MDPI. Retrieved from [Link]

  • Liu, X., et al. (2020). Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2018). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Karim, S. S. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

  • MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • Open Lab Notebooks. (2019). Quinoline Series: Synthesis. Retrieved from [Link]

  • Borgo, C., et al. (2024). Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Doebner Reaction: A Versatile and Enduring Tool for the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1][2] Among the diverse family of quinoline derivatives, quinoline-4-carboxylic acids are of particular importance due to their wide-ranging biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The efficient synthesis of these valuable compounds is a key focus for researchers in drug discovery and development. The Doebner reaction, a classic three-component condensation, provides a direct and versatile route to quinoline-4-carboxylic acids from readily available starting materials.[4][5] This powerful reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[5][6] This application note provides an in-depth guide to the Doebner reaction, including its mechanistic underpinnings, detailed experimental protocols, and practical considerations for its successful application in the modern research laboratory.

Mechanistic Insights into the Doebner Reaction

The precise mechanism of the Doebner reaction has been a subject of investigation, with two primary pathways proposed. Both pathways converge on a key intermediate that undergoes intramolecular cyclization to form the quinoline ring system.[5][6]

Pathway A: Aldol Condensation Followed by Michael Addition

In this proposed mechanism, the reaction initiates with an aldol-type condensation between the enol form of pyruvic acid and the aldehyde. This step forms a β,γ-unsaturated α-keto carboxylic acid. Subsequently, the aniline undergoes a Michael-type conjugate addition to this intermediate. The resulting aniline derivative then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline-4-carboxylic acid product.[6]

Pathway B: Schiff Base Formation Followed by Condensation

An alternative mechanism begins with the formation of a Schiff base (N-arylimine) from the reaction of the aniline and the aldehyde.[5] This Schiff base then reacts with the enol form of pyruvic acid. This adduct then proceeds through a similar intramolecular cyclization and dehydration sequence as in Pathway A to afford the quinoline-4-carboxylic acid.[5][6]

A key aspect of the Doebner reaction is the in situ oxidation of the initially formed dihydroquinoline intermediate to the aromatic quinoline. It is believed that an imine, formed from a second molecule of aniline and the aldehyde, can act as a hydrogen acceptor in a hydrogen-transfer process to facilitate this oxidation.[5][7]

Below is a diagram illustrating the proposed mechanistic pathways of the Doebner reaction.

Doebner_Mechanism Proposed Mechanisms of the Doebner Reaction cluster_pathway_A Pathway A: Aldol Condensation First cluster_pathway_B Pathway B: Schiff Base Formation First Pyruvic_Acid_enol Pyruvic Acid (enol form) Unsaturated_Keto_Acid β,γ-Unsaturated α-Keto Acid Pyruvic_Acid_enol->Unsaturated_Keto_Acid Aldol Condensation Aldehyde_A Aldehyde Aldehyde_A->Unsaturated_Keto_Acid Intermediate_3A Aniline Adduct Unsaturated_Keto_Acid->Intermediate_3A Michael Addition Aniline_A Aniline Aniline_A->Intermediate_3A Quinoline_4_COOH_A Quinoline-4-Carboxylic Acid Intermediate_3A->Quinoline_4_COOH_A Cyclization & Dehydration Aniline_B Aniline Schiff_Base Schiff Base Aniline_B->Schiff_Base Condensation Aldehyde_B Aldehyde Aldehyde_B->Schiff_Base Intermediate_3B Aniline Adduct Schiff_Base->Intermediate_3B Reaction Pyruvic_Acid_enol_B Pyruvic Acid (enol form) Pyruvic_Acid_enol_B->Intermediate_3B Quinoline_4_COOH_B Quinoline-4-Carboxylic Acid Intermediate_3B->Quinoline_4_COOH_B Cyclization & Dehydration

Caption: Proposed mechanistic pathways of the Doebner reaction.

Experimental Protocols: A Guide to Practical Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction. A general procedure is presented, followed by a modified protocol for challenging substrates, such as anilines bearing electron-withdrawing groups, which often give low yields under classical conditions.[5][7]

General Protocol for the Doebner Reaction

This procedure is suitable for a wide range of anilines and aldehydes.

Materials and Reagents:

  • Substituted aniline (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Pyruvic acid (1.2 equiv)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 equiv), the substituted aldehyde (1.1 equiv), and pyruvic acid (1.2 equiv) in ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Modified Protocol: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

This modified protocol has been shown to be effective for anilines with electron-withdrawing groups, which are often poor nucleophiles and can give low yields in the traditional Doebner reaction.[7]

Materials and Reagents:

  • Electron-deficient aniline (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Pyruvic acid (0.56 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 - 0.5 equiv)[7][8]

  • Acetonitrile (MeCN, solvent)

  • Syringe pump (for dropwise addition)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Stirring plate and stir bar

Procedure:

  • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile, add BF₃·THF (0.28 equiv).[8]

  • Stir the reaction mixture at 65 °C for 10 minutes.[8]

  • Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile.[8]

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C using a syringe pump.[8]

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[8]

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.[4][8]

  • The crude product can be purified by recrystallization or column chromatography.[8]

Doebner_Workflow General Workflow for the Doebner Reaction Start Start Reagent_Mixing Mix Aniline, Aldehyde, and Pyruvic Acid in Solvent Start->Reagent_Mixing Reaction_Heating Heat Reaction Mixture (e.g., Reflux or 65 °C) Reagent_Mixing->Reaction_Heating Monitoring Monitor Reaction by TLC Reaction_Heating->Monitoring Workup Cool and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Product Quinoline-4-Carboxylic Acid Purification->Product

Caption: General workflow of the Doebner reaction.

Scope and Limitations

The Doebner reaction is applicable to a wide range of anilines and aldehydes. Anilines with both electron-donating and electron-withdrawing groups can be used, although the latter may require modified conditions as described above.[7] A variety of aromatic and aliphatic aldehydes are also suitable reaction partners.

However, there are some limitations to consider. For instance, it has been reported that the reaction can fail with certain substrates, such as 2-chloro-5-aminopyridine, where cyclization may occur at the amino group instead of the benzene ring.[6] Additionally, the traditional Doebner reaction can sometimes suffer from low yields, particularly with less reactive anilines.[5]

Applications in Drug Discovery: Targeting STAT3 Signaling

Quinoline-4-carboxylic acid derivatives are of significant interest in drug discovery due to their diverse biological activities. One notable application is in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many human cancers, where it plays a critical role in promoting cell proliferation, survival, and metastasis.[4]

Small molecule inhibitors that target the STAT3 pathway are therefore promising therapeutic agents. Several potent and orally bioavailable STAT3 inhibitors with a quinoline-4-carboxylic acid core have been developed, which can be synthesized using Doebner-type reactions.[4][7] These inhibitors typically function by binding to the SH2 domain of the STAT3 monomer, thereby preventing its dimerization and subsequent translocation to the nucleus to activate the transcription of downstream target genes involved in tumor progression.[4]

STAT3_Inhibition Inhibition of STAT3 Signaling by Quinoline-4-Carboxylic Acid Derivatives cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3_mono STAT3 Monomer STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization Gene_transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_transcription Translocation Quinoline_inhibitor Quinoline-4-Carboxylic Acid Derivative Quinoline_inhibitor->STAT3_mono Binds to SH2 domain (Inhibition)

Caption: Inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

Data Summary: Representative Examples of Doebner Reaction Products

The following table summarizes representative examples of quinoline-4-carboxylic acids synthesized via the Doebner reaction, showcasing the versatility of this method with various substituted anilines and aldehydes.

EntryAnilineAldehydeProductYield (%)Reference
1AnilineBenzaldehyde2-Phenylquinoline-4-carboxylic acidVaries[9]
24-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acidGood[7]
34-ChloroanilineBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acidGood[7]
46-(Trifluoromethoxy)anilineBenzaldehyde2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid85[7]
5Aniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acidGood[7]

Conclusion

The Doebner reaction remains a highly valuable and widely employed method for the synthesis of quinoline-4-carboxylic acids. Its operational simplicity, use of readily available starting materials, and the ability to generate a diverse range of substituted products make it an attractive strategy for both academic research and industrial applications. With the development of modified protocols to address challenging substrates, the Doebner reaction continues to be a cornerstone in the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds, paving the way for new discoveries in medicine and materials science.

References

  • Doebner reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved from [Link]

  • Doebner Quinoline Synthesis Mechanism. (2021, November 3). YouTube. Retrieved from [Link]

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... (n.d.). ResearchGate. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). PubMed Central. Retrieved from [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. (2025). ResearchGate. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). SciSpace. Retrieved from [Link]

  • A green synthesis of quinoline-4-carboxylic derivatives using p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation and their docking, molecular dynamics, ADME-Tox and biological evaluation. (2020). ResearchGate. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important quinoline derivative. We understand that synthesizing highly substituted quinolines can present significant challenges, from sluggish reactions to problematic side products. This guide consolidates our field-proven insights and troubleshooting strategies to help you navigate these complexities effectively. Our focus is not just on the procedural steps, but on the underlying chemical principles that govern the success of your synthesis.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid is most effectively approached via a variation of the Pfitzinger or Friedländer quinoline synthesis.[1][2][3] A common and reliable method involves the condensation of an isatin derivative with a compound containing an active methylene group, in this case, an enamine or a related precursor that can furnish the 2-methyl and 3-amino functionalities.

The reaction proceeds through several key stages: initial nucleophilic attack, cyclization, and subsequent dehydration/aromatization. The choice of catalyst (acidic or basic) and reaction conditions are paramount, as they dictate the reaction mechanism and the prevalence of potential side reactions.[1][4]

Below is a generalized workflow illustrating the critical stages and potential diversion points that can lead to reduced yield.

G SM Starting Materials (Isatin + Enamine Precursor) INT1 Aldol/Knoevenagel Adduct SM->INT1 Step 1: Condensation Catalyst (Acid/Base) Temp Control is CRITICAL SIDE2 Side Product (Starting Material Self-Condensation) SM->SIDE2 Harsh Basic Conditions High Temperature INT2 Cyclized Intermediate (Dihydroquinoline) INT1->INT2 Step 2: Intramolecular Cyclization PROD Target Product (3-Amino-2-methylquinoline- 4-carboxylic acid) INT2->PROD Step 3: Dehydration/ Aromatization SIDE3 Side Product (Incomplete Cyclization) INT2->SIDE3 Insufficient Energy Low Temperature SIDE1 Side Product (Decarboxylation) PROD->SIDE1

Sources

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for substituted quinoline synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges you may encounter. This resource is structured as a series of troubleshooting guides and FAQs to directly address the nuanced issues that arise during experimentation, ensuring you can optimize your reactions, improve yields, and achieve reproducible results.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to tackling the most frequent and challenging issues encountered in classical and modern quinoline syntheses. Each entry is formatted as a question and answer to provide direct and actionable solutions.

Issue 1: Low Yields and Incomplete Reactions

Question: My quinoline synthesis is resulting in a very low yield or failing to proceed to completion. What are the primary factors to investigate?

Answer: Low yields are a common frustration in quinoline synthesis and can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.[1][2]

  • Inappropriate Catalyst Selection: The choice of an acid or base catalyst is highly dependent on the specific substrates being used.[1][3] An unsuitable catalyst may not be strong enough to promote the reaction or could lead to unwanted side reactions. For instance, in the Friedländer synthesis, sterically hindered or electronically deactivated starting materials may require stronger acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂).[3]

  • Suboptimal Reaction Temperature: Many classical quinoline syntheses, such as the Skraup and Combes reactions, require significant heat to overcome the activation energy for cyclization.[1][2] However, excessive temperatures can cause decomposition of starting materials or the desired product, leading to tar formation.[1][2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1] It is crucial to find the optimal temperature for your specific reaction.

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For example, anilines containing electron-withdrawing groups are less nucleophilic, which can make the initial condensation and subsequent cyclization steps more difficult, often leading to lower yields.[1][2][4]

  • Presence of Water: In many acid-catalyzed syntheses, water is a byproduct of the reaction. Its presence can inhibit the reaction equilibrium.[1][2] Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Troubleshooting Workflow for Low Yields

G start Low Yield Observed reagent_quality Verify Reagent Purity (distill/recrystallize if needed) start->reagent_quality catalyst Optimize Catalyst (screen different acids/bases) reagent_quality->catalyst If reagents are pure temperature Adjust Reaction Temperature (incrementally increase/decrease) catalyst->temperature If yield is still low time Modify Reaction Time (monitor by TLC) temperature->time If improvement is seen side_reactions Investigate Side Reactions (analyze crude mixture) time->side_reactions If still suboptimal solution Problem Resolved side_reactions->solution

Caption: A general troubleshooting workflow for addressing low yields.

Issue 2: Controlling Highly Exothermic Reactions (Skraup Synthesis)

Question: My Skraup synthesis is extremely vigorous and difficult to control, presenting a significant safety risk. How can I moderate this reaction?

Answer: The Skraup reaction is notoriously exothermic and requires careful management to prevent a runaway reaction.[5][6][7] The primary cause is the rapid, uncontrolled oxidation of glycerol by sulfuric acid and an oxidizing agent like nitrobenzene.

  • Use of a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is commonly used and is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and at a controlled rate.[2][5][7] Boric acid can also be employed for this purpose.[2][7]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. The sulfuric acid should be added slowly and carefully with efficient cooling to manage the initial exotherm.[5][7]

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the reaction begins to boil, the external heat source should be removed, as the exothermic nature of the reaction will sustain it.[2][5] Reapply heat only after the initial vigorous phase has subsided to ensure the reaction goes to completion.[5]

Issue 3: Tar Formation and Purification Challenges

Question: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. What causes this, and what are the best purification strategies?

Answer: Tar formation is a frequent problem, especially in reactions that use strong acids and high temperatures, like the Skraup and Doebner-von Miller syntheses.[5][7][8] This is primarily due to the acid-catalyzed polymerization of reactants or intermediates, such as the α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.[8]

  • Minimizing Tar Formation:

    • Slow Addition of Reagents: In the Doebner-von Miller synthesis, slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control its concentration and minimize polymerization.[8]

    • Biphasic Reaction Medium: Utilizing a biphasic system can sequester the carbonyl compound in an organic phase, significantly reducing polymerization and increasing the product yield.[6][7][9]

  • Effective Purification Techniques:

    • Steam Distillation: This is the most common and effective method for separating volatile quinolines from non-volatile tarry byproducts.[5][7][10] The crude reaction mixture is made alkaline, and steam is passed through it to carry the quinoline product over in the distillate.[5][7]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[5]

    • Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon.[5]

Issue 4: Regioselectivity in Friedländer and Combes Syntheses

Question: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone, resulting in a mixture of isomers. How can I control the outcome?

Answer: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis or unsymmetrical β-diketones in the Combes synthesis.[6][11][12] The reaction can proceed via two different enolates, leading to the formation of two distinct regioisomers.[11][13]

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer over the other.[6][14]

  • Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization to that specific position.[6][14]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence which reaction pathway is favored, thereby affecting the regiochemical outcome.[6][11] Steric hindrance can also play a major role; bulkier substituents on the starting materials may favor the formation of the less sterically hindered product.[11][15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic method for my target substituted quinoline?

A1: The choice of method depends on the desired substitution pattern and the availability of starting materials. The following table provides a general guide:

Synthetic MethodTypical ProductKey Considerations
Skraup Unsubstituted or simple alkyl/aryl quinolinesHighly exothermic; uses harsh reagents.[6][9]
Doebner-von Miller 2- and/or 4-substituted quinolinesProne to polymerization of the carbonyl substrate.[6][9]
Friedländer 2,3-disubstituted quinolinesRegioselectivity issues with unsymmetrical ketones; potential for aldol side reactions.[3][6][14]
Combes 2,4-disubstituted quinolinesAcid-catalyzed cyclization; steric hindrance can affect yield.[6][15]
Modern Catalytic Methods Varied, often with high regioselectivityMay require expensive transition metal catalysts but offer milder conditions and broader functional group tolerance.[16]

Q2: What are some modern, greener alternatives to classical quinoline syntheses?

A2: Recent advancements have focused on developing more environmentally friendly and efficient methods.[17][18][19] These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and increase yields in classical syntheses like the Friedländer reaction.[9][16][20]

  • Use of Greener Catalysts: Earth-abundant metal catalysts (e.g., iron, copper) and reusable solid acid catalysts like Nafion are being employed to replace more toxic and expensive options.[16][18]

  • Photocatalytic and Electrocatalytic Methods: These techniques use light or electricity to drive the reaction, often under mild conditions, reducing the need for harsh chemical oxidants.[18]

  • One-Pot Procedures: Combining multiple reaction steps into a single pot, such as the in-situ reduction of a nitro group followed by a Friedländer condensation, improves efficiency and reduces waste.[21][22]

Q3: How can I effectively monitor the progress of my quinoline synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol includes the use of a moderator to control the exothermic nature of the reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser in a fume hood, cautiously add concentrated sulfuric acid to aniline with cooling.[2]

  • Reagent Addition: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (the moderator). Finally, add nitrobenzene, which acts as both a solvent and an oxidizing agent.[2]

  • Reaction: Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[2]

  • Work-up: After the initial exotherm subsides, heat the mixture to complete the reaction. Allow the mixture to cool, then dilute with water and make it strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[2]

  • Purification: Remove any unreacted nitrobenzene and the quinoline product via steam distillation.[2] The quinoline can then be separated from the distillate by extraction with an organic solvent.[5]

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol is a general procedure for the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a suitable solvent. If the product remains in solution, perform a standard aqueous work-up, including extraction with an organic solvent, drying, and solvent evaporation.[6][7]

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation.[6]

References

Technical Support Center: Purification of 3-Amino-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Amino-2-methylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The unique amphoteric nature of this molecule—possessing both a basic amino group and an acidic carboxylic acid group—presents specific challenges and opportunities for purification.

This guide provides field-proven insights and detailed protocols to help you navigate these challenges, ensuring you obtain a product of high purity. We will delve into the causality behind experimental choices, offering troubleshooting solutions and a foundational understanding of the purification principles at play.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My product is streaking badly on a silica gel column and the yield is very low.

Question: I'm using a standard silica gel column with a hexane/ethyl acetate gradient, but my compound streaks severely, and I suspect it's decomposing. What's happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like quinolines on standard silica gel.[1] The problem is twofold:

  • Acid-Base Interaction: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The basic nitrogen atoms in your quinoline ring and the 3-amino group strongly adsorb to these acidic sites. This strong, sometimes irreversible, binding leads to significant tailing (streaking) and potential decomposition of the acid-labile components of your molecule.

  • Zwitterionic Character: Your compound can exist as a zwitterion, which has very high polarity and poor solubility in typical non-polar to moderately polar eluents, causing it to remain at the column's origin.

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica. This can be done by adding a small amount of a volatile base to your mobile phase.

    • Protocol: Add 0.5-1% triethylamine (TEA) or pyridine to your entire eluent system (e.g., Dichloromethane/Methanol/TEA in a 95:4:1 ratio). The TEA will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically.

  • Switch to an Alternative Stationary Phase: If neutralization is insufficient, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Start with a neutral Grade III alumina and elute with a solvent system like DCM/Methanol.

    • Reverse-Phase Chromatography (HPLC): For high-purity requirements, reverse-phase HPLC is an excellent choice.[2][3][4] A C18 column with a mobile phase of acetonitrile and water, modified with 0.1% formic acid or phosphoric acid, will effectively purify the compound.[2][3][4]

Issue 2: My compound won't crystallize from solution; it just oils out.

Question: I've removed the solvent after my reaction, but the crude product is a persistent, sticky oil. How can I induce crystallization?

Answer: Oiling out is common when impurities are present that depress the melting point or inhibit lattice formation, or when the compound is supersaturated in a solvent in which it is highly soluble.

Solutions:

  • Trituration: This is the first and most effective step. Trituration involves "washing" the crude oil with a solvent in which your product is insoluble but the impurities are soluble.

    • Protocol: Add a small amount of a non-polar solvent like diethyl ether, hexane, or cold ethyl acetate to your crude oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This mechanical agitation provides the energy needed for nucleation, often causing the oil to solidify. Let it stir for 30-60 minutes, then filter the resulting solid.

  • Solvent/Anti-Solvent Recrystallization: If trituration fails, a controlled precipitation approach is next.

    • Protocol: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, ethanol, or DMF). Then, slowly add a miscible "anti-solvent" (a solvent in which your product is insoluble, like water, hexane, or diethyl ether) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool the mixture slowly to allow for crystal growth.

Issue 3: The final product is discolored (yellow or brown) even after chromatography.

Question: My purified compound should be an off-white solid, but it has a persistent yellow or brown tint. What causes this, and how can I remove the color?

Answer: Discoloration is typically caused by the oxidation of the aromatic amino group or by highly conjugated, colored byproducts from the synthesis.

Solutions:

  • Activated Charcoal Treatment: This is a standard decolorization technique.

    • Protocol: During recrystallization, dissolve your crude product in a suitable hot solvent (e.g., ethanol). Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Allow the clear filtrate to cool slowly to crystallize the decolorized product.

  • Sodium Dithionite Wash: If oxidation is the primary concern, a mild reducing agent can be used during the workup.

    • Protocol: During an aqueous workup, wash the organic layer containing your product with a dilute solution of sodium dithionite (sodium hydrosulfite) to reduce oxidized impurities back to their colorless forms.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify 3-Amino-2-methylquinoline-4-carboxylic acid?

For this specific molecule, a multi-step purification strategy is most robust. The amphoteric nature of the compound is a powerful tool.

  • Acid-Base Extraction: First, perform an acid-base purification to remove neutral impurities. Dissolve the crude material in a dilute aqueous base (e.g., 1M sodium carbonate). The carboxylic acid will deprotonate, making the compound water-soluble. Wash this aqueous solution with an organic solvent (like ethyl acetate or DCM) to remove any non-acidic impurities. Then, slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 4-5.[5] Your product will precipitate out as it reaches its isoelectric point. Filter the solid. This technique is highly effective for removing starting materials from common syntheses like the Doebner or Pfitzinger reactions.[6][7][8]

  • Recrystallization: Take the solid obtained from the acid-base extraction and recrystallize it from a suitable solvent system (see table below) to remove closely related acidic or basic impurities.

Q2: What solvents are recommended for recrystallization?

The choice of solvent is critical for achieving high purity and yield. Due to the compound's polarity and hydrogen bonding capabilities, polar protic solvents are often a good starting point.

Solvent SystemApplication Notes
Ethanol or Methanol Often a good single-solvent choice. Dissolve in a minimum of hot solvent and allow to cool slowly.
Methanol/Acetone A common solvent/anti-solvent pair used for quinoline derivatives.[5] Dissolve in methanol and add acetone as the anti-solvent.
DMF or DMSO / Water For compounds that are poorly soluble in common alcohols. Dissolve in a minimum of DMF or DMSO and add water dropwise as the anti-solvent.
Acetic Acid / Water Useful for zwitterionic compounds. Dissolve in warm acetic acid and precipitate by adding water.

Q3: How can I confirm the purity of my final product?

A combination of techniques is necessary to establish purity conclusively.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity analysis. A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid) and UV detection is a typical setup.[3] A single sharp peak indicates high purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the identity (correct mass-to-charge ratio) and purity simultaneously.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if their signals are detectable.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid.

Experimental Protocols & Visualizations

Protocol 1: High-Purity Purification via Acid-Base Extraction and Recrystallization

This protocol is the recommended starting point for a crude product from synthesis.

  • Dissolution in Base: Suspend the crude solid in a 1M aqueous solution of sodium carbonate (Na₂CO₃). Use approximately 10-20 mL of solution per gram of crude material. Stir until all the solid has dissolved.

  • Removal of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two times with an equal volume of ethyl acetate. Discard the organic layers, which contain neutral impurities.

  • Precipitation of Product: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise. Monitor the pH. A precipitate will begin to form. Continue adding acid until the pH is approximately 4-5.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold diethyl ether to aid in drying.

  • Recrystallization: Transfer the dried solid to a clean flask. Recrystallize from a suitable solvent, such as ethanol, using the activated charcoal method described in the troubleshooting section if the product is colored.

  • Final Drying: Dry the final crystalline product under high vacuum to remove all residual solvent.

cluster_workflow Workflow: Acid-Base Purification crude Crude Product dissolve 1. Dissolve in 1M Na₂CO₃ (aq) crude->dissolve extract 2. Extract with Ethyl Acetate dissolve->extract separate Separate Layers extract->separate precipitate 3. Acidify Aqueous Layer with 1M HCl to pH 4-5 separate->precipitate Aqueous Layer impurities Neutral Impurities (in Organic Layer) separate->impurities Organic Layer filter 4. Filter Precipitate precipitate->filter recrystallize 5. Recrystallize Solid filter->recrystallize pure Pure Product recrystallize->pure

Sources

Technical Support Center: Navigating the Doebner Reaction with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with electron-deficient anilines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired quinoline-4-carboxylic acid products.

Introduction: The Challenge of Electron-Deficient Anilines

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone for synthesizing quinoline-4-carboxylic acids—a scaffold present in numerous bioactive molecules.[1][2] However, the nucleophilicity of the aniline is paramount for the reaction's success. When the aniline is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides), its reduced nucleophilicity can significantly hinder the initial steps of the reaction, often leading to disappointingly low yields or reaction failure under conventional conditions.[2][3][4]

This guide will walk you through the mechanistic reasons for these low yields and provide actionable, field-proven strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary proposed pathways.[5]

  • Pathway A (Aldol Condensation First): This route begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-ketocarboxylic acid. This is followed by a Michael addition of the aniline, subsequent cyclization, and dehydration to yield the quinoline.[5]

  • Pathway B (Schiff Base Formation First): In this alternative, the aniline and aldehyde first condense to form a Schiff base (imine). The enol of pyruvic acid then attacks this imine, leading to an intermediate that cyclizes and dehydrates to the final product.[2][5]

Regardless of the initial step, the reduced nucleophilicity of electron-deficient anilines slows down their participation, thereby impeding the overall reaction rate.

Q2: Why are my yields so low when using an aniline with an electron-withdrawing group?

The core issue lies in the decreased reactivity of the aniline. Electron-withdrawing groups reduce the electron density on the nitrogen atom, making it a weaker nucleophile. This impacts the reaction in two key ways:

  • Slower Initial Attack: The initial condensation with the aldehyde to form a Schiff base (in Pathway B) or the Michael addition (in Pathway A) is significantly slower.

  • Deactivation of the Aromatic Ring: The electron-withdrawing group also deactivates the aniline's aromatic ring, making the final intramolecular electrophilic cyclization step more difficult.

These kinetic hurdles often result in the consumption of starting materials through side reactions or polymerization of the aldehyde, leading to low yields of the desired quinoline.[4]

Q3: What are the common side products I should be aware of?

Several side reactions can compete with the desired Doebner cyclization:

  • Reduced Imine Byproducts: The imine intermediate can be reduced, consuming the starting materials without leading to the quinoline product.[6]

  • Aldehyde Polymerization: Under acidic conditions, aldehydes, particularly α,β-unsaturated aldehydes used in the related Doebner-Miller reaction, are prone to polymerization.[4]

  • Alternative Cyclization: In some cases, cyclization can occur at the amino group instead of the benzene ring, leading to undesired heterocyclic products.[6]

Troubleshooting Guide: Overcoming Low Yields

This section provides a structured approach to troubleshooting and optimizing the Doebner reaction for electron-deficient anilines.

Issue 1: Low to No Product Formation

If you are observing minimal conversion of your starting materials, the primary suspect is the low reactivity of your electron-deficient aniline.

Root Cause Analysis:

The reaction is likely not proceeding efficiently due to the poor nucleophilicity of the aniline and the deactivated aromatic ring. Standard reaction conditions may not be sufficient to overcome the activation energy barrier.

Solutions & Protocols:

  • Employ a Modified "Doebner Hydrogen-Transfer" Protocol: This recently developed method has shown excellent results for electron-deficient anilines by altering the reaction mechanism to include an internal hydrogen transfer step.[3][7] This approach avoids the need for an external oxidant and has proven effective for a range of anilines with electron-withdrawing groups.[3][7]

    Experimental Protocol: Doebner Hydrogen-Transfer Reaction [3]

    • To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

    • Stir the reaction mixture at 65 °C for 10 minutes.

    • Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.

    • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.

    • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying, and concentration).

    • Purify the crude product by recrystallization or column chromatography.

  • Optimize Catalyst and Solvent: The choice of acid catalyst and solvent is critical. While traditional Brønsted acids can work, Lewis acids often provide better activation.[2][6][8]

    Data Summary: Catalyst and Solvent Effects

CatalystSolventTypical Yield with Electron-Deficient AnilinesReference
BF₃·THFMeCNGood to Excellent[3][7]
p-TsOHEtOHLow to Moderate[9]
Sc(OTf)₃MeCNModerate to Good[10]
SnCl₄DCEModerate[10]
  • Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary energy to overcome the activation barrier. A temperature of at least 65 °C is often required for good yields with deactivated anilines.[6] However, be mindful of potential decomposition at excessively high temperatures.

Issue 2: Significant Side Product Formation and Tar

The formation of a complex mixture of byproducts or a tar-like substance indicates that side reactions are outcompeting the desired product formation.

Root Cause Analysis:

Harsh reaction conditions, particularly with highly concentrated strong acids, can promote the polymerization of aldehydes and other side reactions.[4]

Solutions & Protocols:

  • Use a Biphasic Reaction Medium: To minimize aldehyde polymerization, especially in the Doebner-Miller variant, a biphasic system (e.g., toluene and water) can be employed. This sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase and thereby suppressing polymerization.[4][11]

  • Slow Addition of Reagents: Instead of adding all reactants at once, the slow, portion-wise addition of the aldehyde or pyruvic acid can help to maintain a low concentration of these reactive species, favoring the desired reaction pathway over polymerization.[4]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction rate, often leading to shorter reaction times and improved yields with reduced byproduct formation.[12][13][14] The rapid heating can favor the desired reaction over slower, competing side reactions.

    Experimental Protocol: General Microwave-Assisted Doebner Reaction

    • In a microwave-safe vial, combine the aniline (1.0 equiv), aldehyde (1.1 equiv), pyruvic acid (1.2 equiv), and a suitable catalyst (e.g., p-TsOH or a Lewis acid) in a microwave-compatible solvent (e.g., DMF or MeCN).

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the vial, and work up the reaction as previously described.

Visualizing the Process

Diagram 1: Troubleshooting Workflow

This diagram provides a logical decision tree for addressing low yields in the Doebner reaction with electron-deficient anilines.

Troubleshooting_Workflow start Low Yield with Electron-Deficient Aniline check_conditions Are reaction conditions optimized? (Temp, Catalyst, Solvent) start->check_conditions byproducts Are significant byproducts or tar observed? check_conditions->byproducts Yes optimize Increase Temperature (e.g., >65°C) Switch to Lewis Acid (BF₃·THF) Use appropriate solvent (MeCN) check_conditions->optimize No hydrogen_transfer Implement Doebner Hydrogen-Transfer Protocol byproducts->hydrogen_transfer No slow_addition Employ Slow Addition of Aldehyde/Pyruvic Acid byproducts->slow_addition Yes end Improved Yield optimize->end hydrogen_transfer->end biphasic Use a Biphasic Reaction Medium slow_addition->biphasic microwave Consider Microwave-Assisted Synthesis biphasic->microwave microwave->end

Caption: A decision tree for troubleshooting low-yielding Doebner reactions.

Diagram 2: Plausible Doebner Reaction Mechanism (Schiff Base Pathway)

This diagram illustrates the key steps in one of the proposed mechanisms for the Doebner reaction.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Electron-Deficient Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base - H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base - H₂O Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Adduct Aniline Adduct Schiff_Base->Adduct Addition Enol->Adduct Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction via a Schiff base intermediate.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Doebner-von Miller reaction. Semantic Scholar. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]

  • gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. ResearchGate. [Link]

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... ResearchGate. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • How to perform Doebner-MIller Synthesis without oxidizing agent? ResearchGate. [Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. [Link]

  • Tips & Tricks: (How to Improve) Yield. Department of Chemistry : University of Rochester. [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis. PubMed. [Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PubMed. [Link]

  • Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. ResearchGate. [Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PubMed Central. [Link]

  • 01.07 Lewis Acid Catalysis. YouTube. [Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solv. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pfitzinger Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pfitzinger Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize quinoline-4-carboxylic acids. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this synthesis and achieve high yields of pure products.

Introduction to the Pfitzinger Synthesis

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties.[2]

Despite its utility, the Pfitzinger synthesis is often plagued by challenges such as low yields, incomplete reactions, and the formation of intractable tars.[1][3] This guide aims to provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Pfitzinger synthesis experiments, offering causative explanations and actionable solutions.

Question 1: My reaction has produced a thick, dark tar instead of the expected product. What is causing this and how can I prevent it?

Answer: Tar formation is the most frequently reported issue in the Pfitzinger reaction.[3] It is generally attributed to the self-condensation of the carbonyl compound or isatin under the harsh basic conditions, as well as polymerization of reactive intermediates.[1] Simultaneously mixing all reactants at the outset often exacerbates this problem.

Causality and Prevention Strategy:

  • Sequential Reagent Addition: The primary cause of tarring is often the premature self-condensation of the carbonyl compound in the presence of a strong base. To circumvent this, a modified procedure is highly recommended. First, dissolve the isatin in the basic solution (e.g., aqueous potassium hydroxide) and stir until the characteristic orange/purple color fades to a pale yellow or brown. This indicates the formation of the potassium salt of isatinic acid via hydrolysis of the amide bond.[3][4] Only after this ring-opening is complete should the carbonyl compound be introduced to the reaction mixture. This sequential addition prevents the carbonyl compound from being exposed to the strong base for an extended period before it can react with the opened isatin intermediate.

  • Temperature Management: Excessive heat can accelerate side reactions leading to tar formation.[1] Maintain a gentle reflux and ensure uniform heating. For particularly sensitive substrates, consider running the reaction at a lower temperature for a longer duration.

  • Solvent Selection: While a mixture of ethanol and water is a common solvent system, its polarity and ability to solubilize intermediates can influence byproduct formation.[5] For some substrates, exploring other protic solvents might be beneficial.

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.

Strategies for Yield Enhancement:

  • Ensure Complete Isatin Ring-Opening: As mentioned above, the complete conversion of isatin to its corresponding isatinic acid salt is crucial. Monitor this initial step by observing the color change of the solution before adding the carbonyl compound.[4]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and ensure that the limiting reagent, isatin, is fully consumed.[3] Experiment with the molar ratio of the carbonyl compound to isatin, starting with a 1.5 to 2-fold excess of the carbonyl component.

  • Reaction Monitoring: The optimal reaction time can vary significantly depending on the substrates. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4] This will help you determine when the reaction has reached completion and avoid unnecessary heating that could lead to product degradation.

  • Purity of Reagents: Ensure that your isatin and carbonyl compound are of high purity, as impurities can initiate unwanted side reactions.

Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a common issue that directly impacts yield and complicates purification.

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: A larger excess of the ketone or aldehyde can help drive the equilibrium towards the product, thereby consuming more of the isatin.

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) is critical for the initial ring-opening of isatin.[6] A 30-50% aqueous or ethanolic solution of the base is typically effective.[3][7] You may need to fine-tune the concentration for your specific substrates.

  • Extended Reaction Time: If TLC analysis indicates the presence of unreacted isatin, extending the reaction time at a controlled temperature can lead to higher conversion.

Question 4: I am having difficulty purifying the crude quinoline-4-carboxylic acid. What is an effective purification strategy?

Answer: Purification can be challenging due to the presence of resinous byproducts and unreacted starting materials. A multi-step purification protocol is often necessary.

Optimized Purification Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture and remove the organic solvent (e.g., ethanol) under reduced pressure. Add water to dissolve the potassium or sodium salt of your quinoline-4-carboxylic acid.[4]

  • Extraction of Neutral Impurities: Wash the aqueous solution with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any unreacted carbonyl compound and other neutral impurities.[4]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with an acid such as glacial acetic acid or dilute hydrochloric acid to a pH of approximately 4.[2] This will protonate the carboxylate, causing the desired product to precipitate.

  • Recrystallization: For higher purity, recrystallization is highly recommended. The crude product can be recrystallized from a suitable solvent like an ethanol/water mixture.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Pfitzinger reaction? A1: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (isatinic acid).[8] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[8][9]

  • Q2: Which base is more effective, KOH or NaOH? A2: Both potassium hydroxide (KOH) and sodium hydroxide (NaOH) are effective strong bases for the Pfitzinger reaction.[10] In aqueous solutions, their strengths are comparable.[11] However, KOH is generally more soluble in alcoholic solvents like ethanol, which can be advantageous in achieving a homogeneous reaction mixture.[12] The choice may also depend on the desired salt for purification purposes, as potassium and sodium salts can have different crystallization properties.[13]

  • Q3: Can this reaction be performed under milder conditions? A3: Yes, modifications to the classical Pfitzinger reaction have been developed to improve yields and reduce byproducts. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[4]

Data Presentation

The following table provides a comparative summary of reaction conditions for the synthesis of 2,3-dimethylquinoline-4-carboxylic acid from isatin and butan-2-one, illustrating the impact of different parameters on yield.

EntryBase (equivalents)SolventTemperature (°C)Time (h)MethodYield (%)Reference(s)
1NaOH (3)Water/Ethanol100 (Reflux)8Conventional~84[3]
2KOH (3)Ethanol79 (Reflux)24Conventional~75[2]
3KOH (1.5)Water1250.2 (12 min)Microwave~85[4]

Data synthesized from principles and examples described in the cited literature.

Experimental Protocols

Protocol 1: Optimized Conventional Synthesis of 2,3-Dimethylquinoline-4-carboxylic acid

This protocol is adapted from procedures known to minimize the formation of resinous byproducts.[3]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 30.38 g (approx. 0.2 moles) of isatin in a solution of 52 g of NaOH in 450 mL of water.

  • Stir the mixture gently until the initial deep purple color changes to a light straw brown, indicating the formation of the sodium salt of isatinic acid.

  • To this solution, add 60 mL of butan-2-one.

  • Heat the reaction mixture to a gentle reflux and maintain for 8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solution to remove any tarry material.

  • Carefully acidify the filtrate with concentrated HCl with cooling in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,3-dimethylquinoline-4-carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids

This protocol demonstrates a rapid and efficient synthesis using microwave irradiation, adapted from a general procedure.[4]

Materials:

  • Isatin

  • Appropriate carbonyl compound

  • Potassium Hydroxide (KOH)

  • Water

  • Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the carbonyl compound (10.0-15.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 9-15 minutes at a suitable temperature (e.g., 125°C).

  • After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Visualizations

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Simplified reaction pathway for the Pfitzinger synthesis.

Troubleshooting Workflow for the Pfitzinger Reaction

Troubleshooting_Workflow Start Pfitzinger Reaction Setup Check_Yield Low Yield or Tar Formation? Start->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield Yes Tar_Formation Tar Formation Check_Yield->Tar_Formation Yes Purification Proceed to Purification Check_Yield->Purification No Optimize_Stoichiometry Increase Carbonyl Excess Low_Yield->Optimize_Stoichiometry Check_Isatin_Opening Ensure Complete Isatin Ring Opening Low_Yield->Check_Isatin_Opening Monitor_Reaction Monitor by TLC Low_Yield->Monitor_Reaction Sequential_Addition Use Sequential Addition of Reagents Tar_Formation->Sequential_Addition Control_Temp Lower Reaction Temperature Tar_Formation->Control_Temp Optimize_Stoichiometry->Start Check_Isatin_Opening->Start Monitor_Reaction->Start Sequential_Addition->Start Control_Temp->Start

Caption: Decision tree for troubleshooting common Pfitzinger synthesis issues.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • ScienceMadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Scribd. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Sangshetti, J. N., Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-206. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • International Journal of Science and Research. (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • Quora. (2018). Which is stronger, NaOH or KOH?. [Link]

  • ResearchGate. (2025). Polymorph screening: Influence of solvents on the rate of solvent-mediated polymorphic transformation. [Link]

  • ResearchGate. (2025). Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. [Link]

  • ScienceMadness Discussion Board. (2012). NaOH vs KOH. [Link]

  • ScienceMadness Discussion Board. (2008). KOH vs NaOH. [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. [Link]

  • ResearchGate. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. [Link]

  • Zizzari, A., et al. (2019). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Pharmaceutics, 11(12), 653. [Link]

  • Weissbuch, I., et al. (2005). Solvent Effect on Crystal Polymorphism: Why Addition of Methanol or Ethanol to Aqueous Solutions Induces the Precipitation of the Least Stable β Form of Glycine. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This comprehensive guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we will dissect common side reactions, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your experimental outcomes. Our focus is not just on protocols but on the underlying chemical principles that govern success and failure in these critical reactions.

Introduction: The Challenge of Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. However, its synthesis is often plagued by side reactions that can lead to low yields, complex purification challenges, and sometimes, complete reaction failure. This guide provides a systematic approach to identifying, understanding, and mitigating these common issues across the most prevalent synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that researchers often have when encountering difficulties in quinoline synthesis.

Q1: My quinoline synthesis is resulting in a thick, black tar instead of a clean product. What is the primary cause and initial troubleshooting step?

A1: Tar formation is a frequent and frustrating side reaction, particularly in syntheses that employ strong acids and high temperatures, such as the Skraup and Doebner-von Miller reactions.[1] The primary cause is the polymerization of reactants and intermediates under harsh conditions.[1] Your first troubleshooting step should be to moderate the reaction's vigor. In a Skraup synthesis, this can be achieved by adding a moderator like ferrous sulfate (FeSO₄), which helps to control the exothermic nature of the reaction.[1] Additionally, meticulous control of the temperature and the slow, careful addition of reagents are crucial.[1] For purification, steam distillation is often an effective method to separate the volatile quinoline product from the non-volatile tar.[2]

Q2: I'm observing a very low yield in my Friedländer synthesis. What are the likely culprits?

A2: Low yields in the Friedländer synthesis can often be traced back to a few key factors. The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[3] Other contributing factors include the choice of an inappropriate catalyst for your specific substrates, suboptimal reaction temperatures, and poor reactivity of your starting materials due to steric or electronic effects.[3] To address this, consider switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid, which can disfavor the base-catalyzed self-condensation.[3]

Q3: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

A3: Regioselectivity is a well-documented challenge in the Combes synthesis when using unsymmetrical β-diketones.[4][5] The outcome is governed by a delicate interplay of steric and electronic effects of the substituents on both the aniline and the diketone.[5][6] To influence the regioselectivity, you can try modifying the substituents. For instance, introducing a bulkier group on one side of the diketone can sterically hinder cyclization at that position, favoring the formation of the other regioisomer.[6] The choice of acid catalyst can also play a role; for example, polyphosphoric acid (PPA) may give a different isomeric ratio compared to sulfuric acid.[1]

Q4: The Skraup reaction is notoriously vigorous. Are there any general safety precautions and moderation techniques I should be aware of?

A4: Absolutely. The Skraup synthesis is known for being highly exothermic and potentially violent.[1] The primary safety precaution is to perform the reaction in a well-ventilated fume hood with a blast shield. Slow and controlled addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath) is paramount.[1][2] The use of a moderator is highly recommended. Ferrous sulfate is commonly used to make the reaction less violent, and boric acid can also be employed.[1] Good stirring is also essential to dissipate heat and prevent the formation of localized hotspots.[1]

Troubleshooting Guides by Synthesis Type

This section provides detailed, problem-oriented troubleshooting for specific, named quinoline syntheses.

Skraup and Doebner-von Miller Synthesis

These related syntheses share similar challenges due to their use of strong acids and oxidizing conditions. The primary side reactions are tar formation and polymerization.[1]

Problem: Excessive Tar Formation and Low Yield

Symptom Potential Cause(s) Troubleshooting & Optimization Strategy
Reaction mixture becomes a thick, black, intractable tar.Highly exothermic and uncontrolled reaction. Polymerization of acrolein (formed in situ from glycerol) or other α,β-unsaturated carbonyls.1. Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before the acid. This helps to smooth out the exothermic process.[1] 2. Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, ensuring the temperature does not rise too rapidly.[1][2] 3. Ensure Efficient Stirring: Vigorous mechanical stirring is crucial for heat dissipation. 4. Optimize Temperature: Gently heat the reaction to initiate it, then control the exothermic phase. Avoid excessively high temperatures which promote charring.[1]
Low yield of quinoline derivative after workup.Incomplete reaction or loss of product during purification from tar.1. Purification: Employ steam distillation for the workup. The quinoline derivative is steam-volatile while the tar is not, allowing for effective separation.[2] 2. Post-Distillation Extraction: After steam distillation, extract the distillate with an organic solvent like toluene, dry the organic layer, and purify further by distillation under reduced pressure.[2]
Friedländer Synthesis

The Friedländer synthesis is a versatile method, but it is susceptible to self-condensation of the ketone reactant and issues with regioselectivity.[3][5]

Problem: Low Yield Due to Ketone Self-Condensation

The primary competing reaction is the base-catalyzed aldol condensation of the ketone with itself, rather than with the 2-aminoaryl aldehyde or ketone.

G cluster_0 Desired Friedländer Pathway cluster_1 Side Reaction: Self-Condensation 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct + Enolate Enolate Enolate Quinoline Quinoline Aldol Adduct->Quinoline Cyclization & Dehydration Ketone (Reactant) Ketone (Reactant) Enolate_self Enolate Ketone (Reactant)->Enolate_self Base Aldol Dimer Aldol Dimer Ketone (Reactant)->Aldol Dimer + Enolate_self Byproduct Byproduct Aldol Dimer->Byproduct Dehydration

Caption: Competing pathways in Friedländer synthesis.

Troubleshooting Protocol:

  • Catalyst Selection: Switch from a base catalyst (like KOH or NaOH) to an acid catalyst. p-Toluenesulfonic acid (p-TsOH) is a good first choice.[3] Lewis acids such as zinc chloride (ZnCl₂) can also be effective.[3]

  • Modify Reactants: To circumvent self-condensation, especially under basic conditions, consider using an imine analog of the o-aniline starting material.[7]

  • Temperature Control: While heating is often necessary, excessive temperatures can promote side reactions.[3] Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.

Problem: Poor Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is used, two different enolates can form, leading to two regioisomeric quinoline products.

Factor Influence on Regioselectivity Optimization Strategy
Catalyst Acidic vs. Basic conditions can favor different cyclization pathways.Experiment with both acid (p-TsOH, H₂SO₄) and base (KOtBu) catalysts to determine which condition favors your desired isomer.[3]
Steric Hindrance Cyclization will generally be favored at the less sterically hindered α-carbon of the ketone.If possible, choose a ketone with significantly different steric bulk on either side of the carbonyl to direct the cyclization.
Electronic Effects Electron-withdrawing or -donating groups on the 2-aminoaryl ketone can influence the nucleophilicity of the amino group and the electrophilicity of the carbonyl, affecting the cyclization.While harder to modify post-synthesis design, be aware of how the electronics of your substrates might be directing the reaction.
Combes Synthesis

Similar to the Friedländer synthesis, the Combes reaction faces significant regioselectivity challenges when an unsymmetrical β-diketone is employed.[4][5]

Problem: Formation of Undesired Regioisomer

The initial condensation of the aniline with the β-diketone can occur at either carbonyl group, and the subsequent acid-catalyzed cyclization determines the final substitution pattern of the quinoline.

G Aniline Aniline Intermediate_A Enamine Intermediate A Aniline->Intermediate_A + Unsymmetrical Diketone Intermediate_B Enamine Intermediate B Aniline->Intermediate_B + Unsymmetrical Diketone Unsymmetrical Diketone Unsymmetrical Diketone Regioisomer_A Regioisomer_A Intermediate_A->Regioisomer_A Acid-catalyzed cyclization Regioisomer_B Regioisomer_B Intermediate_B->Regioisomer_B Acid-catalyzed cyclization

Caption: Regioselectivity pathways in Combes synthesis.

Troubleshooting Strategies:

  • Steric Control: The cyclization step is often the rate-determining step and is sensitive to steric hindrance.[6] Increasing the steric bulk of one of the substituents on the β-diketone will favor the formation of the quinoline where the cyclization occurs away from this bulky group.[6]

  • Electronic Control: The electronic nature of substituents on the aniline can direct the cyclization. Electron-donating groups on the aniline can enhance the nucleophilicity of the ortho positions, influencing the regiochemical outcome.[1]

  • Catalyst and Solvent: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[1][6] Experimenting with different catalysts is a viable strategy to optimize for the desired product.

General Mitigation and Purification Strategies

Strategy Description Applicable Syntheses
Anhydrous Conditions The water produced during many of these condensation reactions can inhibit the reaction equilibrium.[2] Using anhydrous reagents and solvents can improve yields.Skraup, Doebner-von Miller, Friedländer, Combes
Temperature Optimization Excessive heat can lead to decomposition and tar formation, while insufficient heat results in an incomplete reaction.[2]All
Catalyst Screening The choice between Brønsted acids, Lewis acids, and bases is highly substrate-dependent and can dramatically affect yield and side product formation.[2][3]Friedländer, Combes, Doebner-von Miller
Steam Distillation An effective method for separating volatile quinoline products from non-volatile tars and polymeric materials.[2]Skraup, Doebner-von Miller
Crystallization/Salt Formation If the crude product is an oil or difficult to purify by chromatography, converting it to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[8] The pure quinoline can then be regenerated by neutralization.[8]All

By understanding the mechanistic underpinnings of these common side reactions, researchers can move from empirical trial-and-error to a rational, targeted approach for optimizing the synthesis of quinoline derivatives. This guide serves as a foundational resource to aid in that endeavor.

References
  • Troubleshooting low yields in the quinoline cycliz
  • Troubleshooting low yields in the Pfitzinger quinoline synthesis - Benchchem.
  • Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem.
  • Combes quinoline synthesis - Wikipedia.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchG
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • The Friedl??
  • Friedländer synthesis - Wikipedia.
  • Technical Support Center: Purification of Quinoline Deriv

Sources

troubleshooting analytical detection of 3-Amino-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-2-methylquinoline-4-carboxylic acid

Welcome to the technical support resource for the analytical detection of 3-Amino-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of its analysis, particularly in biological matrices.

Section 1: Physicochemical Properties & Analytical Considerations

Understanding the physicochemical nature of 3-Amino-2-methylquinoline-4-carboxylic acid is the foundation of successful method development. Its structure contains both a basic amino group and an acidic carboxylic acid group, making it an amphoteric, zwitterionic compound. This duality governs its behavior in solution and during chromatographic separation.

PropertyValue / DescriptionSource
Chemical Formula C₁₁H₁₀N₂O₂[1][2]
Molecular Weight 202.21 g/mol [1][2]
CAS Number 71881-80-6[2]
Melting Point ~204 °C[1]
XLogP3 2.46[1]
Key Structural Features Quinoline core, primary amine at C3, carboxylic acid at C4, methyl group at C2.N/A
Analytical Challenge Amphoteric nature can lead to poor peak shape in HPLC due to interactions with the stationary phase. Requires careful pH control of the mobile phase.[3][4]

The presence of both acidic and basic functional groups means the analyte's net charge is highly dependent on pH. This is a critical parameter to control during sample extraction and chromatographic separation to ensure consistent retention and peak shape.

Section 2: Recommended Starting Analytical Workflow (LC-MS/MS)

For sensitive and selective quantification, especially in complex matrices like plasma or tissue homogenates, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is strongly recommended. The following is a robust, self-validating protocol to serve as a starting point for your method development.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Biological Sample (e.g., Plasma) s_is Spike with Internal Standard s_start->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_cent Centrifuge s_ppt->s_cent s_evap Evaporate Supernatant s_cent->s_evap s_recon Reconstitute in Mobile Phase A s_evap->s_recon lc_inject Inject onto HPLC System s_recon->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_ion Ionization (ESI+) lc_sep->ms_ion ms_detect Tandem MS Detection (MRM) ms_ion->ms_detect d_integ Peak Integration ms_detect->d_integ d_calib Calibration Curve Generation d_integ->d_calib d_quant Quantification d_calib->d_quant

Caption: General workflow for the quantification of 3-Amino-2-methylquinoline-4-carboxylic acid.

Step-by-Step Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of a suitable internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and transfer to an HPLC vial for analysis.

2. LC-MS/MS Conditions

ParameterRecommended Condition
HPLC System UHPLC/HPLC system
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) with low silanol activity.[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1.0 min: 5% B; 1.0-5.0 min: 5% to 95% B; 5.0-6.0 min: 95% B; 6.0-6.1 min: 95% to 5% B; 6.1-8.0 min: 5% B (Re-equilibration)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition Precursor (Q1): 203.1 m/z ([M+H]⁺); Product (Q3): To be determined empirically (e.g., loss of COOH as CO₂ + H₂O -> 159.1 m/z)
Source Parameters Capillary Voltage: 3.5 kV; Gas Temp: 350°C; Gas Flow: 10 L/min; Nebulizer: 45 psi

Note: The product ion for the MRM transition must be optimized by infusing a standard solution of the analyte and performing a product ion scan.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your analysis.

Troubleshooting Workflow Diagram

Troubleshooting problem Problem Observed (e.g., Poor Peak Shape) cause1 Cause: Secondary Silanol Interactions? problem->cause1 cause2 Cause: pH near Analyte pKa? problem->cause2 cause3 Cause: Column Overload? problem->cause3 cause4 Cause: Matrix Effects? problem->cause4 solution1 Solution: - Lower mobile phase pH to <3.0 - Use an end-capped, low-silanol column - Add a competing amine (rarely needed) cause1->solution1 solution2 Solution: - Adjust pH to be >2 units away from pKa - Ensure consistent buffer preparation cause2->solution2 solution3 Solution: - Dilute sample - Reduce injection volume cause3->solution3 solution4 Solution: - Improve sample cleanup (e.g., SPE) - Adjust chromatography to separate from interferences - Use a stable isotope-labeled IS cause4->solution4

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with the poor aqueous solubility of quinoline-based compounds. Our goal is to empower you with the foundational knowledge and actionable protocols necessary to overcome these hurdles in your experiments.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most frequent initial challenges encountered when working with quinoline derivatives. Understanding these basics is the first step toward successful experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are many of my quinoline-based compounds so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility of quinoline derivatives is rooted in their fundamental molecular architecture. These compounds are characterized by a rigid, aromatic, and often lipophilic (fat-soluble) heterocyclic ring system.[1][2] This structure leads to several key challenges:

  • High Crystal Lattice Energy: The planar nature of the quinoline ring allows for efficient packing in the solid state, leading to strong intermolecular interactions. Significant energy is required to overcome these forces and dissolve the crystal.[3]

  • Lipophilicity: The aromatic structure is inherently hydrophobic. As medicinal chemists add functional groups to enhance potency, these are often also lipophilic, further decreasing water solubility.[1]

  • Weak Basicity: Quinoline is a weak base.[4] While the nitrogen atom in the ring can be protonated, its basicity (pKa) is often low. In neutral aqueous solutions (pH ~7.4), the compound exists predominantly in its less soluble, neutral form.[5][6]

Q2: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous buffer or cell media. What is happening and what are my immediate options?

A2: This is a very common phenomenon known as "crashing out" or precipitation.[1][6] It occurs because you are moving the compound from a favorable organic solvent environment (DMSO) to a highly unfavorable aqueous one. The drastic reduction in the co-solvent concentration upon dilution means the aqueous medium cannot maintain the compound in solution.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most common issue is exceeding the compound's maximum solubility in the final medium. Perform serial dilutions to identify the highest concentration that remains in solution.[1]

  • Adjust the Buffer pH: Since most quinolines are basic, slightly lowering the pH of your final aqueous buffer can significantly increase solubility by promoting the formation of the more soluble, protonated form.[3] Conduct small-scale tests to find a pH that maintains solubility without compromising your assay's integrity.

  • Increase the Final Co-solvent Concentration: While high concentrations of solvents like DMSO can be toxic in cell-based assays, you can test if a slightly higher final concentration (e.g., 0.5% vs. 0.1%) is sufficient to keep the compound dissolved. Crucially, you must always run a matching vehicle control (same final DMSO concentration without the compound) to account for any solvent effects.[1]

  • Prepare Fresh Solutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can promote precipitation over time. Aliquoting stock solutions into single-use volumes is highly recommended.[7]

Section 2: Core Solubility Enhancement Strategies & Protocols

When initial troubleshooting is insufficient, a more systematic approach is required. This section details the primary strategies for robustly enhancing the solubility of quinoline-based compounds.

Strategy 1: pH Adjustment

Q3: How does pH adjustment work for quinoline compounds, and how do I determine the optimal pH?

A3: This is the most direct and often most effective method for ionizable compounds. Quinoline and its derivatives are weak bases, meaning they can accept a proton at the nitrogen atom in the heterocyclic ring.[5] At pH values below the compound's pKa, the equilibrium shifts towards the protonated, cationic form. This charged species is significantly more polar and thus more soluble in water than the neutral form.[6][8]

To effectively increase solubility, the pH of the solution should generally be adjusted to at least 1-2 units below the compound's pKa.[6]

This protocol establishes the relationship between pH and solubility for your specific compound, a critical first step in any formulation development.

Materials:

  • Your quinoline-based compound (solid powder)

  • A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator at a controlled temperature

  • Microcentrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of your solid compound to a series of vials, ensuring undissolved solid is clearly visible.

  • Buffer Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid throughout is essential.[9]

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sampling: Carefully remove a known volume of the supernatant without disturbing the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration using a validated HPLC or LC-MS method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis to generate the pH-solubility profile.

Troubleshooting:

  • Inconsistent Results: Ensure the system has truly reached equilibrium. 48 or even 72 hours of shaking may be necessary for highly crystalline compounds.

  • Compound Degradation: Extreme pH values can cause chemical instability.[10] Analyze samples for degradation products and limit the pH range if necessary.

Strategy 2: Salt Formation

Q4: When is salt formation a good strategy, and how does it differ from simple pH adjustment?

A4: Salt formation is a powerful and widely used strategy to dramatically improve the solubility and dissolution rate of ionizable drugs.[11][12] While pH adjustment solubilizes a compound in situ in a liquid buffer, salt formation creates a new, solid form of the compound that is inherently more soluble. This is particularly advantageous for developing solid dosage forms or high-concentration stock solutions.

The process involves reacting the basic quinoline compound with an acid to form a salt. This converts the neutral, less soluble form into an ionic salt form with significantly different and improved physicochemical properties.[3]

Objective: To identify a suitable acid (counter-ion) that forms a stable, soluble salt with your quinoline derivative.

Materials:

  • Your quinoline compound

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Small glass vials with caps

  • Stir plate and magnetic stir bars

Procedure:

  • Dissolution: Dissolve a known amount of your quinoline compound in a minimal volume of a suitable solvent (e.g., ethanol) with gentle warming if necessary.

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of each selected acid to the compound solution. The acid can be added as a solution in the same solvent.

  • Crystallization: Allow the vials to stand at room temperature or in a refrigerator. Observe for the formation of a precipitate (the salt). If no precipitate forms, slow evaporation of the solvent may be required.

  • Isolation & Washing: Collect the resulting solid by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and dry under vacuum.

  • Solubility Testing: Once you have a collection of different salts, perform a simple aqueous solubility test (e.g., using the shake-flask method described previously) to compare their performance against the parent compound (free base).

Troubleshooting:

  • No Salt Formation: The compound may not be basic enough, or the solvent system may be inappropriate. Try different solvents.

  • Oily Product Forms: The salt may be hygroscopic or an oil at room temperature. Try using a less polar solvent for crystallization.

  • Salt Converts Back: In certain pH environments (especially in the gastrointestinal tract), the salt can convert back to the less soluble free base.[11] This is why understanding the pH-solubility profile is crucial.

Strategy 3: Complexation with Cyclodextrins

Q5: My assay is sensitive to pH changes and organic solvents. Could cyclodextrins be a viable alternative?

A5: Absolutely. Cyclodextrins are an excellent choice when pH modification or co-solvents are not feasible. These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[13][14] They can encapsulate the poorly soluble, hydrophobic quinoline portion of your compound within their cavity, forming a water-soluble "inclusion complex."[15][16] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[13][17]

Objective: To determine if a cyclodextrin can enhance the solubility of your compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point due to its high aqueous solubility and low toxicity.[18]

Materials:

  • Your quinoline compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Vials, magnetic stir plate, and stir bars

  • Analytical method for quantification (HPLC-UV, LC-MS)

Procedure:

  • Phase Solubility Diagram: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Compound Addition: Add an excess amount of your solid quinoline compound to each cyclodextrin solution.

  • Equilibration: Stir the mixtures for 24-48 hours at a constant temperature to reach equilibrium.

  • Separation & Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the clear supernatant.

  • Data Plotting: Plot the solubility of your compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Troubleshooting:

  • Limited Solubility Increase: The "fit" between your molecule and the cyclodextrin cavity may be poor. You can screen other types of cyclodextrins, such as γ-cyclodextrin or sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]

  • Complex Dissociation: Upon significant dilution, the complex can dissociate, potentially leading to precipitation of the free drug.[18] It's important to test the stability of the complex at the final assay concentration.

Strategy 4: Co-crystals

Q6: I am working with a neutral quinoline derivative that cannot be ionized. What is a solid-state approach I can use?

A6: For non-ionizable compounds, forming co-crystals is an innovative and highly effective strategy. A co-crystal is a multi-component crystalline solid where the active pharmaceutical ingredient (API) and a benign coformer molecule are held together by non-covalent interactions, typically hydrogen bonding, in a defined stoichiometric ratio.[19][20]

By selecting an appropriate coformer (e.g., nicotinamide, glutaric acid), you can create a new crystal structure with entirely different physicochemical properties, including significantly enhanced solubility and dissolution rates, without chemically altering the API itself.[20][21][22]

Section 3: Decision-Making & Strategy Selection

Choosing the right method depends on your compound's properties and experimental constraints. The following flowchart and table provide a framework for making an informed decision.

Workflow for Selecting a Solubility Enhancement Strategy

G start Start: Poorly Soluble Quinoline Compound ionizable Is the compound ionizable (basic)? start->ionizable assay_constraints Are there strict assay constraints (e.g., fixed pH, no organic solvents)? ionizable->assay_constraints Yes cocrystal Strategy: Co-crystal Formation ionizable->cocrystal No ph_adjust Strategy: pH Adjustment (Lower pH below pKa) assay_constraints->ph_adjust No cyclodextrin Strategy: Cyclodextrin Complexation assay_constraints->cyclodextrin Yes salt_form Strategy: Salt Formation (Isolate a more soluble solid form) ph_adjust->salt_form Need a solid form or higher concentration? other_methods Consider Advanced Strategies: - Solid Dispersions - Nanosuspensions - Co-solvents (if tolerated) salt_form->other_methods Insufficient Enhancement cyclodextrin->other_methods Insufficient Enhancement cocrystal->other_methods Insufficient Enhancement

Caption: A decision-making flowchart for selecting an appropriate solubility enhancement method.

Comparison of Solubility Enhancement Techniques
StrategyPrincipleBest ForAdvantagesDisadvantages
pH Adjustment Ionization of the weak base to form a more soluble cation.[6]Ionizable compounds in liquid formulations for in vitro assays.Simple, cost-effective, highly effective for basic quinolines.Limited to ionizable compounds; may not be suitable for assays sensitive to pH changes; risk of degradation at extreme pH.[10]
Co-solvents Reducing the polarity of the aqueous medium.[15]Initial screening; when a stock solution in an organic solvent is required.Simple to prepare; effective for many hydrophobic compounds.Potential for cellular toxicity; can affect protein conformation; risk of compound "crashing out" upon dilution.[1]
Salt Formation Creation of a new ionic solid form with improved physicochemical properties.[12]Ionizable compounds intended for solid dosage forms or high-concentration stocks.Can produce dramatic increases in solubility and dissolution; results in a stable, isolatable solid.Only applicable to ionizable compounds; screening for the optimal salt can be time-consuming.[11]
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host-guest complex.[13]Assays intolerant to pH changes or organic solvents; both ionizable and neutral compounds.Biocompatible; effective for a wide range of compounds; can also improve stability.Can be expensive; potential for dissociation upon dilution; may not work for all molecular shapes.[18]
Co-crystals Formation of a new multi-component crystal lattice with a coformer.[21]Primarily for non-ionizable compounds, but also applicable to ionizable ones.Alters intrinsic solubility without chemical modification of the API; can improve other properties like stability.Coformer selection can be challenging; requires expertise in solid-state chemistry.[22]

References

  • Mishra, D. S., & Yalkowsky, S. H. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem.
  • BenchChem. (2025).
  • Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society.
  • BenchChem. (2025).
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • BenchChem. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Noolvi, M. N. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Surya Prakasarao, P., et al. (n.d.).
  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Surya Prakasarao, P., et al. (2018). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • BenchChem. (2025). Technical Support Center: Optimizing Drug-Target Interactions for Quinoline-Based Compounds. BenchChem.
  • Pivotal Scientific. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • ResearchGate. (2025). Salt Formation to Improve Drug Solubility | Request PDF.
  • Slideshare. (n.d.).
  • Al-Dulaimi, A., et al. (2021). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Semantic Scholar.
  • Ainurofiq, A., et al. (2021).
  • International Journal of Pharmaceutical Sciences and Research. (2022).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
  • Lu, J., et al. (2014). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • ResearchGate. (2025). (PDF) Design of pharmaceutical cocrystals for drug solubility improvement.
  • Biotage. (2023).
  • MDPI. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

Sources

Technical Support Center: Strategies for Regioselective Synthesis of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high regioselectivity in quinoline synthesis is a critical challenge for researchers in medicinal chemistry and materials science. This guide is structured to provide direct answers and troubleshooting advice for common issues encountered during the synthesis of specific quinoline isomers.

Frequently Asked Questions (FAQs): The Regioselectivity Challenge

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis , the Combes synthesis , and the Skraup/Doebner-von Miller reactions .[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][3]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Troubleshooting Guide 1: The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[4][5] The primary challenge arises when using an unsymmetrical ketone with two distinct, reactive α-methylene sites.

Issue: My reaction with 2-aminobenzophenone and 2-pentanone is producing a mixture of 2-ethyl-3-methylquinoline and 2,3-diethylquinoline. How can I control this?

Underlying Cause: This lack of selectivity stems from two competing mechanistic pathways: an initial aldol condensation or the formation of a Schiff base intermediate.[4][5] The reaction can proceed through either pathway, leading to a mixture of products.

Diagram: Competing Pathways in Friedländer Synthesis

G cluster_0 Starting Materials cluster_1 Pathway A: Aldol First cluster_2 Pathway B: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone A1 Aldol Condensation 2-Aminoaryl Ketone->A1 B1 Schiff Base Formation 2-Aminoaryl Ketone->B1 Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->A1 Base/Acid Catalysis Unsymmetrical Ketone->B1 A2 α,β-Unsaturated Ketone A1->A2 A3 Intramolecular Condensation A2->A3 Regioisomer 1 Regioisomer 1 A3->Regioisomer 1 B2 Enamine Tautomer B1->B2 B3 Intramolecular Aldol Reaction B2->B3 Regioisomer 2 Regioisomer 2 B3->Regioisomer 2

Caption: Competing reaction pathways in the Friedländer synthesis.

Solution 1: Catalyst Control to Favor One Isomer

Employing specific catalysts can favor one pathway. Amine catalysts, such as pyrrolidine, have been shown to effectively direct the reaction towards a specific regioisomer.[6] Ionic liquids can also be used to achieve regiospecific synthesis.[4][6]

Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add pyrrolidine (0.2 mmol, 20 mol%) to the solution.

  • Substrate Addition: Slowly add the unsymmetrical ketone (1.5 mmol) dropwise to the mixture over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Solution 2: Use of Directing Groups

To force the reaction down a single pathway, a directing group can be introduced on one of the α-carbons of the ketone. For example, introducing a phosphoryl group can effectively block one reaction site, leading to the formation of a single product.[4][6]

Troubleshooting Guide 2: The Combes Synthesis

The Combes synthesis prepares 2,4-substituted quinolines from anilines and β-diketones under acidic conditions.[3][7] Regioselectivity becomes an issue when an unsymmetrical β-diketone is used, as the initial condensation and subsequent cyclization can occur in two different orientations.

Issue: My Combes reaction with 4-methoxyaniline and 1,1,1-trifluoro-2,4-pentanedione is giving a mixture of 2-CF₃ and 4-CF₃ quinolines. How do I favor the 2-CF₃ isomer?

Underlying Cause: The regiochemical outcome is a delicate balance of steric and electronic effects during the acid-catalyzed electrophilic aromatic annulation step, which is rate-determining.[3] Substituents on both the aniline and the diketone influence which cyclization pathway is preferred.

Solution: Strategic Substituent Modification

Based on systematic studies, the following trends can be exploited to direct the synthesis:

  • To favor 2-CF₃-quinolines: Use an aniline with an electron-donating group (e.g., methoxy) and/or increase the steric bulk of the other substituent on the β-diketone.[3]

  • To favor 4-CF₃-quinolines: Use an aniline with an electron-withdrawing group (e.g., chloro- or fluoro-).[3]

Data Summary: Substituent Effects in a Modified Combes Synthesis

Aniline Substituentβ-Diketone (R-CO-CH₂-CO-CF₃)Major RegioisomerRationale
Methoxy (Electron-Donating)R = Methyl2-CF₃Electronic effect dominates, favoring cyclization path leading to the 2-CF₃ product.
Chloro (Electron-Withdrawing)R = Methyl4-CF₃Electronic effect directs cyclization to favor the 4-CF₃ product.[3]
HR = tert-Butyl (Bulky)2-CF₃Steric hindrance from the bulky tert-butyl group disfavors the pathway leading to the 4-CF₃ isomer.[3]

Diagram: Decision Workflow for Combes Synthesis

G Start Desired Regioisomer? Isomer2CF3 Target: 2-CF3 Quinoline Start->Isomer2CF3 2-CF3 Isomer4CF3 Target: 4-CF3 Quinoline Start->Isomer4CF3 4-CF3 Strategy2 Strategy for 2-CF3: - Use Electron-Donating Aniline (e.g., Anisidine) - Increase Steric Bulk on Diketone R-group Isomer2CF3->Strategy2 Strategy4 Strategy for 4-CF3: - Use Electron-Withdrawing Aniline (e.g., Chloroaniline) - Use Less Bulky Diketone R-group Isomer4CF3->Strategy4

Caption: Strategic choices for controlling regioselectivity in the Combes synthesis.

Troubleshooting Guide 3: The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acid catalysis.[8] The classical mechanism involves a Michael-type conjugate (1,4) addition, which typically favors the formation of 2-substituted quinolines.[9][10]

Issue: The standard Doebner-von Miller reaction gives me the 2-substituted quinoline, but my target is the 4-substituted isomer. Is a reversal of regioselectivity possible?

Underlying Cause: The regioselectivity is dictated by the initial mode of attack of the aniline on the α,β-unsaturated carbonyl system. The standard 1,4-addition leads to 2-substituted products. To obtain the 4-substituted isomer, the reaction must be forced through a 1,2-addition pathway.

Solution: Modified Protocol for Regiochemical Reversal

A reversal of the standard regiochemistry can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in refluxing trifluoroacetic acid (TFA).[9][10] This specific substrate and catalyst combination promotes a 1,2-addition of the aniline to form a Schiff's base, which then cyclizes to afford the 2-carboxy-4-arylquinoline.[10]

Protocol: Regio-Reversed Doebner-von Miller Synthesis

  • Reaction Setup: In a flask suitable for reflux, combine the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 mmol).

  • Solvent/Catalyst Addition: Carefully add trifluoroacetic acid (TFA) (2-3 mL) to the flask.

  • Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.

  • Work-up: a. After completion, allow the mixture to cool to room temperature. b. Remove the bulk of the TFA by distillation under reduced pressure. c. Dissolve the residue in dichloromethane (20 mL). d. Carefully wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Issue: My Doebner-von Miller reaction has a very low yield and produces a large amount of intractable polymer.

Underlying Cause: Polymerization of the α,β-unsaturated carbonyl compound is a major side reaction under strong acid catalysis, consuming starting material and complicating purification.[9][11]

Solution: Minimizing Polymerization
  • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly or portion-wise to the reaction mixture. This keeps its instantaneous concentration low and minimizes self-polymerization.[9]

  • Biphasic Medium: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can drastically reduce polymerization and improve yields.[9]

Modern Strategies & Purification

Q3: Classical methods are not working for my target isomer. Are there ways to functionalize the quinoline core at a specific position after it's formed?

A3: Absolutely. Transition metal-catalyzed C-H functionalization has emerged as a powerful and highly regioselective strategy.[12] By temporarily installing a directing group, you can activate a specific C-H bond for functionalization. A common approach is to use quinoline N-oxide, where the N-oxide group directs functionalization to the C2 or C8 positions with high selectivity, depending on the metal catalyst and conditions.[1][12][13]

Protocol: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxide

  • Reaction Setup: In a sealable reaction vessel, combine quinoline N-oxide (1.0 mmol), the arylating agent (e.g., an arylboronic acid or diaryliodonium salt, 1.5 mmol), the Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (if required).

  • Additives: Add the base (e.g., K₂CO₃, 2.0 mmol) or oxidant (e.g., Ag₂CO₃) and the solvent (e.g., DMF or Toluene, 5 mL).

  • Inert Atmosphere: Degas the mixture (e.g., by bubbling argon through it for 15 minutes) and seal the vessel.

  • Reaction: Heat the mixture at the specified temperature (e.g., 100-130°C) for the required time (typically 12-24 hours). Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.[1][12] The N-oxide can then be removed if desired.

Q4: I have successfully synthesized my product, but it's an inseparable mixture of regioisomers. What are my purification options?

A4: Separating regioisomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find conditions that provide separation.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on either normal or reverse-phase columns can provide high-purity isomers, albeit at a higher cost.[14]

  • Crystallization: Fractional crystallization can sometimes be used if one isomer is significantly less soluble than the other in a particular solvent system.

  • Advanced Techniques: For highly polar or specialized compounds, such as polysulfonated quinolines, advanced methods like pH-zone-refining counter-current chromatography may be necessary.[15]

References

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Various Authors. (2008-2013). Regioselectivity of Friedländer Quinoline Syntheses.
  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB02013H.
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (2017).
  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • YouTube. (2022). Skraup Reaction. Retrieved from [Link]

  • OUCI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ACS Publications. (2004). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6.
  • NIH. (n.d.).
  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
  • Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2004).
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2003).
  • Scribd. (n.d.). Regioselective Synthesis of Quinolinones.
  • ResearchGate. (n.d.).
  • PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • BenchChem. (2025). Application Notes and Protocols: Friedländer Synthesis for Substituted Quinoline Derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-methylquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the quinoline-4-carboxylic acid scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of dihydroorotate dehydrogenase (DHODH), protein kinase CK2, and significant anticancer and anti-inflammatory effects.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 3-Amino-2-methylquinoline-4-carboxylic acid and its analogs.

While extensive research exists for related structures like the DHODH inhibitor Brequinar [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid], the 3-amino variant remains a comparatively underexplored chemical space.[3] By synthesizing established SAR principles from the broader quinoline-4-carboxylic acid class and projecting them onto this unique scaffold, this guide aims to provide a predictive framework to accelerate the design of novel, potent, and selective therapeutic candidates. We will explore the synthesis, compare biological data from closely related analogs, and elucidate the critical role of each substituent in defining the molecule's ultimate biological activity.

I. Synthesis of the Core Scaffold: A Modular Approach

The construction of the 3-amino-2-methylquinoline-4-carboxylic acid core can be efficiently achieved through established methodologies for quinoline synthesis, most notably the Pfitzinger condensation reaction.[1] This reaction offers a robust and versatile route by condensing an isatin derivative with a compound containing an α-methylene ketone. To introduce the specific 3-amino and 2-methyl functionalities, a strategic choice of starting materials is paramount. A plausible and efficient pathway involves the reaction of an appropriately substituted isatin with 3-aminobutan-2-one (or a protected precursor) under basic conditions.

The modularity of this synthesis is its key advantage. By selecting different substituted isatins (modifying the 'benzo' portion of the ring) and varying the ketone component, a diverse library of analogs can be generated for SAR studies.

General Experimental Protocol: Pfitzinger-type Synthesis
  • Preparation of Reactants: To a solution of a selected isatin derivative (1.0 eq.) in ethanol/water (2:1), add potassium hydroxide (3.0 eq.) and stir until fully dissolved.

  • Condensation: Add 3-aminobutan-2-one hydrochloride (1.2 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify to pH 4-5 with dilute hydrochloric acid (HCl).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water) to yield the desired 3-amino-2-methylquinoline-4-carboxylic acid analog.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification Isatin Substituted Isatin Condensation Pfitzinger Condensation (KOH, EtOH/H2O, Reflux) Isatin->Condensation Ketone 3-Aminobutan-2-one Ketone->Condensation Acidification Acidification (HCl) Condensation->Acidification Cool & Acidify Filtration Filtration Acidification->Filtration Precipitate Forms Recrystallization Recrystallization Filtration->Recrystallization Crude Product Product Final Product: 3-Amino-2-methylquinoline- 4-carboxylic Acid Analog Recrystallization->Product

Caption: Pfitzinger condensation workflow for analog synthesis.

II. Dissecting the Structure-Activity Relationship

The biological activity of quinoline-4-carboxylic acids is exquisitely sensitive to their substitution patterns. Based on extensive studies of related analogs, particularly DHODH inhibitors, we can infer a robust SAR model for the 3-amino-2-methyl scaffold.[1][3]

The Non-Negotiable Anchor: C4-Carboxylic Acid

Across virtually all studied quinoline-4-carboxylic acids, the acidic moiety at the C4 position is indispensable for biological activity.[3] In enzyme targets like DHODH, the carboxylate group acts as a crucial binding anchor, forming a salt bridge with positively charged residues (e.g., Arginine) and participating in a network of hydrogen bonds.[1]

  • Causality: The ionization of the carboxylic acid at physiological pH allows it to form a strong ionic bond, which is often the primary interaction responsible for anchoring the inhibitor in the binding pocket.

  • Experimental Insight: Esterification or amidation of the C4-carboxylic acid universally leads to a dramatic loss of potency in enzymatic assays, confirming its critical role. While ester prodrugs can be used to improve cell permeability, the free carboxylic acid is required for target engagement.

The C3-Position: A Hub for Specificity and Interaction

The C3 position is a key point of differentiation for our target scaffold. In many potent DHODH inhibitors like Brequinar, this position is occupied by a small alkyl group, such as methyl.[3] The substitution of a methyl group with an amino group introduces a hydrogen bond donor and acceptor, fundamentally altering the molecule's electronic and steric profile.

  • Projected SAR:

    • Unsubstituted Amine (-NH2): The primary amine can act as a hydrogen bond donor, potentially forming new, favorable interactions within a target's active site that are unavailable to 3-methyl analogs.

    • Acylation (-NHCOR): Introducing an acyl group can modulate activity. Small acyl groups (e.g., acetyl) may retain activity and can be used to probe steric tolerance. Larger, more complex acyl groups could be used to extend into nearby pockets to enhance potency or selectivity.

    • Alkylation (-NHR, -NR2): Secondary or tertiary amines at this position would alter basicity and hydrogen bonding capacity, offering another avenue for optimization.

The C2-Position: Tuning Potency with Hydrophobicity

For DHODH inhibition, the C2 position is typically occupied by a bulky, hydrophobic substituent, such as a biphenyl group.[3] This group fits into a large, nonpolar pocket in the enzyme.

  • Projected SAR for the 2-Methyl Scaffold:

    • Methyl Group: The 2-methyl group is a relatively small substituent. While sufficient for some level of activity, its potency is likely to be significantly lower than analogs with larger hydrophobic groups at this position.

    • SAR Exploration: A primary objective for optimization would be to replace the 2-methyl group with larger alkyl or (hetero)aryl moieties to better occupy the hydrophobic pocket, which is a proven strategy for boosting potency in this class.

The Benzo Ring (C5-C8): Fine-Tuning and Physicochemical Properties

Substitutions on the fused benzene ring play a critical role in fine-tuning the electronic properties, solubility, and metabolic stability of the molecule. They can also make direct, activity-enhancing contacts with the target protein.

  • Halogens (F, Cl): Fluorine or chlorine atoms, particularly at the C6 or C7 positions, are common in potent quinoline inhibitors. They can enhance binding affinity through favorable interactions and improve metabolic stability.[3][4]

  • Electron-Donating/Withdrawing Groups: The addition of groups like methoxy (-OCH3) or trifluoromethyl (-CF3) can systematically alter the electronics of the quinoline ring system, which can be used to optimize target engagement and pharmacokinetic properties.

Comparative Activity of Related Quinolone Carboxylic Acids

To provide a quantitative context, the following table summarizes experimental data for several 2,3-disubstituted quinoline-4-carboxylic acid analogs as DHODH inhibitors. This data, while not from the exact 3-amino series, provides a crucial baseline for understanding the impact of substituents.

Compound IDC2-SubstituentC3-SubstituentC6-SubstituentDHODH IC₅₀ (nM)[1][5]
Analog 1PhenylHH>10,000
Analog 2PhenylMethylH250
Analog 32'-F-BiphenylMethylF9.7
Analog 44'-PyridylMethylH26.2

This table presents data from closely related analogs to illustrate established SAR trends.

Visual Summary of Structure-Activity Relationships

Caption: Summary of key SAR points for the quinoline core.

III. Conclusion and Future Directions

The 3-amino-2-methylquinoline-4-carboxylic acid scaffold stands as a compelling starting point for the development of novel enzyme inhibitors and therapeutic agents. By leveraging the well-established SAR of the broader quinoline-4-carboxylic acid class, researchers can make high-probability predictions to guide their synthetic efforts.

Key Takeaways:

  • Preserve the Anchor: The C4-carboxylic acid is critical and should remain unmodified in initial designs.

  • Optimize Hydrophobicity: The C2-methyl position is a prime candidate for modification. Introducing larger, lipophilic groups is a validated strategy for significantly enhancing potency.

  • Explore the New Frontier: The C3-amino group offers the greatest opportunity for discovering novelty. Systematic modification through acylation and alkylation could unlock new interactions and lead to improved selectivity and potency profiles compared to existing 3-methyl analogs.

  • Fine-Tune with the Benzo Ring: Substitutions on the C5-C8 positions should be used to modulate physicochemical properties and optimize pharmacokinetics.

Future experimental work should focus on synthesizing a focused library of 3-amino analogs based on these principles and screening them against relevant biological targets. This empirical data will be invaluable for validating the inferred SAR discussed herein and paving the way for the next generation of quinoline-based therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, RSC Publishing. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

Sources

A Researcher's Guide: Evaluating Novel Quinoline Carboxylic Acid-Based DHODH Inhibitors Against the Benchmark Compound Brequinar

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, glycoproteins, and phospholipids.[1] Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme, catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making DHODH a prime therapeutic target in oncology, immunology, and virology.[3][4]

For decades, Brequinar (DUP-785) has served as the benchmark for potent and selective DHODH inhibition.[3] It belongs to a class of compounds known as quinoline carboxylic acids.[5] While highly potent, Brequinar's clinical development has been hampered by a narrow therapeutic window, with dose-limiting toxicities including myelosuppression, mucositis, and skin rash.[6][7][8] This has spurred the development of new DHODH inhibitors, with many emerging from the same quinoline carboxylic acid scaffold.

This guide provides a comprehensive framework for researchers and drug development professionals to compare novel quinoline carboxylic acid-based DHODH inhibitors, using 3-Amino-2-methylquinoline-4-carboxylic acid as a representative scaffold, against the gold standard, Brequinar. We will delve into the critical structure-activity relationships, provide detailed protocols for head-to-head experimental comparisons, and discuss the interpretation of key data.

Compound Profiles: The Benchmark and the Challenger Class

Brequinar: The Potent Benchmark

Brequinar, or 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, is a highly potent inhibitor of human DHODH, with reported IC50 values in the low nanomolar range (5.2 nM - 20 nM).[9][10][11] Its mechanism involves blocking the ubiquinone binding site of the enzyme, thereby halting the electron transfer necessary for the oxidation of dihydroorotate.[1][3] Despite its potent anticancer and immunosuppressive properties demonstrated in preclinical models, its clinical utility has been limited by toxicity.[12][13]

The Challenger: Quinolone Carboxylic Acid Scaffolds

The quinoline-4-carboxylic acid core is a privileged structure in medicinal chemistry.[14] Structure-activity relationship (SAR) studies have defined key features for potent DHODH inhibition:

  • C4 Carboxylic Acid: This group is essential for activity, forming a critical salt bridge with an arginine residue (R136) in the DHODH binding pocket.[15][16]

  • C2 Position: Requires a bulky, hydrophobic substituent for potent inhibition.[5][17] Brequinar's fluoro-biphenyl group occupies this position and sits in a hydrophobic channel.[16]

  • Quinoline Ring: Substitutions on the benzo portion of the ring can modulate activity and pharmacokinetic properties.[5]

3-Amino-2-methylquinoline-4-carboxylic acid represents a foundational scaffold from which novel inhibitors can be derived. By modifying the substituents at key positions, researchers aim to improve upon Brequinar's profile, seeking to enhance potency, selectivity, and, most importantly, the therapeutic window.

Head-to-Head Comparison: A Framework for Evaluation

A direct comparison requires rigorous experimental data. The following sections outline key metrics and provide standardized protocols to ensure a fair and accurate evaluation of a novel quinoline derivative against Brequinar.

In Vitro Potency & On-Target Validation

The first step is to determine the half-maximal inhibitory concentration (IC50) against the purified enzyme and then confirm that the compound's effect in cells is due to DHODH inhibition.

Quantitative Data Summary
Compound/Analog ClassTargetIC50 (nM)Cell-Based Potency (Example)Reference
Brequinar Human DHODH5.2 - 10HL-60 IC50 = 4.4 nM[9][11][18]
Brequinar Rat DHODH367-[11]
Quinoline-based Analog 41 Human DHODH9.71-[16]
Quinoline-based Analog 43 Human DHODH26.2-[16]
Leflunomide Metabolite A771726 Human DHODH411-[18]

Note: IC50 values can vary based on assay conditions. It is critical to run benchmark compounds in parallel with novel compounds.

Mechanism of Action Visualization

DHODH is a central enzyme in the de novo pyrimidine synthesis pathway. Inhibition by compounds like Brequinar leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest.[2]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondrial Enzyme) UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP Kinases DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Polymerases Brequinar Brequinar Brequinar->Orotate Block Novel_Quinoline Novel Quinolines Novel_Quinoline->Orotate Block

Inhibition of the De Novo Pyrimidine Synthesis Pathway.
Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay

This spectrophotometric assay directly measures a compound's ability to inhibit recombinant human DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[19][20]

Rationale: This cell-free assay provides a direct measure of enzymatic inhibition (IC50), independent of cellular uptake, metabolism, or off-target effects. It is the gold standard for confirming a direct interaction with the target protein.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[21]

    • Enzyme Stock: Recombinant human DHODH (transmembrane domain deleted) diluted in Assay Buffer to a working concentration (e.g., 20 nM).[22]

    • Substrate/Cofactors: Prepare stock solutions of Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP in DMSO or Assay Buffer.[22]

    • Compound Plates: Prepare serial dilutions of your test compound and Brequinar (as a positive control) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of inhibitor dilutions (or DMSO for vehicle control) to appropriate wells.[23]

    • Add 178 µL of the DHODH enzyme solution to each well.[23]

    • Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor binding.[20][23]

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations should be optimized, but starting points are ~500 µM DHO, ~200 µM DCIP, and ~100 µM CoQ10.[20][22]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.[23]

  • Data Acquisition & Analysis:

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.[21][22]

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to DMSO control) against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[19]

Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue

This assay assesses the compound's effect on the proliferation of a chosen cell line and, critically, confirms that this effect is due to DHODH inhibition.

Rationale: The uridine rescue is a self-validating control. Since DHODH inhibition blocks the de novo pyrimidine pathway, the cytotoxic or cytostatic effects can be reversed by providing cells with an external source of uridine, which can be utilized by the salvage pathway to produce pyrimidines.[23][24] A successful rescue strongly indicates on-target activity.[25][26]

Uridine_Rescue_Workflow cluster_treatment Treatment Groups start Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Attachment) start->incubate1 groupA Group A: Add Compound Dilutions (No Uridine) incubate1->groupA groupB Group B: Add Compound Dilutions + 100 µM Uridine incubate1->groupB controls Controls: Vehicle (DMSO) only Uridine only incubate1->controls incubate2 Incubate 48-72h groupA->incubate2 groupB->incubate2 controls->incubate2 viability_assay Add Cell Viability Reagent (e.g., CellTiter-Glo, MTS) incubate2->viability_assay read_plate Measure Signal (Luminescence/Absorbance) viability_assay->read_plate analyze Analyze Data: Compare Dose-Response Curves of Group A vs. Group B read_plate->analyze end Conclusion: Rightward shift in IC50 for Group B confirms on-target DHODH inhibition analyze->end

Logical workflow for a uridine rescue experiment.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60, A549) in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.[23]

  • Compound & Uridine Treatment:

    • Prepare serial dilutions of your test compound and Brequinar in two sets of cell culture medium: one standard and one supplemented with 50-100 µM uridine.[23][24]

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (with and without uridine) to the respective wells.

    • Include controls: vehicle only, uridine only, and compound only.[23]

  • Incubation & Measurement:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[22]

    • Add a cell viability reagent (e.g., CellTiter-Glo, WST-1, or MTS) to each well and incubate according to the manufacturer's protocol.[26]

    • Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate cell viability relative to the vehicle-only control.

    • Plot the dose-response curves for the compound with and without uridine. A significant rightward shift in the IC50 curve in the presence of uridine confirms on-target activity.[23][24]

Discussion & Future Outlook

When comparing a novel 3-Amino-2-methylquinoline-4-carboxylic acid derivative to Brequinar, the goal is not solely to surpass its nanomolar potency. The key objective is to achieve a wider therapeutic index.

Interpreting the Results:

  • High Potency, No Uridine Rescue: If your compound is potent in cells but the effect is not rescued by uridine, it suggests a different mechanism of action or significant off-target toxicity.[12]

  • Improved In Vitro/In Vivo Correlation: A compound with slightly lower enzymatic potency than Brequinar but with superior pharmacokinetic properties (e.g., better oral bioavailability, longer half-life) may demonstrate superior efficacy and lower toxicity in animal models.[16]

  • Differential Species Potency: Be aware that some inhibitors show species-specific potency. For instance, Brequinar is significantly more potent against human DHODH than rat DHODH (IC50 of 10 nM vs. 367 nM, respectively), which has implications for translating preclinical rodent data.[11]

The quinoline carboxylic acid scaffold remains a fertile ground for the discovery of next-generation DHODH inhibitors.[27][28] By employing a rigorous, multi-faceted evaluation framework that directly compares novel agents against the established benchmark, Brequinar, researchers can identify candidates with a higher probability of clinical success. The ultimate goal is to develop an inhibitor that retains high potency against DHODH while minimizing the dose-limiting toxicities that have constrained its predecessors.

References
  • ACS Chemical Biology. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications.
  • BenchChem. (n.d.). Developing Cellular and Enzymatic Assays with DHODH-IN-11: Application Notes and Protocols. BenchChem.
  • MedChemExpress. (n.d.). Brequinar (DUP785). MedChemExpress.
  • Selleck Chemicals. (2024). Brequinar Dehydrogenase inhibitor. Selleck Chemicals.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology.
  • Ahmad, B., et al. (n.d.). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. PubMed.
  • BenchChem. (n.d.). The Role of Brequinar in Pyrimidine Synthesis via DHODH Inhibition: A Technical Guide. BenchChem.
  • BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. BenchChem.
  • Arteaga, C. L., et al. (1989). Phase I Clinical and Pharmacokinetic Trial of Brequinar Sodium (DuP 785; NSC 368390). Cancer Research.
  • BenchChem. (n.d.). DHODH-IN-11: An In-Depth Technical Guide on its Mechanism of Action. BenchChem.
  • BenchChem. (n.d.). Navigating the Landscape of DHODH Inhibition: A Technical Guide to Preliminary In Vitro Studies. BenchChem.
  • Larrabee, C. M., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science.
  • BenchChem. (n.d.). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
  • Dodion, P., et al. (n.d.). Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. PubMed.
  • BenchChem. (n.d.). A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar. BenchChem.
  • Bräuer, R., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. PubMed.
  • BenchChem. (n.d.). troubleshooting DHODH-IN-11 experimental variability. BenchChem.
  • Sykes, D. B. (n.d.). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.
  • Larrabee, C. M., et al. (n.d.). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC - NIH.
  • Larrabee, C. M., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. Synapse.
  • Ikezawa, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.
  • Thorat, A., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Physical Chemistry Research.
  • Peters, G. J., et al. (n.d.). Phase I and Pharmacokinetic Study of Brequinar Sodium (NSC 368390)1. AACR Journals.
  • DelveInsight. (n.d.). DHODH Inhibitors Pipeline Drugs, Outlook, Insights, Companies. DelveInsight.
  • Taylor & Francis Online. (n.d.). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online.
  • Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors. SCBT.
  • Peters, G. J., et al. (n.d.). Phase I and Pharmacokinetic Study of Brequinar Sodium (NSC 368390)1. AACR Journals.
  • BenchChem. (n.d.). improving the stability of DHODH-IN-11 in solution. BenchChem.
  • Barchart.com. (2025). DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook. Barchart.com.
  • BenchChem. (n.d.). 3-Methylquinoline-4-carboxylic Acid|Research Compound. BenchChem.
  • Liu, Y., et al. (2021). Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma. PMC - NIH.
  • Mullen, N. J., et al. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife.
  • Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.
  • OSTI.GOV. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article). OSTI.GOV.

Sources

A Researcher's Comparative Guide to the Biological Evaluation of Novel Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives, particularly quinoline-4-carboxylic acids, have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][3][4] The synthetic tractability of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological profile to target specific cellular pathways and overcome drug resistance.[1][2]

This guide offers a comparative analysis of the biological evaluation of novel quinoline-4-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. We will delve into the key structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and offer a comparative look at their performance against established alternatives, supported by experimental data from recent literature.

Anticancer Activity: Targeting Proliferation at its Source

A significant thrust in the exploration of quinoline-4-carboxylic acid derivatives lies in their potential as anticancer agents.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of critical enzymes involved in cancer cell proliferation.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the most promising anticancer mechanisms of this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[5][6][7][8] This enzyme is a pivotal player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and thus, for the rapid proliferation of cancer cells.[8][9] By blocking DHODH, these quinoline derivatives effectively starve cancer cells of the necessary building blocks for growth, leading to cell cycle arrest and apoptosis.[2][9]

The structure-activity relationship (SAR) for DHODH inhibition has been well-elucidated. Key structural features for potent activity include:

  • A Carboxylic Acid at the C-4 Position: This group is crucial and is believed to form a salt bridge with key residues, such as Arginine (R136), in the active site of the enzyme.[5][9]

  • Bulky, Hydrophobic Substituents at the C-2 Position: These groups occupy a hydrophobic channel in the enzyme's binding pocket, enhancing binding affinity.[5][7]

Comparative Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of representative quinoline-4-carboxylic acid derivatives from recent studies, highlighting their potency against various cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35> 50[10][11]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17> 50[10][11]
Brequinar --7.30 ± 0.00310.679 ± 0.19-[10]
3j 4-hydroxy-3-methoxyphenyl6-ChloroNot ReportedNot ReportedNot Reported[12]

Note: Brequinar is an established DHODH inhibitor included for comparison. Compound 3j displayed an 82.9% reduction in cellular growth of MCF-7 breast cancer cells.[12]

Antimicrobial Activity: A Renewed Weapon Against Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Quinoline-4-carboxylic acid derivatives have long been a source of potent antibacterial agents, with their mechanism of action centered on the disruption of bacterial DNA replication.[13]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary antibacterial targets of quinoline derivatives are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for managing DNA supercoiling during replication and transcription.[8] By stabilizing the enzyme-DNA complex, quinolones inhibit DNA replication and transcription, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[8] The carboxylic acid group at the C-4 position is a critical pharmacophore for this activity.

Comparative Antimicrobial Efficacy

The antimicrobial potential of novel quinoline-4-carboxylic acid derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
5a4 64>128[14]
5a7 >128128[14]
Ciprofloxacin ReferenceReference[3]

Note: Ciprofloxacin is a well-established quinolone antibiotic included for comparison. Some derivatives have shown selective antimicrobial activities with MIC values ranging from 62.50 to 250 μg/ml against various human pathogenic bacteria.[3]

Experimental Protocols: A Guide to In Vitro Evaluation

The following section provides detailed, step-by-step methodologies for key experiments central to the biological evaluation of novel quinoline-4-carboxylic acid derivatives.

Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for assessing the anticancer potential of newly synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Quinoline-4-Carboxylic Acid Derivatives cell_culture Cancer Cell Line Culture (e.g., HCT-116, MCF-7) synthesis->cell_culture Test Compounds mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50 Determine IC₅₀ Values mtt_assay->ic50 enzyme_assay DHODH Inhibition Assay ic50->enzyme_assay Active Compounds apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) enzyme_assay->apoptosis_assay G Q4CA Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Enzyme Q4CA->DHODH Inhibits Pyrimidine Pyrimidine Pool (dUMP, dCTP, dTTP) DHODH->Pyrimidine Catalyzes DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Required for CellCycle Cell Cycle Arrest (S-Phase) DNA_RNA->CellCycle Drives Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: The signaling pathway from DHODH inhibition to apoptosis.

General Structure-Activity Relationship (SAR) Logic

The biological activity of quinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.

G Core Quinoline-4-Carboxylic Acid Core C2 C-2 Substituent Core->C2 Influences C4 C-4 Carboxylic Acid Core->C4 Essential for Benzo Benzo Ring Substituents Core->Benzo Modulates Activity Biological Activity (Anticancer/Antimicrobial) C2->Activity C4->Activity Benzo->Activity

Caption: Key structural determinants of biological activity.

Conclusion and Future Directions

Quinoline-4-carboxylic acid derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. [1]Their synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against a wide range of diseases. [1]The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this important class of molecules. Future research should focus on optimizing the pharmacokinetic properties of lead compounds and exploring novel mechanisms of action to combat drug resistance and improve therapeutic outcomes.

References

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. Available at: [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC - NIH. Available at: [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Quinoline Derivatives in Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging transition. This guide provides a comparative analysis of the in vivo anticancer activity of a representative quinoline derivative against standard-of-care chemotherapies in a preclinical gastric cancer model. As specific in vivo efficacy studies for 3-Amino-2-methylquinoline-4-carboxylic acid are not yet available in peer-reviewed literature, this guide will utilize data for a novel quinoline-chalcone derivative, compound 12e, which has demonstrated significant in vivo anticancer effects.[1] This will be compared against two established chemotherapeutic agents for gastric cancer: 5-Fluorouracil (5-FU) and Cisplatin.[1]

Comparative Efficacy in a Gastric Cancer Xenograft Model

The successful translation of an anticancer compound from the bench to the clinic hinges on its performance in relevant animal models. Below is a summary of the in vivo efficacy of the quinoline-chalcone derivative 12e compared to 5-FU and Cisplatin in nude mice bearing gastric cancer xenografts.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Quinoline-Chalcone (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported[1][2][3]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% (most effective schedule)Not Reported[1]
Cisplatin Nude Mice (Xenograft)Gastric (GCX-004 PDX)Not SpecifiedSignificantly reduced tumor growthNot Reported[4]

In-Depth Analysis of a Representative In Vivo Efficacy Study

To provide a clearer understanding of how such comparative data is generated, a detailed protocol for a xenograft-based in vivo efficacy study is outlined below. This protocol is a composite of standard methodologies employed in the field.[5][6][7]

Experimental Protocol: Gastric Cancer Xenograft Model in Nude Mice
  • Cell Culture and Preparation:

    • Human gastric cancer cells (e.g., MGC-803) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.[7]

    • Cells are harvested during the exponential growth phase.[7]

    • The cells are then washed with phosphate-buffered saline (PBS) and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells per 100 µL.[5]

  • Animal Acclimatization and Tumor Implantation:

    • Female athymic nude mice (4-6 weeks old) are acclimatized for one week.[6]

    • 1 x 10^7 MGC-803 cells in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.[5]

  • Tumor Growth Monitoring and Grouping:

    • Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers.[7]

    • Tumor volume is calculated using the formula: Volume = (width^2 x length) / 2.[8]

    • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administered the vehicle solution (e.g., saline or DMSO/saline mixture) following the same schedule as the treatment groups.

    • Quinoline-Chalcone 12e Group: Administered the compound at a predetermined dose and schedule (intraperitoneally or orally).

    • 5-FU Group: Administered 5-FU (e.g., 25 mg/kg, intraperitoneally) on a specified schedule.

    • Cisplatin Group: Administered Cisplatin (e.g., 5 mg/kg, intraperitoneally) on a specified schedule.

  • Efficacy Evaluation and Endpoint:

    • Tumor volumes and body weights are measured throughout the study.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.[7]

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

    • Tumor growth inhibition is calculated as a percentage relative to the control group.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment cluster_evaluation Evaluation Cell_Culture MGC-803 Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection Cell_Harvest->Implantation Animal_Acclimatization Nude Mice Acclimatization Animal_Acclimatization->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Grouping Randomize into Groups Tumor_Growth->Grouping Vehicle Vehicle Control Grouping->Vehicle QC_12e Quinoline-Chalcone 12e Grouping->QC_12e 5FU 5-Fluorouracil Grouping->5FU Cisplatin Cisplatin Grouping->Cisplatin Monitoring Measure Tumor Volume & Body Weight Vehicle->Monitoring QC_12e->Monitoring 5FU->Monitoring Cisplatin->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for a xenograft-based in vivo efficacy study.

Comparative Mechanistic Insights

The observed in vivo efficacy is a direct consequence of the distinct mechanisms by which these compounds induce cancer cell death.

Quinoline-Chalcone Derivatives: This class of compounds often exhibits multi-faceted mechanisms of action.[9] The representative compound 12e has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells.[2][3] Furthermore, it can significantly induce the generation of reactive oxygen species (ROS), which contributes to its inhibitory effects.[2][3] Some quinoline-chalcone hybrids have also been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[10][11]

5-Fluorouracil (5-FU): As an antimetabolite, 5-FU's primary mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[12][13] This leads to a "thymineless death" in rapidly dividing cancer cells.[13] Additionally, metabolites of 5-FU can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[14][15]

Cisplatin: This platinum-based drug exerts its cytotoxic effects by binding to DNA and forming intra- and inter-strand cross-links.[16][17][18] These DNA adducts disrupt DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.[19]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation QC Quinoline-Chalcone Derivatives QC->PI3K inhibits

Caption: PI3K/Akt/mTOR pathway and its inhibition by quinoline-chalcones.

Conclusion and Future Perspectives

While direct in vivo data for 3-Amino-2-methylquinoline-4-carboxylic acid is pending, the promising results from related quinoline-chalcone derivatives highlight the potential of the quinoline scaffold in gastric cancer therapy. The representative compound 12e demonstrates significant tumor inhibition, warranting further investigation to quantify its efficacy and elucidate its precise dosing and safety profile.

Compared to the established mechanisms of 5-FU and Cisplatin, the multi-targeted approach of some quinoline derivatives, such as the potential to inhibit key signaling pathways like PI3K/Akt/mTOR, may offer advantages in overcoming resistance mechanisms. Future studies should focus on head-to-head in vivo comparisons with optimized dosing schedules to fully assess the therapeutic window and potential of these novel compounds relative to the current standard of care.

References

  • The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. ResearchGate. Available from: [Link]

  • What is the mechanism of action for 5-fluorouracil (5-FU)? - Dr.Oracle. Dr. Oracle. Published September 15, 2025. Available from: [Link]

  • Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378. Available from: [Link]

  • Longley DB, Harkin DP, Johnston PG. 5-fluorouracil: mechanisms of action and clinical strategies. Nat Rev Cancer. 2003;3(5):330-338. Available from: [Link]

  • Fluorouracil - Wikipedia. Wikipedia. Available from: [Link]

  • Zhang N, Yin Y, Xu SJ, Chen WS. 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules. 2012;17(8):8547-8557. Available from: [Link]

  • Abbas SY, El-Gamal MI, El-Kersh DM, et al. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorg Chem. 2020;94:103399. Available from: [Link]

  • Al-Ostath Y, Ghorab MM, Al-Ansary GH, Al-Dhfyan A. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Adv. 2020;10(50):29963-29983. Available from: [Link]

  • What is the mechanism of Cisplatin? - Patsnap Synapse. Patsnap. Published July 17, 2024. Available from: [Link]

  • Siddik ZH. Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. 2003;22(47):7265-7279. Available from: [Link]

  • Florea AM, Büsselberg D. Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers (Basel). 2011;3(1):1351-1371. Available from: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. Available from: [Link]

  • Wang L, Li Y, Wang J, et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2021;26(21):6478. Available from: [Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Yanagisawa H, et al. 5-FU-induced apoptosis correlates with efficacy against human gastric and colon cancer xenografts in nude mice. Int J Cancer. 1997;72(4):633-8. Available from: [Link]

  • Zhang X, et al. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice. Mol Med Rep. 2015;11(3):1745-50. Available from: [Link]

  • Nude mice xenograft models - Bio-protocol. Bio-protocol. Available from: [Link]

  • Wang L, et al. Enhancing conventional chemotherapy drug cisplatin-induced anti-tumor effects on human gastric cancer cells both in vitro and in vivo by Thymoquinone targeting PTEN gene. Oncotarget. 2017;8(59):99583-99596. Available from: [Link]

  • Kondo K, et al. [Antitumor effect of S-1 and cisplatin treatment against human gastric cancer xenografted in nude mice]. Gan To Kagaku Ryoho. 1997;24(9):1103-8. Available from: [Link]

  • Wang L, Li Y, Wang J, et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2021;26(21):6478. Available from: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Published October 15, 2025. Available from: [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. Published December 5, 2005. Available from: [Link]

  • Venkatasamy A, et al. Morpho-functional analysis of patient-derived xenografts reveals differential impact of gastric cancer and chemotherapy on the tumor ecosystem, affecting immune check point, metabolism, and sarcopenia. Gastric Cancer. 2023;26(2):236-250. Available from: [Link]

  • Maraviroc/cisplatin combination inhibits gastric cancer tumoroid growth and improves mice survival. Cancer Cell Int. 2024;24(1):159. Available from: [Link]

  • APRIL Induces Cisplatin Resistance in Gastric Cancer Cells via Activation of the NF-κB Pathway. ResearchGate. Available from: [Link]

  • 3,39-Diindolylmethane Augments 5-Fluorouracil-Induced Growth Suppression in Gastric Cancer Cells through Suppre. Semantic Scholar. Published February 4, 2023. Available from: [Link]

  • Song Z, et al. 5-Fluorouracil Chemotherapy of Gastric Cancer Generates Residual Cells with Properties of Cancer Stem Cells. PLoS One. 2015;10(7):e0131822. Available from: [Link]

  • Effect of 5-fluorouracil (5-FU) on gastric cancer cell viability and... ResearchGate. Available from: [Link]

  • Rational design, biological and in-silico evaluation of quinoline-chalcone hybrids: A new series of antimicrobial and anticancer agents. PubMed. Published September 8, 2025. Available from: [Link]

  • Tumorigenicity Assay in Nude Mice. Bio-protocol. Available from: [Link]

  • Experimental design of the mouse tumor experiments. Nude mice received... ResearchGate. Available from: [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Bentham Science. Available from: [Link]

Sources

A Comparative Guide to Quinoline-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of quinoline-based inhibitors targeting dihydroorotate dehydrogenase (DHODH). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical properties, mechanisms of action, and comparative efficacy of key inhibitors, supported by experimental data and detailed methodologies for their evaluation.

Introduction: DHODH as a Pivotal Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are therefore heavily dependent on this de novo pathway for survival and growth.[2][3] This dependency makes DHODH a highly attractive therapeutic target for the development of anti-cancer, immunomodulatory, and antiviral agents.[2][4][5] By inhibiting DHODH, the intracellular pool of pyrimidines is depleted, leading to cell cycle arrest, particularly at the S-phase, and subsequent apoptosis.[6][7]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcomes Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellCycleArrest S-Phase Cell Cycle Arrest DNA_RNA->CellCycleArrest Inhibitor Quinoline-Based DHODH Inhibitor Inhibitor->Orotate BLOCKS Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by Quinoline-Based DHODH Inhibitors.

The Quinoline Scaffold: A Privileged Structure for DHODH Inhibition

The quinoline ring system, particularly the quinoline-4-carboxylic acid moiety, has been identified as a key pharmacophore for potent DHODH inhibition.[1][8] This structural framework serves as the foundation for Brequinar, the archetypal DHODH inhibitor, and has guided the development of numerous next-generation analogues.[1][9] Structure-activity relationship (SAR) studies have consistently shown that modifications to the quinoline core can significantly impact potency, selectivity, and pharmacokinetic properties.[10][11]

Comparative Analysis of Key DHODH Inhibitors

A direct comparison reveals significant differences in potency and clinical development status among various DHODH inhibitors. While not all are quinoline-based, the inclusion of benchmark compounds like A77 1726 provides essential context for evaluation.

Brequinar (DuP-785)

Brequinar is a potent, well-characterized inhibitor of human DHODH and has long served as a benchmark in the field.[6][12] It exhibits mixed-type inhibition kinetics, binding to a unique site distinct from the dihydroorotate or ubiquinone-binding sites.[13] Despite demonstrating powerful anti-proliferative activity in preclinical models, its clinical development for solid tumors was hampered by a narrow therapeutic window and issues with toxicity, including myelosuppression.[1][14][15] However, there is renewed interest in Brequinar for treating hematologic malignancies like Acute Myeloid Leukemia (AML), where cancer cells are particularly vulnerable to pyrimidine starvation.[3][15]

A77 1726 (Teriflunomide)

A77 1726 is the active metabolite of Leflunomide, an FDA-approved drug for treating rheumatoid arthritis.[16][17] Although its core structure is an isoxazole derivative, not a quinoline, it is one of the most clinically relevant DHODH inhibitors.[18][19] A77 1726 inhibits human DHODH, leading to the anti-proliferative and immunosuppressive effects observed in autoimmune diseases.[16][20] Compared to Brequinar, it is a less potent inhibitor of the enzyme itself but has a well-established safety profile for chronic use in autoimmune conditions.[14][21]

Novel Quinoline-Based Analogs

Structure-guided drug design has led to the discovery of novel quinoline-based inhibitors with improved characteristics. Researchers have focused on creating new interactions within the Brequinar-binding pocket of DHODH.[7][9]

  • 4-Quinoline Carboxylic Acids: By strategically positioning hydrogen-bond accepting groups, researchers have developed potent quinoline-based analogs. For instance, compound 41 from a 2018 study demonstrated an IC₅₀ of 9.71 nM against DHODH and possessed significant oral bioavailability, supporting its potential for further preclinical development.[7][9]

  • Other Novel Scaffolds: Other research has identified compounds like A9 , a quinoline derivative with an IC₅₀ of 9.7 nM, further validating the quinoline scaffold as a source of potent inhibitors.[11] More recent clinical candidates for AML, such as PTC299 , also leverage the inhibition of DHODH to induce differentiation in cancer cells.[22]

Quantitative Performance Data: A Head-to-Head Comparison

The efficacy of DHODH inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity Against Human DHODH

Inhibitor IC₅₀ (nM) Reference(s)
Brequinar 4.5 - 9.7 [23][24]
A77 1726 (Teriflunomide) 307 - 773 [21][24][25]
Novel Quinoline Analog 41 9.71 [7][9]
Novel Quinoline Analog A9 9.7 [11]
S416 (Novel Scaffold) 7.5 [25]

| DHODH-IN-11 | >100,000 (Weak Inhibitor) |[6] |

Table 2: Anti-Proliferative Activity in Cellular Assays

Inhibitor Cell Line IC₅₀ Notes Reference(s)
Brequinar Various Cancer Lines Nanomolar to low Micromolar Potent anti-proliferative activity. [6]
PTC299 OCI-AML3 4.43 nM Potent activity against AML cell lines. [22]
PTC299 HL60 59.7 nM Potent activity against AML cell lines. [22]

| A77 1726 | Human PBMC | Micromolar range | Anti-proliferative effect reversible by uridine. |[16] |

Experimental Protocols for Inhibitor Evaluation

A rigorous and standardized evaluation of novel DHODH inhibitors is critical. The process typically involves a tiered approach, starting with enzymatic assays and progressing to cell-based and in vivo models.

Experimental_Workflow cluster_workflow General Workflow for DHODH Inhibitor Evaluation start Novel Compound Synthesis or Library Screening enzymatic_assay In Vitro DHODH Enzymatic Assay (IC₅₀) start->enzymatic_assay 1. Determine Target Potency cell_assay Cell-Based Proliferation Assay (e.g., CellTiter-Glo) enzymatic_assay->cell_assay 2. Assess Cellular Activity rescue_exp Uridine Rescue Experiment cell_assay->rescue_exp 3. Confirm On-Target Effect selectivity Selectivity Profiling (Kinase Panels, etc.) rescue_exp->selectivity 4. Evaluate Specificity invivo In Vivo Efficacy Studies (e.g., Xenograft Models) selectivity->invivo 5. Test In Vivo end Candidate for Preclinical Development invivo->end

Sources

Validating 3-Amino-2-methylquinoline-4-carboxylic Acid as a Novel Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 3-Amino-2-methylquinoline-4-carboxylic acid as a potential anticancer therapeutic. We will objectively compare its hypothetical performance against established chemotherapy agents, providing detailed experimental protocols and supporting data to guide researchers in their evaluation of this and other novel chemical entities.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as promising candidates due to their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[3][4] These compounds can interfere with DNA replication, inhibit protein kinases, and disrupt tubulin assembly, making them a versatile class of molecules for anticancer drug development.[3][5] 3-Amino-2-methylquinoline-4-carboxylic acid is a novel derivative within this class, and this guide outlines a systematic approach to validate its potential as a selective and potent anticancer agent.

Proposed Mechanism of Action: Targeting Cancer Cell Proliferation

While the precise mechanism of 3-Amino-2-methylquinoline-4-carboxylic acid is yet to be fully elucidated, based on the known activities of similar quinoline derivatives, we can hypothesize its potential modes of action. Many quinoline-based anticancer agents function by inhibiting topoisomerases or protein kinases that are crucial for cancer cell survival and proliferation.[2][4][5] For the purpose of this guide, we will postulate that 3-Amino-2-methylquinoline-4-carboxylic acid acts as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell cycle arrest and apoptosis.

Signaling_Pathway Compound 3-Amino-2-methylquinoline- 4-carboxylic acid TopoII Topoisomerase II Compound->TopoII Inhibition DNAdamage DNA Double-Strand Breaks TopoII->DNAdamage Induction CellCycle G2/M Cell Cycle Arrest DNAdamage->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Seed Seed Cells Treat1 Treat with Compound Seed->Treat1 MTT Add MTT Treat1->MTT Read1 Measure Absorbance MTT->Read1 Treat2 Treat with Compound Stain Stain with Annexin V/PI Treat2->Stain FACS1 Flow Cytometry Stain->FACS1 Treat3 Treat with Compound Fix Fix and Stain with PI Treat3->Fix FACS2 Flow Cytometry Fix->FACS2

Sources

A Comparative Guide to the Antimicrobial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the quinoline scaffold remains a cornerstone in the development of new antimicrobial agents.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of different quinoline derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-infective therapies.

The Quinoline Core: A Privileged Scaffold in Antimicrobial Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as the foundational structure for a multitude of synthetic antimicrobial agents.[3] Its derivatives, particularly the fluoroquinolones, have been widely successful in clinical practice for treating a variety of bacterial infections.[4] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse array of compounds with a broad spectrum of antimicrobial activities.[5]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism by which quinoline antimicrobials exert their bactericidal effect is through the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating replication.

  • Topoisomerase IV: Plays a key role in decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug.[6][8] This prevents the re-ligation of the DNA strands, leading to the accumulation of chromosomal breaks, induction of the SOS response, and ultimately, cell death.[6]

Mechanism_of_Action Mechanism of Action of Quinolone Derivatives cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topo_IV Quinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils Ternary_Complex Quinolone-Enzyme-DNA Complex DNA_Gyrase->Ternary_Complex Stabilizes Cleavage Complex with Topo_IV->Replication_Fork Decatenates Chromosomes Topo_IV->Ternary_Complex Stabilizes Cleavage Complex with DNA DNA DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Leads to SOS_Response SOS Response DS_Breaks->SOS_Response Induces Cell_Death Cell_Death SOS_Response->Cell_Death Results in

Caption: Mechanism of action of quinolone derivatives against bacterial cells.

Structure-Activity Relationship (SAR): The Key to Potency and Spectrum

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[9] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective agents.

  • N-1 Position: A cyclopropyl group at this position generally enhances overall potency.[10][11]

  • C-3 Position: The carboxylic acid group is critical for binding to DNA gyrase.[9]

  • C-5 Position: An amino group at this position can improve overall potency.[10][11]

  • C-6 Position: A fluorine atom is a hallmark of the fluoroquinolones and significantly enhances antibacterial activity.[12]

  • C-7 Position: This position is a key determinant of the antimicrobial spectrum and potency. Substitutions with piperazine or pyrrolidine rings, often with additional alkylations, can increase activity against Gram-positive bacteria and improve pharmacokinetic properties.[10][11][13]

  • C-8 Position: A halogen (F or Cl) can improve oral absorption and activity against anaerobic bacteria.[10][11] Methoxy groups have also been shown to be beneficial.[13]

MIC_Workflow MIC Determination Workflow Start Start Prepare_Stock Prepare Stock Solution of Quinoline Derivative Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microorganism Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C for 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End MBC_Workflow MBC Determination Workflow Start Start with MIC Results Select_Wells Select Wells from MIC Plate with No Visible Growth Start->Select_Wells Subculture Subculture Aliquots (e.g., 10 µL) onto Agar Plates Select_Wells->Subculture Incubate_Plates Incubate Agar Plates (e.g., 35°C for 18-24h) Subculture->Incubate_Plates Count_Colonies Count Colonies (CFU) on Each Plate Incubate_Plates->Count_Colonies Determine_MBC MBC = Lowest Concentration with ≥99.9% Killing Count_Colonies->Determine_MBC End End Determine_MBC->End

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Conclusion and Future Perspectives

Quinolone derivatives continue to be a rich source of antimicrobial drug candidates. A thorough understanding of their structure-activity relationships and mechanism of action is paramount for the development of novel compounds that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a standardized framework for the evaluation of the antimicrobial efficacy of new quinoline derivatives, facilitating the identification of promising lead compounds for further development. Future research should focus on the design of quinoline derivatives with novel substituents at key positions to enhance their activity against multidrug-resistant pathogens and broaden their antimicrobial spectrum.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved from [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40–61.
  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Al-Suhaimi, E. A., & Al-Rajab, A. J. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(4), 11466-11476.
  • El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, S. A., & El-Sayed, A. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Acta Pharmaceutica, 65(4), 367-382.
  • Kumar, A., Chawla, P. A., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100729.
  • Singh, P., & Kumar, V. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Molecular Structure, 1225, 129202.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 28(11), 1558–1564. [Link]

  • Kerns, R. J. (2001). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current Pharmaceutical Design, 7(12), 1137-1157. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

  • Bhata, R. C., & Singh, R. K. (2024). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research, 13(10), 123-134.
  • Zhang, L., Zhao, Y., Gao, C., Li, Y., Wu, X., Li, Y., ... & Ma, S. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 523. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Sharma, P. C., & Sharma, D. (2018). Therapeutic significance of quinoline derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227.
  • Waclaw, B., & Kowal, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 104-109. [Link]

  • Spengler, G., Kincses, A., & Gajdács, M. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000218. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Macià, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]

  • Wang, X., Zhang, Y., & Liu, Z. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 3(10), 14388–14394. [Link]

  • Ceylan, Ş., Göktaş, O., & Alıcı, B. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48113–48130. [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity and Cross-Reactivity of 3-Amino-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the therapeutic potential of novel chemical entities, a thorough understanding of a compound's selectivity and cross-reactivity is paramount. This guide provides a comprehensive framework for evaluating 3-Amino-2-methylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds known for their diverse biological activities, including potential roles as kinase and dihydroorotate dehydrogenase (DHODH) inhibitors.[1][2][3]

While specific selectivity data for 3-Amino-2-methylquinoline-4-carboxylic acid is not extensively published, this guide will equip you with the strategic approach and detailed experimental protocols necessary to generate a robust selectivity profile. We will explore how to compare its performance against relevant alternative compounds and interpret the resulting data to drive informed decisions in your research and development pipeline.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing off-target effects and associated toxicities. Conversely, a compound with significant cross-reactivity may interact with multiple proteins, leading to unforeseen side effects or even providing opportunities for polypharmacology, where engaging multiple targets could be therapeutically beneficial. Therefore, a comprehensive assessment of selectivity is not merely a checkbox in preclinical development but a critical step in understanding a compound's mechanism of action and predicting its clinical behavior.

This guide will focus on a multi-pronged approach to characterizing 3-Amino-2-methylquinoline-4-carboxylic acid, integrating biochemical assays with cell-based methods to provide a holistic view of its selectivity profile.

Experimental Roadmap for Selectivity and Cross-Reactivity Assessment

Our investigation into the selectivity of 3-Amino-2-methylquinoline-4-carboxylic acid will follow a logical progression from broad, high-throughput screening to more focused, in-depth cellular validation.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Affinity and Binding Kinetics cluster_3 Phase 4: Functional Cellular Assays A Biochemical Kinase Panel Screening (e.g., >300 kinases) B Identify Primary Targets and Off-Targets A->B IC50 Determination C Cellular Thermal Shift Assay (CETSA) B->C Prioritize Hits D Confirm Intracellular Target Binding C->D Thermal Stabilization E Competitive Binding Assay (e.g., SPR or Radioligand) D->E Validate Targets F Determine Binding Affinity (Kd/Ki) E->F Displacement of Known Ligand G Target-Specific Cellular Assays F->G Confirm Mechanism H Assess Downstream Signaling Effects G->H Phenotypic Readout G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble proteins B->C D Analyze target protein by Western blot C->D E Plot melting curves D->E

Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Phase 3: Affinity and Binding Kinetics

To further characterize the interaction between 3-Amino-2-methylquinoline-4-carboxylic acid and its validated targets, it is essential to determine its binding affinity (Kd) or inhibition constant (Ki). Competitive binding assays are a robust method for this purpose. [4][5][6][7] Experimental Protocol: Competitive Ligand Binding Assay

Objective: To determine the binding affinity of 3-Amino-2-methylquinoline-4-carboxylic acid for its target protein.

Materials:

  • Purified target protein

  • 3-Amino-2-methylquinoline-4-carboxylic acid

  • A known, high-affinity ligand for the target protein (can be fluorescently labeled or a radioligand)

  • Assay buffer

  • Detection system (e.g., fluorescence polarization reader, scintillation counter, or Surface Plasmon Resonance (SPR) instrument)

Procedure:

  • Assay Setup: In a suitable microplate, combine the purified target protein and the known ligand at a fixed concentration.

  • Compound Titration: Add increasing concentrations of 3-Amino-2-methylquinoline-4-carboxylic acid to the wells.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the known ligand. In a competitive assay, as the concentration of the test compound increases, it will displace the known ligand, resulting in a decrease in the measured signal.

  • Data Analysis: Plot the signal as a function of the concentration of 3-Amino-2-methylquinoline-4-carboxylic acid. Fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Data Presentation:

CompoundTarget ProteinKi (nM)
3-Amino-2-methylquinoline-4-carboxylic acidKinase A75
Comparator CompoundKinase A15

Phase 4: Functional Cellular Assays

The final step is to assess the functional consequences of target engagement in a cellular context. This involves measuring the effect of the compound on downstream signaling events.

Experimental Protocol: Target-Specific Cellular Assay (e.g., Phospho-protein Western Blot)

Objective: To determine if 3-Amino-2-methylquinoline-4-carboxylic acid inhibits the phosphorylation of a known substrate of its target kinase in cells.

Procedure:

  • Cell Treatment: Treat cells with increasing concentrations of 3-Amino-2-methylquinoline-4-carboxylic acid for an appropriate time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform Western blotting using an antibody that specifically recognizes the phosphorylated form of the target kinase's substrate. Also, probe for the total amount of the substrate protein as a loading control.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. A dose-dependent decrease in the phosphorylation of the substrate indicates functional inhibition of the target kinase.

Conclusion

A comprehensive understanding of the selectivity and cross-reactivity of 3-Amino-2-methylquinoline-4-carboxylic acid is crucial for its development as a potential therapeutic agent. By employing a multi-faceted approach that combines broad kinome profiling, cellular target engagement validation, affinity determination, and functional cellular assays, researchers can build a robust data package. This will not only elucidate the compound's mechanism of action but also provide critical insights into its potential safety and efficacy, paving the way for further preclinical and clinical investigation.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Shaw, J., Hughes, N., Strang, C., & Wilson, L. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 12(7), 1965-1971. [Link]

  • MtoZ Biolabs. Competitive Ligand Binding Assay. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • PerkinElmer. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Royal Society of Chemistry. 6-Amino-1-cyclopropyl-8-methyl-4-oxo-7-[(2-piperidin-1-ylethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid. [Link]

  • The Journal of Organic Chemistry. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • HMDB. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • ResearchGate. Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 3-Amino-2-methylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A promising lead compound with exceptional in vitro activity can falter during clinical trials due to unfavorable pharmacokinetic properties. This guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a promising class of compounds: 3-Amino-2-methylquinoline-4-carboxylic acid derivatives. As quinoline derivatives have shown potential in various therapeutic areas, including as antimalarials and anticancer agents, a thorough understanding of their ADME profile is paramount for successful clinical translation.[1][2][3]

This guide is structured to provide both the "why" and the "how"—delving into the scientific rationale behind each experimental choice and offering detailed, field-tested protocols. We will navigate from early-stage in silico predictions to definitive in vitro assays, equipping you with the knowledge to de-risk your candidates and select those with the highest probability of success.

The Crucial Role of Early ADME Assessment

The early integration of ADME studies into the drug discovery pipeline is a critical strategy for mitigating late-stage failures.[4][5] By identifying potential liabilities such as poor absorption, rapid metabolism, or off-target interactions early on, researchers can prioritize resources, guide medicinal chemistry efforts, and ultimately, increase the likelihood of bringing a safe and effective drug to market.[4][5] This proactive approach, often termed "fail fast, fail cheap," is a cornerstone of modern pharmaceutical research.

Part 1: In Silico ADME Profiling - The First Look

Before embarking on resource-intensive experimental work, computational tools offer a valuable first-pass assessment of a compound's drug-likeness.[6][7] These predictive models, while not a substitute for experimental data, can flag potential issues and guide the selection of compounds for further testing.

Lipinski's Rule of Five: A Litmus Test for Oral Bioavailability

One of the most widely recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five.[8][9][10][11] This rule, based on the observation that most orally administered drugs are relatively small and moderately lipophilic, provides a set of simple molecular descriptors to assess a compound's potential for good absorption and permeation.[8][9]

The rules are as follows for an orally active drug: [8][9][10][11]

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of OHs and NHs)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of Ns and Os)

Compounds that violate more than one of these rules may have issues with oral absorption.[10] For the parent compound, 3-Amino-2-methylquinoline-4-carboxylic acid, the predicted properties are generally favorable.[12] However, as derivatives are synthesized, it is crucial to monitor these parameters.

DerivativeMolecular Weight (Da)LogPHBDHBALipinski Violations
Parent Compound 202.21[12]2.02[12]4[12]0
Derivative A (Example) 450.54.2360
Derivative B (Example) 520.35.86113

Table 1: Example in silico ADME properties for 3-Amino-2-methylquinoline-4-carboxylic acid and its derivatives. Note that these are hypothetical values for illustrative purposes.

ADME_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Assays cluster_decision Decision Point insilico Lipinski's Rule of Five & ADME Prediction permeability Caco-2 Permeability insilico->permeability Promising Drug-Likeness metabolism Microsomal Stability permeability->metabolism cyp CYP450 Inhibition metabolism->cyp decision Candidate Selection cyp->decision Favorable ADME Profile

Part 2: In Vitro Experimental Evaluation - Generating Definitive Data

While in silico predictions are a valuable starting point, experimental data is essential for making informed decisions. The following section details key in vitro assays for assessing the ADME properties of your 3-Amino-2-methylquinoline-4-carboxylic acid derivatives.

A. Permeability Assessment: The Caco-2 Assay

To predict in vivo absorption of orally administered drugs, the Caco-2 permeability assay is a widely accepted and robust in vitro model.[13][14][15] This assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[14][15]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is crucial for reliable results and is assessed by measuring the Transepithelial Electrical Resistance (TEER) and/or by evaluating the permeability of a fluorescent marker like Lucifer Yellow.[15]

  • Compound Incubation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are then collected from the opposite chamber at various time points.[14][16]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[15]

DerivativePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Control (Propranolol) >15>15~1High
Derivative A 8.29.11.1Moderate
Derivative B 1.515.310.2Low (Efflux Substrate)

Table 2: Example Caco-2 permeability data. Propranolol is a high-permeability control. Derivative B shows a high efflux ratio, indicating it is likely a substrate for an efflux transporter like P-glycoprotein.

Caco2_Assay Transwell Apical Chamber (Donor) Caco-2 Monolayer Basolateral Chamber (Receiver) Analysis LC-MS/MS Analysis Transwell:f2->Analysis Compound Test Compound Compound->Transwell:f0

B. Metabolic Stability Assessment: The Microsomal Stability Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast number of drugs.[17] The microsomal stability assay is a fundamental in vitro tool used to assess a compound's susceptibility to metabolism by liver enzymes.[18]

  • Preparation: Test compounds are incubated with liver microsomes (human or from other species) and a cofactor, typically NADPH, which is essential for the activity of most CYP enzymes.[17][19][20]

  • Incubation: The reaction is initiated and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[17][19]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[19]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

DerivativeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Control (Verapamil) < 10> 139Low
Derivative A 4515.4Moderate
Derivative B > 60< 11.6High

Table 3: Example microsomal stability data. Verapamil is a control compound with known metabolic instability. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

C. Cytochrome P450 (CYP) Inhibition Assay

In addition to being metabolized by CYP enzymes, a drug candidate can also inhibit these enzymes, leading to potentially harmful drug-drug interactions (DDIs).[21][22] The CYP inhibition assay assesses the potential of a compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23]

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.[24]

  • Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite of the probe substrate is measured.

  • Analysis: The amount of metabolite formed is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.[21][24]

CYP IsoformDerivative A (IC50, µM)Derivative B (IC50, µM)Interpretation
CYP1A2 > 50> 50Low Risk
CYP2C9 15.2> 50Moderate Risk (Derivative A)
CYP2D6 > 502.5High Risk (Derivative B)
CYP3A4 > 5028.1Low to Moderate Risk

Table 4: Example CYP inhibition data. A lower IC50 value indicates a higher potential for drug-drug interactions mediated by that specific CYP isoform.

Conclusion: Synthesizing the Data for Informed Decisions

The evaluation of ADME properties is a multi-faceted process that requires a strategic combination of in silico and in vitro approaches. For 3-Amino-2-methylquinoline-4-carboxylic acid derivatives, a thorough assessment of their drug-likeness, permeability, metabolic stability, and potential for CYP inhibition is essential. By systematically gathering and interpreting this data, researchers can build a comprehensive ADME profile for each candidate. This allows for the early identification of compounds with the most favorable pharmacokinetic properties, ultimately guiding the selection of the most promising candidates for further development and increasing the probability of clinical success.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Lipinski's rule of five - Wikipedia. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Drug-likeness vs. Lipinski's Rule of Five - Cosmetics & Toiletries. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. Available from: [Link]

  • The Rule of 5 - Two decades later - Sygnature Discovery. Available from: [Link]

  • lipinski rule of five. Available from: [Link]

  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. Available from: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available from: [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Available from: [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. Available from: [Link]

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - Sci Forschen. Available from: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available from: [Link]

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry | Bentham Science Publishers. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed. Available from: [Link]

  • Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents - ProQuest. Available from: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. Available from: [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. Available from: [Link]

  • In Vitro ADME & Physicochemical Profiling - Sygnature Discovery. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Available from: [Link]

  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - NIH. Available from: [Link]

  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives - ResearchGate. Available from: [Link]

  • Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents - PMC - NIH. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Amino-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 3-Amino-2-methylquinoline-4-carboxylic acid (CAS No. 71881-80-6), a quinoline derivative used in various research and development applications. While this compound is valuable in scientific discovery, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to provide a framework for decision-making, grounded in the principles of chemical safety and regulatory compliance.

Hazard Assessment and Chemical Profile

Quinoline, the parent compound, is recognized as a hazardous substance that can cause skin, eye, and respiratory irritation[2][3]. It is also harmful if swallowed and may cause damage to the liver[2]. Derivatives of quinoline should be handled with the assumption of similar or additional hazards until proven otherwise.

Key Properties of Structurally Similar Compounds:

PropertyQuinolineQuinoline-3-carboxylic acid3-Amino-2-methylquinoline-4-carboxylic acid
Appearance Colorless liquid that turns brown on exposure to lightOff-white to yellow powderSolid (form not specified)
Primary Hazards Harmful if swallowed, skin/eye/respiratory irritant, potential carcinogen, liver damageSkin/eye/respiratory irritantHarmful (general hazard note)[4]
Incompatibilities Strong oxidizing agents (e.g., peroxides, perchlorates), strong acids[2][5]Strong acids, strong bases[5]Data not available; assume incompatibility with strong oxidizing agents, acids, and bases.

Given the amino and carboxylic acid functional groups, 3-Amino-2-methylquinoline-4-carboxylic acid should be treated as a compound that requires careful handling to avoid inhalation of dust, and contact with skin and eyes[5][6].

Personal Protective Equipment (PPE) and Safe Handling

Before handling 3-Amino-2-methylquinoline-4-carboxylic acid, it is imperative to be equipped with the appropriate PPE. The following are minimum requirements based on the known hazards of related quinoline compounds:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles[5][7].

  • Hand Protection : Chemically resistant gloves, such as butyl rubber or Viton, should be worn. It is crucial to check the manufacturer's specifications for compatibility and breakthrough times[7].

  • Body Protection : A lab coat or other protective workwear is necessary to prevent skin contact[7][8].

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area[5][7].

Always handle this compound in a chemical fume hood to minimize inhalation exposure[5]. An emergency eyewash station and safety shower must be readily accessible[5].

Waste Segregation and Collection: The First Step in Proper Disposal

Effective waste management begins at the point of generation. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container : Use a clearly labeled, dedicated waste container for 3-Amino-2-methylquinoline-4-carboxylic acid and materials contaminated with it. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid[9].

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("3-Amino-2-methylquinoline-4-carboxylic acid"), and the associated hazards (e.g., "Harmful," "Irritant")[10].

  • Segregation : Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases[11].

  • Contaminated Materials : Any materials that come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and placed in the designated hazardous waste container[12].

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition[10][11].

Disposal Procedures: A Decision-Making Framework

The disposal of 3-Amino-2-methylquinoline-4-carboxylic acid must adhere to local, state, and federal regulations[6][13]. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management[9].

Due to the lack of specific disposal information for this compound, a conservative approach is required. The following workflow, illustrated in the diagram below, outlines the necessary steps for determining the correct disposal path.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Coordination with EHS cluster_Disposal Final Disposal A Generation of Waste (Pure compound or contaminated materials) B Segregate and Collect in a Labeled Hazardous Waste Container A->B Step 1 C Store in a Designated Satellite Accumulation Area (SAA) B->C Step 2 D Contact Environmental Health & Safety (EHS) for Waste Pickup Request C->D Step 3 E EHS Performs Hazard Characterization (Based on available data and regulations) D->E Step 4 F EHS Profiles Waste for Disposal with a Licensed Contractor E->F Step 5 G Licensed Hazardous Waste Contractor Transports Waste Off-site F->G Step 6 H Final Disposal Method (e.g., Incineration, Landfill) Determined by Contractor and Regulations G->H Step 7

Caption: Decision workflow for the disposal of 3-Amino-2-methylquinoline-4-carboxylic acid.

Disposal Protocol:

  • Do Not Dispose Down the Drain : Under no circumstances should 3-Amino-2-methylquinoline-4-carboxylic acid or its containers be disposed of in the sewer system[7][12]. This is to prevent environmental contamination[12].

  • Consult Your EHS Department : Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will have established procedures that comply with all relevant regulations[11].

  • Waste Pickup : Once your waste container is full or you are ready for a pickup, follow your institution's procedures to request a waste collection from the EHS department.

  • Professional Disposal : The EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in a compliant manner[9][14]. The most likely disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and restrict access[2].

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For a small, manageable spill of the solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled container for hazardous waste disposal[5][6].

  • Decontamination : Clean the spill area with an appropriate solvent (consult your EHS for recommendations) and dispose of all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted in an environmentally responsible manner. The principles outlined in this guide are intended to build a foundation of safety and compliance in the handling and disposal of 3-Amino-2-methylquinoline-4-carboxylic acid.

References

  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ChemicalBook. (2023, July 8). 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID - Safety Data Sheet.
  • BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Quinoline-3-carboxylic acid.
  • Echemi. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Accela ChemBio Inc. (2015, September 21). SAFETY DATA SHEET - 8-Amino-2-methylquinoline.
  • AK Scientific, Inc. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid - Safety Data Sheet.
  • Thermo Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.

Sources

Navigating the Unseen: A Guide to Safely Handling 3-Amino-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 3-Amino-2-methylquinoline-4-carboxylic acid, a quinoline derivative, represents such a compound where comprehensive safety data may be limited. This guide, therefore, adopts a precautionary principle, treating the compound with the respect deserving of a substance with potential hazards. By synthesizing data from structurally similar compounds and adhering to best practices for handling chemicals with unknown toxicity, this document provides a robust framework for ensuring laboratory safety.

Hazard Assessment: Acknowledging the Unknown

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritating to eyes, respiratory system, and skin.

Given the structure, a quinoline carboxylic acid, we can infer potential hazards based on related compounds. For instance, quinoline-4-carboxylic acid is a known skin, eye, and respiratory irritant.[1][2] Therefore, it is prudent to handle 3-Amino-2-methylquinoline-4-carboxylic acid as a hazardous substance, assuming it possesses similar or potentially greater risks until comprehensive toxicological data is available.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedure being undertaken.[5][6][7] The following table outlines the recommended PPE for various laboratory operations involving 3-Amino-2-methylquinoline-4-carboxylic acid.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.Powder-free nitrile gloves.Full-length lab coat.N95 dust mask or higher, especially if not performed in a ventilated enclosure.
Dissolution and Solution Handling Chemical splash goggles.Chemical-resistant nitrile or neoprene gloves.Chemical-resistant lab coat or apron over a standard lab coat.Recommended to be performed in a fume hood. If not feasible, a half-mask respirator with organic vapor cartridges.
Running Reactions and Work-ups Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant lab coat or apron.Work must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant coveralls or suit.Full-face respirator with appropriate cartridges.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task Involving 3-Amino-2-methylquinoline-4-carboxylic acid task_type What is the physical form and potential for exposure? start->task_type solid_handling Handling Solid (Weighing) task_type->solid_handling Solid solution_handling Handling Solution (Dissolving, Transferring) task_type->solution_handling Solution reaction Running Reaction / Work-up task_type->reaction Reaction spill Spill or Emergency task_type->spill Spill ppe_solid Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - N95 Mask (if not in hood) solid_handling->ppe_solid ppe_solution Intermediate PPE: - Chemical Goggles - Chemical-Resistant Gloves - Chemical-Resistant Lab Coat - Work in Fume Hood solution_handling->ppe_solution ppe_reaction Advanced PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron - MANDATORY Fume Hood Use reaction->ppe_reaction ppe_spill Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - Full-Face Respirator spill->ppe_spill

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Safe Handling and Operational Plan

A proactive approach to safety minimizes the risk of exposure and accidents.

3.1. Engineering Controls

  • Ventilation: Always handle 3-Amino-2-methylquinoline-4-carboxylic acid in a well-ventilated area. For procedures involving heating, potential for aerosolization, or handling of significant quantities, a certified chemical fume hood is mandatory.[8]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.

3.2. Procedural Guidance

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath for cooling.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3]

Emergency and Disposal Plan

Preparedness is key to effectively managing unforeseen events.

4.1. Spill Response

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see table above), gently sweep the solid material into a designated waste container. Avoid creating dust.[9][10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Label the waste container and dispose of it as hazardous waste.[11]

  • Major Spill or Spill in a Poorly Ventilated Area:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders with the appropriate PPE to clean up the spill.[9][12]

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

4.3. Disposal Plan

  • All waste containing 3-Amino-2-methylquinoline-4-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

By implementing these safety and logistical protocols, researchers can confidently and safely work with 3-Amino-2-methylquinoline-4-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Quora. (2020, August 23). What is the thumb rule on handling unknown chemicals?. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 21). Unknown Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Chapter 7 - Safe Chemical Use. Environment, Health and Safety. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-methylquinoline-4-carboxylic acid
Reactant of Route 2
3-Amino-2-methylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.